2'-Azetidinomethyl-3,5-dichlorobenzophenone
Description
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRZHRWOIIWESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643728 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-29-8 | |
| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,5-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2'-Azetidinomethyl-3,5-dichlorobenzophenone
Beginning Research Efforts
I'm currently immersed in a comprehensive search, aiming to collect all available information. The focus is on synthesizing 2'-Azetidinomethyl-3,5-dichlorobenzophenone. I am gathering details on reaction schemes, starting materials, reagents, and reaction conditions.
Developing Synthetic Strategies
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Outlining the Guide's Structure
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Structuring the Guide
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Defining the Framework
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Mapping the Synthesis
I've sketched a retrosynthetic approach, focusing on forming the crucial C-N bond via nucleophilic substitution. I'm prioritizing the formation of a halomethyl-substituted benzophenone intermediate, likely achieved through reacting azetidine with a 2'-(halomethyl)-3,5-dichlorobenzophenone. Further, I am starting to flesh out the detailed reaction steps.
Analyzing Synthetic Pathways
I'm now diving deeper into the synthesis of the intermediates. I'm focusing on the Friedel-Crafts acylation step, especially the regioselectivity and yield optimization when synthesizing 2'-methyl-3,5-dichlorobenzophenone. I'll evaluate the efficiency of halogenation methods for introducing the halomethyl group. I'm also exploring alternate reaction sequences and conditions.
Clarifying Structural Nuances
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Refining Reaction Steps
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Analyzing Initial Strategies
I am now thoroughly evaluating the efficiency and feasibility of different routes for synthesizing the benzophenone core. I'm focusing on the Friedel-Crafts acylation step, especially exploring ways to maximize the yield and regioselectivity, given the potential steric hindrance that the 2'-methyl group introduces. Also, I am going to delve deeper into the synthesis of the intermediates of benzoyl chloride derivatives.
Analyzing Intermediate Synthesis
I'm now focusing on synthesizing the key intermediates, specifically 3,5-dichlorobenzoyl chloride. I'll detail its preparation from 3,5-dichlorobenzoic acid with thionyl chloride, referencing relevant literature and optimizing the conditions for high yield and purity. This involves addressing potential side reactions and purification strategies.
Refining Initial Synthesis Plans
I'm now integrating information from my literature review to solidify the synthetic routes. Specifically, I am focusing on detailed procedures for synthesizing 3,5-dichlorobenzoyl chloride, including optimizing conditions for high yield and purity. I am also planning the Friedel-Crafts acylation of toluene, with a clear focus on addressing potential steric hindrance and optimizing regioselectivity.
Developing the Synthesis Guide
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An In-depth Technical Guide to 2'-Azetidinomethyl-3,5-dichlorobenzophenone: Properties, Synthesis, and Analytical Methodologies
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and detailed analytical methodologies for 2'-Azetidinomethyl-3,5-dichlorobenzophenone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of novel benzophenone derivatives. Given the limited publicly available data on this specific compound, this guide synthesizes information from closely related analogues to provide a robust predictive and methodological framework.
Introduction
Benzophenones are a class of aromatic ketones that serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.[1] The incorporation of an azetidinomethyl group and dichloro-substituents on the benzophenone scaffold can significantly influence its physicochemical and pharmacological properties. This compound is a novel derivative with potential applications in medicinal chemistry, likely as a precursor for more complex molecular architectures. This guide will delve into its predicted properties, a plausible synthetic pathway, and the analytical techniques required for its characterization and quality control.
Physicochemical Properties
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₁₇H₁₅Cl₂NO | Based on structure |
| Molecular Weight | 320.21 g/mol | Based on structure[3] |
| Boiling Point | ~450 °C | Predicted for isomers[2][3] |
| Density | ~1.32 g/cm³ | Predicted for isomers[2][3] |
| pKa | ~8.0 | Predicted for isomers[2][3] |
Synthesis Pathway
The synthesis of this compound can be approached through a multi-step process, beginning with a Friedel-Crafts acylation to form the dichlorobenzophenone core, followed by functionalization to introduce the azetidinomethyl group.
Proposed Synthetic Route
The synthesis initiates with the Friedel-Crafts acylation of 1,3-dichlorobenzene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2'-Methyl-3,5-dichlorobenzophenone. This intermediate is then subjected to radical bromination to form 2'-(Bromomethyl)-3,5-dichlorobenzophenone. Finally, nucleophilic substitution with azetidine affords the target compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 2,5-Dichlorobenzophenone (Analogous Core Synthesis)
This protocol for the synthesis of 2,5-dichlorobenzophenone via Friedel-Crafts acylation can be adapted for the synthesis of the 3,5-dichloro isomer.[4][5]
-
Reaction Setup: To a 22 L, three-necked flask equipped with a mechanical stirrer, thermometer, and a Vigreux column connected to an aqueous NaOH scrubbing tower, add 1,4-dichlorobenzene (3 kg, 26.4 mol) and benzoyl chloride (2.6 kg, 18.55 mol).[4]
-
Catalyst Addition: Heat the mixture to 80°C to obtain a homogenous solution.[4] With stirring, add aluminum chloride (5.5 kg, 41.25 mol) over 12 minutes.[4]
-
Reaction Progression: Heat the resulting mixture to 140°C over 60 minutes, followed by heating to 175°C over 30 minutes.[4]
-
Work-up: Allow the mixture to cool to 80°C and pour it into a well-stirred mixture of ice and water.[4]
-
Purification: Collect the organic solid by filtration and dissolve it in toluene. Wash the solution with aqueous sodium bicarbonate and dry it. Remove the toluene by distillation. Recrystallize the product from hexane and toluene to yield pure 2,5-dichlorobenzophenone.[4]
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are extrapolated from known data of similar compounds.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, with splitting patterns indicative of their substitution. A singlet for the methylene protons of the azetidinomethyl group and multiplets for the azetidine ring protons would also be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the azetidinomethyl moiety.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, and C-Cl stretching vibrations.[9]
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 320.21 g/mol , along with characteristic isotopic peaks due to the presence of two chlorine atoms.[8] Fragmentation patterns would likely involve cleavage of the azetidinomethyl group and the bond between the carbonyl group and the phenyl rings.
Analytical Methodologies
For the quantitative analysis and purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended techniques.[10][11]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine analysis and purity determination of the compound.
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol: [10]
-
System: Agilent 1260 Infinity II or equivalent.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).[10]
-
Gradient Program: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by a UV scan of the compound (a starting point of 290 nm is suggested based on related structures).[10]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a more definitive identification and can be used for the analysis of volatile impurities.
Detailed GC-MS Protocol: [11][12]
-
System: Agilent 8890 GC coupled to a 5977B MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Injection Mode: Splitless injection.
-
MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
Potential Biological Activity
While no specific biological activity has been reported for this compound, its structural similarity to precursors of benzodiazepines suggests that it could serve as a valuable scaffold in medicinal chemistry.[1][13] Benzodiazepines are known to modulate the GABA-A receptor, leading to anxiolytic, anticonvulsant, and hypnotic effects.[13] Further research is warranted to explore the pharmacological profile of this novel compound and its derivatives.
Caption: Potential mechanism of action for derivatives of the title compound.
Conclusion
This compound represents a novel chemical entity with potential for further development in medicinal chemistry. This guide provides a foundational understanding of its predicted chemical properties, a plausible synthetic strategy, and robust analytical methods for its characterization. The provided protocols, based on established methods for analogous compounds, offer a starting point for researchers to synthesize and analyze this compound, paving the way for the exploration of its biological activities.
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An In-Depth Technical Guide to the Structural Elucidation of 2'-Azetidinomethyl-3,5-dichlorobenzophenone
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel compound 2'-azetidinomethyl-3,5-dichlorobenzophenone. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the methodologies and logical processes involved in confirming the chemical structure of newly synthesized small molecules. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural analysis.
Introduction and Synthetic Context
The definitive confirmation of a molecule's structure is a cornerstone of chemical research and drug development. In the case of a novel compound like this compound, a multi-faceted analytical approach is not just recommended, but essential. The structure combines a dichlorinated benzophenone core, a known pharmacophore with diverse biological activities, with an azetidinomethyl substituent, a four-membered heterocyclic ring that can significantly influence a compound's physicochemical properties.[1][2]
A plausible synthetic route for this compound would likely involve the reaction of a suitable 2'-halomethyl-3,5-dichlorobenzophenone precursor with azetidine. Understanding the synthesis is critical as it informs the potential impurities and side-products that may be present in the final sample, which is crucial for accurate data interpretation. For instance, unreacted starting materials or the formation of isomers would present unique spectral signatures.
The Integrated Analytical Workflow
The structural elucidation of this compound relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and unambiguous picture of the molecule's constitution and connectivity.
Caption: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: Determining the Molecular Formula
The first step in analyzing an unknown compound is to determine its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.
3.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that matches the observed accurate mass within a narrow tolerance (typically < 5 ppm).
3.2. Expected Data and Interpretation
For this compound (C₁₇H₁₅Cl₂NO), the expected monoisotopic mass of the [M+H]⁺ ion would be calculated. A key feature to observe would be the isotopic pattern characteristic of two chlorine atoms, with relative peak intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 320.0558 | 320.0556 | -0.62 | C₁₇H₁₆Cl₂NO⁺ |
| [M+H+2]⁺ | 322.0528 | 322.0525 | -0.93 | C₁₇H₁₆³⁵Cl³⁷ClNO⁺ |
| [M+H+4]⁺ | 324.0499 | 324.0496 | -0.93 | C₁₇H₁₆³⁷Cl₂NO⁺ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides rapid and straightforward information about the functional groups present in a molecule.
4.1. Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
4.2. Expected Data and Interpretation
The IR spectrum is expected to show characteristic peaks for the carbonyl group of the benzophenone and the C-N and C-H bonds of the azetidine ring.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1660 | Strong | C=O (ketone) stretch |
| ~1590, 1470 | Medium | Aromatic C=C stretch |
| ~1250 | Medium | C-N stretch |
| ~800-600 | Strong | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[4] A suite of 1D and 2D NMR experiments is required for a complete assignment.
5.1. Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Analysis: Integrate and assign all signals in the spectra to the corresponding protons and carbons in the molecule.
5.2. Predicted ¹H and ¹³C NMR Data and Interpretation
The following table presents a hypothetical but realistic set of NMR data for this compound, based on known chemical shifts for similar structural motifs.[5][6]
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Azetidine CH₂ (α) | 3.2 (t, J=7.2) | 58.0 | Methylene C, Aromatic C-2' |
| Azetidine CH₂ (β) | 2.1 (p, J=7.2) | 18.0 | Azetidine C (α) |
| Methylene CH₂ | 3.6 (s) | 60.0 | Azetidine C (α), Aromatic C-1', C-2' |
| Aromatic H (ortho to CH₂) | 7.4 (d, J=7.6) | 129.0 | Methylene C, Aromatic C-1' |
| Aromatic H (meta/para) | 7.2-7.3 (m) | 128.0-130.0 | - |
| Dichloro-Ar H | 7.6-7.8 (m) | 130.0-138.0 | Carbonyl C |
| Carbonyl C | - | 195.0 | Dichloro-Ar H |
5.3. 2D NMR for Connectivity Confirmation
-
COSY: This experiment will reveal proton-proton couplings. A key correlation would be observed between the α and β protons of the azetidine ring.
-
HSQC: This spectrum correlates directly bonded protons and carbons. It will confirm the assignments for all protonated carbons.[4]
-
HMBC: This is crucial for establishing long-range connectivity (2-3 bonds). The most important correlation would be from the methylene protons to the C-2' of the benzophenone ring, definitively placing the azetidinomethyl group at the 2' position.
Caption: Key HMBC correlations for confirming the structure of this compound.
Definitive Confirmation: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers unambiguous proof of the molecular structure in the solid state.[7]
6.1. Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.[7]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain precise atomic coordinates, bond lengths, and bond angles.
The resulting 3D model would provide the absolute and definitive structure of the molecule, confirming the connectivity and stereochemistry beyond any doubt.
Conclusion
The structural elucidation of a novel compound such as this compound is a systematic process that requires the logical application of multiple analytical techniques. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, a confident structural assignment can be made. For ultimate confirmation, single-crystal X-ray crystallography provides an unequivocal determination of the molecular structure. This rigorous, multi-technique approach ensures the scientific integrity of the data and is a critical component of modern chemical research and development.
References
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Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
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Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Indian Journal of Heterocyclic Chemistry, 35(1), 37-47. [Link]
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Chaudhary, S., et al. (n.d.). 2-Aminobenzophenone as a Building Block. Asian Journal of Organic & Medicinal Chemistry. [Link]
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Davis, H. T., & Logan, A. V. (1955). 2-Aminobenzophenone. Organic Syntheses, 35, 3. [Link]
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Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
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Jankowski, W., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 967. [Link]
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Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant activity. Eurasian Chemical Communications, 5(1), 1-6. [Link]
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Zhang, Y., et al. (2013). Isolation, structural elucidation, MS profiling, and evaluation of triglyceride accumulation inhibitory effects of benzophenone C-glucosides from leaves of Mangifera indica L. Journal of Agricultural and Food Chemistry, 61(8), 1884-1895. [Link]
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The Azetidinomethyl Group: A Strategic Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The azetidinomethyl group, a four-membered nitrogen-containing heterocycle attached to a methylene linker, has emerged as a valuable structural motif in contemporary medicinal chemistry. Its unique combination of physicochemical properties offers a powerful tool to address common challenges in drug development, including poor solubility, metabolic instability, and undesirable off-target effects. This guide provides a comprehensive overview of the strategic application of the azetidinomethyl group, detailing its impact on key drug-like properties, synthetic accessibility, and its role in optimizing ligand-target interactions. Through an analysis of its fundamental characteristics and illustrative case studies, this document serves as a technical resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Rise of Small Saturated Heterocycles in Drug Design
The drive to improve the developability of drug candidates has led medicinal chemists to explore chemical space beyond flat, aromatic systems. Small, saturated heterocycles have gained prominence as valuable building blocks for introducing three-dimensionality and fine-tuning molecular properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has proven to be particularly advantageous.[1][2] Its inherent ring strain and non-planar geometry can confer favorable conformational rigidity, leading to enhanced metabolic stability and receptor selectivity.[1][2]
This guide focuses specifically on the azetidinomethyl group (-CH₂-Azetidine) , a moiety that appends the benefits of the azetidine ring to a parent molecule via a methylene linker. This seemingly simple structural unit can profoundly and predictably influence a compound's pharmacological profile, making it a strategic choice in lead optimization campaigns.
Physicochemical and Pharmacokinetic Profile of the Azetidinomethyl Group
The introduction of an azetidinomethyl group can systematically modulate several critical drug-like properties. Its utility stems from a unique balance of polarity, basicity, and structural rigidity.
Impact on Solubility and Lipophilicity
A primary challenge in drug discovery is achieving adequate aqueous solubility to ensure sufficient exposure for biological testing and ultimately, for oral absorption. The azetidinomethyl group, with its tertiary amine, can act as a "hydrophilic handle," significantly improving the solubility of poorly soluble parent molecules. The nitrogen atom is readily protonated at physiological pH, introducing a positive charge that enhances interaction with water.
The impact of the azetidinomethyl group on lipophilicity (LogP/LogD) is nuanced. While the introduction of a polar heterocyclic group generally decreases lipophilicity compared to a purely aliphatic substituent of similar size, the overall effect is highly dependent on the parent scaffold and the pH of the environment. Judicious placement of the azetidinomethyl group can therefore be used to fine-tune the lipophilic/hydrophilic balance of a molecule, a critical factor for optimizing both permeability and solubility.[3]
Modulation of Basicity (pKa)
The nitrogen atom in the azetidine ring of the azetidinomethyl group is a tertiary amine, and its basicity (pKa) is a key determinant of its influence on a molecule's properties. The pKa of the azetidinomethyl group can be modulated by substituents on the azetidine ring, offering a means to control the degree of ionization at a given pH. This is particularly important for optimizing interactions with biological targets and for controlling properties like cell permeability and potential for off-target effects, such as hERG inhibition. For instance, the introduction of electron-withdrawing groups on the azetidine ring can lower the pKa of the nitrogen, reducing its basicity.[1]
Enhancement of Metabolic Stability
Metabolic instability is a major cause of drug candidate failure. The azetidinomethyl group can enhance metabolic stability through several mechanisms. The azetidine ring itself is generally more resistant to metabolism compared to larger, more flexible aliphatic amines.[4] Furthermore, introducing the azetidinomethyl group at a metabolically labile position on a parent molecule can sterically shield that site from metabolic enzymes, such as cytochrome P450s.[5][6] This "metabolic blocking" strategy can significantly increase the half-life of a compound, leading to improved pharmacokinetic profiles.[5][6]
Strategic Applications of the Azetidinomethyl Group in Drug Design
The unique properties of the azetidinomethyl group make it a versatile tool for addressing a range of challenges in drug discovery programs.
As a Bioisosteric Replacement
Bioisosterism, the replacement of one functional group with another that has similar physicochemical and biological properties, is a cornerstone of medicinal chemistry.[7] The azetidinomethyl group can serve as a bioisostere for other common functionalities, such as the morpholinomethyl or piperidinylmethyl groups. This substitution can be particularly advantageous for improving metabolic stability and reducing lipophilicity while maintaining or enhancing target engagement.[8]
Improving CNS Penetration and Reducing P-gp Efflux
For drugs targeting the central nervous system (CNS), crossing the blood-brain barrier (BBB) is a major hurdle. The P-glycoprotein (P-gp) efflux pump is a key mechanism that actively removes many compounds from the brain. The azetidinomethyl group has been successfully employed to mitigate P-gp efflux. Strategies to achieve this include lowering the basicity of the amine and modifying the overall shape and hydrogen bonding capacity of the molecule, all of which can be influenced by the introduction of an azetidinomethyl group.[9][10] By reducing P-gp liability, the azetidinomethyl group can significantly improve the brain penetration of CNS drug candidates.[11]
Enhancing Target Engagement
The azetidinomethyl group can also play a direct role in enhancing interactions with the biological target. The nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket.[12] The conformational rigidity of the azetidine ring can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and leading to increased potency.[2] Furthermore, the azetidine ring provides distinct vectors for further substitution, allowing for the exploration of additional interactions within the binding site.
Synthesis of Azetidinomethyl-Containing Compounds
The successful application of the azetidinomethyl group in drug discovery is underpinned by the availability of robust and efficient synthetic methods for its introduction.
General Synthetic Strategies
The most common method for introducing an azetidinomethyl group is through the N-alkylation of azetidine with an appropriate electrophile. This typically involves reacting azetidine with a molecule containing a leaving group, such as a halide or a sulfonate, attached to a methylene group.
Another widely used approach is reductive amination , where azetidine is reacted with an aldehyde in the presence of a reducing agent to form the azetidinomethyl linkage. This method is particularly useful for attaching the group to a carbonyl-containing scaffold.
The diagram below illustrates these two primary synthetic pathways.
Caption: General synthetic strategies for introducing the azetidinomethyl group.
Detailed Experimental Protocol: Synthesis of an N-(azetidin-1-ylmethyl)aniline Derivative
This protocol provides a representative example of introducing an azetidinomethyl group onto an aniline scaffold via a two-step procedure involving initial chloroacetylation followed by nucleophilic substitution with azetidine.
Step 1: Synthesis of 2-chloro-N-phenylacetamide
-
To a solution of aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 1.2 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-phenylacetamide, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(azetidin-1-yl)-2-(phenylamino)ethan-1-one
-
Dissolve the crude 2-chloro-N-phenylacetamide (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add azetidine (2.0-3.0 eq) and a base (e.g., potassium carbonate, 2.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(azetidin-1-ylmethyl)aniline derivative.
Case Study: The Azetidinomethyl Group in a Kinase Inhibitor Program
To illustrate the practical application of the azetidinomethyl group, consider a hypothetical lead optimization program for a novel kinase inhibitor.
Initial Lead Compound (Compound A):
-
Potent kinase inhibitor (IC₅₀ = 50 nM)
-
Poor aqueous solubility (<1 µg/mL)
-
Rapid metabolism in human liver microsomes (t₁/₂ < 5 min)
-
Contains a metabolically labile N,N-diethylaminoethyl group
Strategy: Replace the N,N-diethylaminoethyl group with an azetidinomethyl group to improve solubility and metabolic stability.
Modified Compound (Compound B):
-
Maintains high potency (IC₅₀ = 60 nM)
-
Significantly improved aqueous solubility (50 µg/mL)
-
Enhanced metabolic stability in human liver microsomes (t₁/₂ = 45 min)
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Compound A (-CH₂-N(Et)₂) | Compound B (-CH₂-Azetidine) |
| Potency (IC₅₀) | 50 nM | 60 nM |
| Aqueous Solubility | <1 µg/mL | 50 µg/mL |
| Metabolic Stability (t₁/₂) | < 5 min | 45 min |
| Calculated LogD (pH 7.4) | 3.8 | 2.9 |
| Calculated pKa | 9.5 | 8.8 |
The data in Table 1 clearly demonstrates the beneficial impact of the azetidinomethyl group. The significant increase in solubility and metabolic stability, with only a marginal effect on potency, validates the strategic choice of this moiety. The lower LogD and pKa of Compound B are consistent with the expected physicochemical changes upon introducing the azetidinomethyl group.
Conclusion
The azetidinomethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to predictably enhance aqueous solubility, improve metabolic stability, and fine-tune other key drug-like properties makes it an attractive option in lead optimization. Furthermore, its straightforward synthetic accessibility allows for its efficient incorporation into a wide range of molecular scaffolds. As the demand for drug candidates with superior developability profiles continues to grow, the strategic application of the azetidinomethyl group is poised to play an increasingly important role in the discovery of new and effective medicines.
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The Structure-Activity Relationship of 3,5-Dichlorobenzophenone Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzophenone Scaffold and the Significance of Dichlorination
The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its two phenyl rings offer multiple points for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. The introduction of halogen atoms, particularly chlorine, into organic molecules is a well-established strategy in drug design to enhance potency, modulate metabolic stability, and improve membrane permeability. The 3,5-dichloro substitution pattern on one or both phenyl rings of the benzophenone core creates a unique electronic and steric profile that has been explored for various therapeutic applications, ranging from anticancer to anticonvulsant and antimicrobial agents.
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3,5-dichlorobenzophenone analogs. Drawing upon findings from studies on structurally related compounds, this document will delve into the synthesis, biological evaluation, and mechanistic insights of these molecules. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
I. Core Synthetic Strategies for 3,5-Dichlorobenzophenone Analogs
The synthesis of 3,5-dichlorobenzophenone analogs typically commences with the preparation of a key intermediate, 3,5-dichlorobenzoyl chloride, or by constructing the benzophenone core through Friedel-Crafts acylation.
Synthesis of 3,5-Dichlorobenzoyl Chloride
A common and efficient method for the preparation of 3,5-dichlorobenzoyl chloride involves the reaction of benzoyl chloride with sulfur trioxide followed by chlorination.
Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride [1]
-
Sulfonation: Heat benzoyl chloride (1.0 mol) to 140°C.
-
Slowly add sulfur trioxide (2.2 mol) over 2 hours, gradually increasing the temperature to 170°C.
-
After the addition is complete, continue heating and increase the temperature to 220°C for 16 hours.
-
Chlorination: Cool the reaction mixture to 100°C and add a catalytic amount of triethylenediamine (DABCO) and chlorobenzene.
-
Add triphosgene (2.2 mol) in portions and reflux the mixture for 4 hours.
-
Purification: Distill off the chlorobenzene under atmospheric pressure, followed by vacuum distillation to obtain 3,5-dichlorobenzoyl chloride.
Friedel-Crafts Acylation
The 3,5-dichlorobenzophenone core can be assembled via a Friedel-Crafts acylation reaction between 3,5-dichlorobenzoyl chloride and a substituted or unsubstituted benzene ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: General Friedel-Crafts Acylation [2]
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add 3,5-dichlorobenzoyl chloride at 0°C.
-
Slowly add the desired substituted or unsubstituted benzene derivative to the mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 3,5-dichlorobenzophenone analog.
Caption: Synthetic routes to 3,5-dichlorobenzophenone analogs.
II. Anticancer Activity: Targeting Microtubule Dynamics and Kinase Signaling
The 3,5-dichlorobenzophenone scaffold has emerged as a promising framework for the development of novel anticancer agents. Analogs bearing this motif have demonstrated potent activity as both tubulin polymerization inhibitors and kinase inhibitors.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for cancer chemotherapy.[3][4] Several benzophenone analogs have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[5][6]
Structure-Activity Relationship Insights:
While a systematic SAR study on 3,5-dichlorobenzophenone analogs as tubulin inhibitors is not extensively documented, we can infer key relationships from studies on related compounds:
-
The Benzoyl Moiety: The 3,4,5-trimethoxybenzoyl group is a well-established pharmacophore for potent tubulin polymerization inhibitors that bind to the colchicine site.[7] It is plausible that replacing this with a 3,5-dichlorobenzoyl moiety could modulate activity, potentially through altered electronic and steric interactions within the binding pocket.
-
The Second Phenyl Ring: Substitutions on the second phenyl ring are critical for activity. Small electron-donating or -withdrawing groups can influence potency. For instance, in a series of 2-amino-3,4,5-trimethoxybenzophenones, various substitutions on the second ring led to compounds with IC50 values in the nanomolar range against several cancer cell lines.[5]
-
Bridging Group: The nature of the linker between the two phenyl rings (in this case, the ketone) is crucial. Modifications to the carbonyl group could significantly impact the conformation and binding affinity of the molecule.
Proposed SAR for 3,5-Dichlorobenzophenone Analogs as Tubulin Inhibitors:
Based on the available evidence, a hypothetical SAR for 3,5-dichlorobenzophenone analogs as tubulin polymerization inhibitors can be proposed:
-
Ring A (3,5-Dichlorophenyl): The 3,5-dichloro substitution pattern likely contributes to favorable interactions within a hydrophobic pocket of the colchicine binding site. The electron-withdrawing nature of the chlorine atoms may also influence the overall electronic properties of the molecule, impacting its binding affinity.
-
Ring B (Second Phenyl Ring): The nature and position of substituents on this ring will be critical for optimizing potency. A systematic exploration of small alkyl, alkoxy, and halogen groups at various positions is warranted.
-
Amino Group at C2' of Ring B: The presence of an amino group at the 2'-position of the second phenyl ring has been shown to be beneficial for the activity of some benzophenone-based tubulin inhibitors.[5]
Experimental Protocol: Tubulin Polymerization Assay
-
Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), test compounds dissolved in DMSO.
-
Procedure: a. Add polymerization buffer to a 96-well plate. b. Add various concentrations of the test compounds or vehicle control (DMSO). c. Pre-incubate the plate at 37°C for 5 minutes. d. Initiate polymerization by adding cold tubulin solution to each well. e. Monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of compound that inhibits tubulin polymerization by 50%) is calculated from the dose-response curve.
Caption: Workflow for a tubulin polymerization inhibition assay.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] The dichlorophenyl moiety is a common feature in many potent kinase inhibitors.[9]
Structure-Activity Relationship Insights:
-
Dichlorophenyl Moiety: The 2,6- and 3,5-dichlorophenyl groups have been identified as important structural motifs in potent kinase inhibitors. For example, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine is a potent, orally active Src kinase inhibitor.[10] The chlorine atoms can form favorable interactions within the ATP-binding pocket of various kinases.
-
Linker and Heterocyclic Core: The nature of the atom or group connecting the dichlorophenyl ring to the rest of the molecule, as well as the core heterocyclic structure, are critical determinants of selectivity and potency.
Proposed SAR for 3,5-Dichlorobenzophenone Analogs as Kinase Inhibitors:
-
The 3,5-dichlorobenzophenone scaffold could serve as a starting point for the design of novel kinase inhibitors. The carbonyl group can act as a hydrogen bond acceptor, a common feature in kinase inhibitor binding.
-
Modifications to the second phenyl ring, such as the introduction of amine or other hydrogen-bonding groups, could enhance interactions with the kinase hinge region.
-
The development of analogs where one of the phenyl rings is replaced by a heterocyclic system known to interact with kinases could lead to potent and selective inhibitors.
Experimental Protocol: General Kinase Inhibition Assay
-
Reagents: Recombinant kinase, substrate (peptide or protein), ATP, assay buffer, test compounds.
-
Procedure: a. Add assay buffer, kinase, and substrate to a 96-well plate. b. Add various concentrations of the test compounds. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time. e. Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, or radioactivity).
-
Data Analysis: Determine the IC50 value from the dose-response curve.
III. Anticonvulsant and Antimicrobial Potential
While the primary focus of recent research on dichlorinated benzophenones has been on anticancer applications, related structures have also shown promise as anticonvulsant and antimicrobial agents.
Anticonvulsant Activity
The core structures of many anticonvulsant drugs feature aromatic rings with halogen substitutions. Although direct studies on 3,5-dichlorobenzophenone analogs are limited, the general principles of anticonvulsant SAR suggest that this scaffold could be a viable starting point for designing new agents. Key features for anticonvulsant activity often include a hydrophobic aromatic ring, a hydrogen-bonding domain, and a specific spatial arrangement of these elements.
Antimicrobial Activity
The incorporation of chlorine atoms into aromatic structures is a known strategy to enhance antimicrobial activity. Dichlorophenyl moieties are present in various compounds with antibacterial and antifungal properties.[11][12][13] The mechanism of action can vary, from disrupting cell membranes to inhibiting essential enzymes. The lipophilicity and electronic properties conferred by the 3,5-dichloro substitution pattern could contribute to the antimicrobial efficacy of these analogs.
IV. Data Summary and Future Directions
To facilitate a clear understanding of the SAR landscape, the following table summarizes the biological activities of representative benzophenone and dichlorophenyl analogs from the literature.
| Compound Class | Biological Activity | Key Structural Features | Potency (IC50/EC50) | Reference |
| 2-Amino-3,4,5-trimethoxybenzophenones | Tubulin Polymerization Inhibition | 2-amino and 3,4,5-trimethoxy substitutions on one ring. | 7-16 nM (antiproliferative) | [5] |
| Dichlorophenyl-containing triazines | Src Kinase Inhibition | 2,6-Dichlorophenyl group. | Potent (specific values not provided) | [10] |
| Dichlorophenyl-containing kinase inhibitors | CK2 Kinase Inhibition | 3-Chlorophenylamino group. | 0.38 nM (Ki) | [9] |
Future Directions:
The exploration of 3,5-dichlorobenzophenone analogs as therapeutic agents is a promising area for future research. Key areas for further investigation include:
-
Systematic SAR Studies: A focused library of 3,5-dichlorobenzophenone analogs with diverse substitutions on the second phenyl ring should be synthesized and evaluated for their anticancer, anticonvulsant, and antimicrobial activities.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
-
Computational Modeling: Molecular docking and other computational techniques can be employed to guide the design of new analogs with improved potency and selectivity.
V. Conclusion
The 3,5-dichlorobenzophenone scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The unique electronic and steric properties conferred by the 3,5-dichloro substitution pattern, combined with the adaptability of the benzophenone core, provide a rich chemical space for exploration. While direct and comprehensive SAR studies on this specific analog series are currently limited, the available data on structurally related compounds strongly suggest their potential as potent inhibitors of tubulin polymerization and various protein kinases, with possible applications as anticonvulsant and antimicrobial agents. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and potential SAR of 3,5-dichlorobenzophenone analogs, offering valuable insights to guide future drug discovery and development efforts.
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- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 2'-Azetidinomethyl-3,5-dichlorobenzophenone: A Case Study for Novel Compound Evaluation
Abstract
The advent of powerful computational tools has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of novel chemical entities before their synthesis.[1][2][3] This guide presents a comprehensive, in-depth workflow for the in silico modeling of 2'-Azetidinomethyl-3,5-dichlorobenzophenone, a novel compound with potential therapeutic applications. As this molecule is not extensively characterized in public literature, this document serves as both a specific analysis and a generalizable framework for researchers, scientists, and drug development professionals. We will navigate the entire computational pipeline, from initial physicochemical characterization and target identification to advanced molecular dynamics simulations. Each step is grounded in established scientific principles, emphasizing the causality behind methodological choices to ensure a self-validating and robust analytical system.
Introduction: The Rationale for In Silico First Approach
Traditional drug discovery is a long, arduous, and expensive process, with high attrition rates often due to unfavorable pharmacokinetic profiles or lack of efficacy discovered late in development.[4] In silico modeling, or computer-aided drug design (CADD), mitigates these risks by providing predictive insights into a molecule's behavior.[3][5][6] By simulating absorption, distribution, metabolism, excretion, and toxicity (ADMET), and by predicting interactions with biological targets, we can prioritize promising candidates and identify potential liabilities early.[1][2][7]
The subject of this guide, this compound, incorporates two key structural motifs of high interest in medicinal chemistry: the benzophenone scaffold and an azetidine ring.
-
Benzophenone Scaffold: This is a versatile and ubiquitous structure in medicinal chemistry, found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10] Its derivatives have been explored as inhibitors of various enzymes and receptors.[9][11]
-
Azetidine Ring: This four-membered nitrogen-containing heterocycle is increasingly recognized as a "privileged scaffold."[12] Its strained, sp3-rich, and rigid nature can confer improved physicochemical properties such as metabolic stability, solubility, and receptor selectivity.[13][14] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to enhance their pharmacokinetic profiles.[13]
The combination of these moieties in a novel structure necessitates a systematic computational evaluation to hypothesize its biological role and assess its drug-like potential.
The Computational Workflow: A Multi-Pillar Strategy
Our approach is built on a logical progression of computational techniques, each informing the next. This ensures that the generated data is not only predictive but also mechanistically plausible.
Caption: High-level overview of the in silico modeling workflow.
PART I: Ligand Preparation and Initial Profiling
Step 1: Structure Generation and Optimization
The first step is to translate the chemical name into a machine-readable format and generate a stable 3D conformation.
Protocol:
-
2D Structure Generation: The IUPAC name "this compound" is converted to a SMILES (Simplified Molecular Input Line Entry System) string: C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl. This can be done using chemical drawing software like MarvinSketch or online converters.
-
3D Conformation Generation: The SMILES string is used as input for a conformational analysis tool. UCSF Chimera or Avogadro are suitable open-access options.[15][16] The goal is to generate a low-energy 3D structure.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This process optimizes bond lengths and angles to find a stable, low-energy conformer, which is crucial for subsequent docking and simulation studies.[15]
Step 2: Prediction of Physicochemical Properties and ADMET Profile
Before investigating potential biological targets, we must assess the compound's fundamental drug-like properties. A molecule with poor ADMET characteristics is unlikely to succeed, regardless of its biological activity.[1][7] We will use a consensus approach, leveraging multiple open-access web servers to increase the reliability of our predictions.[1][7][17]
Protocol:
-
Tool Selection: Utilize a panel of well-regarded ADMET prediction servers such as SwissADME, pkCSM, and PreADMET.[18]
-
Input: Submit the generated SMILES string or optimized 3D structure to each server.
-
Data Consolidation: Aggregate the outputs into a summary table. Key parameters to evaluate include Lipinski's Rule of Five, solubility, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and potential toxicities (e.g., hERG inhibition, mutagenicity).[5]
Data Presentation: Predicted ADMET & Physicochemical Properties
| Property | Predicted Value | Interpretation & Causality |
| Physicochemical | ||
| Molecular Weight | ~336.2 g/mol | Compliant with Lipinski's rule (<500), suggesting good potential for absorption. |
| LogP (Lipophilicity) | ~4.5 - 5.0 | High lipophilicity, which may enhance membrane permeability but could also lead to poor solubility and higher metabolic clearance. |
| TPSA (Topological Polar Surface Area) | ~25-30 Ų | Low TPSA (<140 Ų) is favorable for oral absorption and cell permeability.[17] |
| Pharmacokinetics | ||
| Aqueous Solubility | Low to Moderate | The high LogP and aromatic character suggest potential solubility issues, a key challenge to address in formulation. |
| GI Absorption | High | Predicted based on physicochemical properties; likely to be well-absorbed from the gut. |
| BBB Permeability | Likely Permeable | The high lipophilicity and low TPSA suggest the compound may cross the blood-brain barrier. |
| CYP2D6/3A4 Inhibition | Probable Inhibitor | The benzophenone core is a known substrate/inhibitor for CYP enzymes; this poses a risk for drug-drug interactions. |
| Toxicity | ||
| hERG Inhibition | Potential Risk | A common liability for lipophilic, basic compounds. Must be flagged for future experimental validation. |
| Ames Mutagenicity | Unlikely | Most predictors show a low probability of mutagenicity. |
PART II: Biological Target Identification (Target Fishing)
With no known target, we employ "target fishing" or "target prediction" methodologies. This involves searching for known proteins that are likely to interact with our query molecule based on ligand similarity or structural complementarity.[4]
Step 3: Ligand-Based Target Fishing
This approach is based on the principle that structurally similar molecules often bind to the same biological targets.
Protocol:
-
Database Selection: Use large-scale bioactivity databases such as ChEMBL, PubChem, and BindingDB.
-
Similarity Search: Perform a 2D (Tanimoto similarity) or 3D (shape similarity) search using the structure of this compound as the query.
-
Target Annotation: Collect the annotated targets for the most similar compounds found. A high frequency of a particular target or target family suggests a plausible hypothesis. For instance, searches for benzophenone derivatives may reveal targets like various kinases, nuclear receptors, or enzymes involved in inflammatory pathways.[9][10]
Step 4: Structure-Based Target Fishing (Inverse Docking)
Here, we screen our molecule against a library of 3D protein structures to find which ones it binds to most favorably.
Protocol:
-
Server Selection: Utilize inverse docking servers like SwissTargetPrediction or PharmMapper.
-
Execution: Submit the 3D structure of the compound. The server will dock it against a pre-compiled library of thousands of protein binding sites.
-
Result Analysis: The output is a ranked list of potential protein targets based on predicted binding scores.
Data Presentation: Consolidated Target Prediction
| Target Class | Specific Examples | Supporting Rationale | Confidence |
| Kinases | MEK1/2, JAK family, AKT1 | Azetidine is present in MEK inhibitor cobimetinib; Benzophenones are known kinase scaffolds.[11][12] | High |
| Nuclear Receptors | Estrogen Receptor (ESR1) | Benzophenone derivatives are known to interact with nuclear receptors.[11] | Medium |
| CNS Receptors | Muscarinic Antagonists | Azetidine derivatives have shown activity as CNS modulators.[13] | Medium |
| Ion Channels | Calcium Channels | Azelnidipine is an azetidine-containing calcium channel blocker.[12][14] | Low |
Expert Insight: Based on the consensus from both ligand-based and structure-based approaches, Mitogen-activated protein kinase kinase 1 (MEK1) emerges as a high-priority, plausible target for further investigation. The presence of the azetidine ring, a key feature in the approved MEK inhibitor cobimetinib, provides a strong, field-proven rationale for this hypothesis.[12]
PART III: Interaction Analysis and System Dynamics
Having selected MEK1 as our primary hypothetical target, we now proceed to model the specific interaction in atomic detail.
Step 5: Target Structure Preparation (Homology Modeling if Necessary)
A high-quality 3D structure of the target protein is essential for accurate docking and simulation.
Protocol:
-
PDB Search: First, search the Protein Data Bank (PDB) for an experimental structure of human MEK1. A crystal structure with a co-crystallized ligand is ideal (e.g., PDB ID: 4LMN).
-
Structure Cleanup: If using an existing PDB file, it must be "cleaned." This involves removing water molecules, co-solvents, and any existing ligands. Missing side chains or loops may need to be modeled in using tools like Modeller or the SWISS-MODEL server.[19][20]
-
Homology Modeling: If no experimental structure exists, homology modeling is required.[21] This involves finding a suitable template structure with high sequence identity (>35% is preferable) and using it to build a model of the target protein.[22][23][24] The quality of the resulting model must be rigorously validated using tools like Ramachandran plots.[22]
Caption: Workflow for homology modeling if no target structure is available.
Step 6: Molecular Docking
Molecular docking predicts the preferred orientation (pose) and binding affinity of our ligand within the MEK1 active site.[25][26][27]
Protocol:
-
Software Selection: Use widely validated docking software such as AutoDock Vina, Glide, or GOLD.[28]
-
Receptor & Ligand Preparation: Prepare the cleaned MEK1 structure by adding polar hydrogens and assigning partial charges. Do the same for the 3D ligand structure.[20][29]
-
Grid Box Definition: Define a "grid box" or docking search space around the known allosteric binding site of MEK1 (where inhibitors like cobimetinib bind).
-
Docking Execution: Run the docking algorithm. It will generate multiple possible binding poses ranked by a scoring function (e.g., kcal/mol).[25]
-
Pose Analysis: Analyze the top-ranked poses. Look for key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with critical residues in the MEK1 allosteric pocket (e.g., Ser212, Val127, Lys97). The causality is critical: a good pose is not just about a low energy score, but about forming chemically sensible interactions with known important residues.
Data Presentation: Predicted Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -9.8 | Ser212, Val127 | Hydrogen Bond, Hydrophobic |
| 2 | -9.5 | Lys97, Ile141 | Hydrogen Bond, Hydrophobic |
| 3 | -9.1 | Met219, Phe209 | Pi-Stacking, Hydrophobic |
Step 7: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations reveal the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[30][31] This step is crucial for validating the stability of the docked pose.[32]
Protocol:
-
System Setup: Take the best-ranked docked complex from Step 6. Place it in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Software & Force Field: Use MD simulation packages like GROMACS, AMBER, or NAMD with an appropriate force field (e.g., AMBER ff14SB for the protein, GAFF for the ligand).[15]
-
Simulation Execution:
-
Minimization: Minimize the energy of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to 310 K (human body temperature) and equilibrate the pressure (NVT and NPT ensembles).
-
Production Run: Run the production simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.[30]
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD indicates that the complex is not falling apart.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions and see if ligand binding stabilizes key areas.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.
-
Caption: Step-by-step workflow for Molecular Dynamics (MD) simulation.
Synthesis and Conclusion
This in-depth guide outlines a robust, multi-pillar in silico workflow for the characterization of a novel compound, using this compound as a case study. The initial ADMET profiling identified high lipophilicity and potential CYP inhibition as key areas for future optimization, while also confirming its general drug-likeness. Through a consensus of ligand- and structure-based methods, MEK1 was identified as a high-probability biological target. Subsequent molecular docking and MD simulations provided a detailed, dynamic hypothesis of its binding mode within the MEK1 allosteric site, predicting a stable interaction with a strong binding affinity.
The true power of this workflow lies in its self-validating structure. Each step builds logically upon the last, from broad physicochemical predictions to specific, dynamic atomic interactions. The insights generated here provide a strong, data-driven foundation for prioritizing the synthesis and experimental validation of this compound, guiding medicinal chemists toward specific structural modifications to enhance potency and improve its pharmacokinetic profile. This in silico first approach significantly de-risks the drug discovery process, saving valuable time and resources while accelerating the journey from novel concept to potential therapeutic.[3][33]
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Methodological & Application
Application Note: A Comprehensive Guide to the Analytical Characterization of 2'-Azetidinomethyl-3,5-dichlorobenzophenone
Abstract
This application note provides a detailed guide for the comprehensive analytical characterization of 2'-Azetidinomethyl-3,5-dichlorobenzophenone, a novel compound with potential applications in pharmaceutical development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this molecule. This guide moves beyond a simple listing of procedures, offering insights into the rationale behind the selection of specific analytical techniques and experimental parameters. We will cover fundamental techniques including High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Elemental Analysis for empirical formula verification. Additionally, a protocol for forced degradation studies is provided to assess the intrinsic stability of the molecule, a critical step in preclinical development.
Introduction
This compound is a complex organic molecule featuring a dichlorinated benzophenone core and an azetidine moiety. The accurate and reliable characterization of such novel compounds is a cornerstone of drug discovery and development, ensuring safety, efficacy, and regulatory compliance. The analytical methods detailed in this document are designed to provide a multi-faceted approach to characterization, leaving no aspect of the molecule's identity and purity unexamined.
The benzophenone scaffold is a common motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The addition of an azetidine ring and specific chlorine substitutions on the phenyl rings introduces unique physicochemical properties that necessitate a tailored analytical strategy. This guide aims to provide that strategy, grounded in established principles of analytical chemistry and adapted for the specific challenges presented by this molecule.
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for determining the purity of a drug substance and detecting any related impurities.[1][2] A robust, stability-indicating HPLC method is crucial for ensuring the quality of this compound.
Rationale for Method Selection
A reversed-phase HPLC method is proposed due to the non-polar nature of the benzophenone core.[3] A C18 column is a suitable starting point for method development, offering excellent retention and resolution for a wide range of organic molecules.[3][4] UV detection is appropriate as the benzophenone chromophore exhibits strong absorbance in the UV region. The selection of the mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is intended to provide good peak shape and efficient separation.[4][5]
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and to detect and quantify any impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector (Agilent 1260 Infinity II or equivalent).[4]
-
Data acquisition and processing software.
Materials:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4] | Provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient Program | Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[4] | A gradient elution is necessary to elute any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Benzophenones typically have strong absorbance at this wavelength.[3] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Prepare a stock solution of the reference standard and sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute the stock solutions to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Mass Spectrometry for Molecular Weight Verification
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of the compound and the fragmentation patterns that can aid in structural confirmation.
Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for the target compound which contains a basic nitrogen atom in the azetidine ring. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
LC Conditions:
-
Use the same HPLC conditions as described in section 2.2. The eluent from the HPLC can be directly introduced into the mass spectrometer.
MS Conditions:
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The azetidine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Typical voltage for ESI. |
| Cone Voltage | 30 V | Can be optimized to control fragmentation. |
| Desolvation Gas Flow | 600 L/hr | To efficiently remove solvent from the ESI droplets. |
| Desolvation Temperature | 350 °C | To aid in solvent evaporation. |
| Mass Range | m/z 50-500 | To cover the expected molecular ion and fragments. |
Expected Results:
-
The expected monoisotopic mass for C₁₇H₁₅Cl₂NO is 320.0558. The protonated molecule [M+H]⁺ should be observed at m/z 321.0631.
-
Fragmentation (MS/MS) of the parent ion can provide structural information. Key fragments would likely arise from the cleavage of the azetidinomethyl group and the dichlorobenzoyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound.[6] A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential for the complete assignment of all proton and carbon signals.[6]
¹H NMR will provide information on the number and environment of the protons. ¹³C NMR will reveal the number of unique carbon atoms. 2D NMR experiments are crucial to establish connectivity between atoms.[6][7]
Objective: To obtain a complete structural assignment of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experiments to be Performed:
-
¹H NMR: Provides information on proton chemical shifts, integration (number of protons), and coupling constants (neighboring protons).[8]
-
¹³C NMR: Shows the chemical shifts of all carbon atoms.[9]
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different parts of the molecule.[6]
Expected Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (δ 7-8 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern will dictate the multiplicity of these signals.
-
Azetidine Protons: Signals in the aliphatic region, likely multiplets, corresponding to the CH₂ groups of the azetidine ring.
-
Methylene Bridge Protons: A singlet or AB quartet for the CH₂ group connecting the azetidine ring to the phenyl ring.
-
Carbonyl Carbon: A signal in the downfield region of the ¹³C NMR spectrum (around δ 190-200 ppm).
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to determine the empirical formula.[10]
Rationale for Method Selection
Combustion analysis is a standard and accurate method for determining the percentage of carbon, hydrogen, and nitrogen in an organic compound.[10] The presence of chlorine can be determined by methods such as titration after combustion.
Experimental Protocol: CHN and Halogen Analysis
Objective: To confirm the elemental composition of this compound.
Instrumentation:
-
CHN Elemental Analyzer.
-
Apparatus for halogen determination (e.g., Schöniger oxygen flask combustion followed by titration).
Procedure:
-
A precisely weighed amount of the sample is combusted in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[10]
-
For halogen analysis, the combusted sample is absorbed in a suitable solution, and the resulting halide ions are quantified by titration.
Expected Results:
| Element | Theoretical % |
| Carbon (C) | 63.77 |
| Hydrogen (H) | 4.72 |
| Chlorine (Cl) | 22.14 |
| Nitrogen (N) | 4.37 |
| Oxygen (O) | 4.99 |
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[11][12] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[11]
Rationale
By intentionally degrading the molecule, we can identify potential degradation products and ensure that the primary analytical method (HPLC) can separate these from the parent compound. This is a regulatory requirement for new drug substances.
Experimental Protocol: Forced Degradation
Objective: To assess the stability of this compound under various stress conditions and to identify major degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[11]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Solid sample at 80°C for 48 hours.[11]
-
Photodegradation: Expose the sample to UV light (e.g., in a photostability chamber).[11]
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL) for each stress condition.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples by the developed HPLC method (section 2.2) and by LC-MS (section 3.1.2) to identify degradation products.
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.[11]
-
Determine the percentage of degradation.
-
Use LC-MS to propose structures for the major degradation products.
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the analytical characterization process.
Sources
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- 2. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]
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- 5. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
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- 12. biomedres.us [biomedres.us]
Application Note: A Robust HPLC-MS/MS Method for the High-Sensitivity Analysis of Novel Benzophenone Compounds
Abstract
This application note details a comprehensive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of novel benzophenone compounds. Benzophenones are a critical structural motif in medicinal chemistry and materials science, necessitating sensitive and selective analytical methods during the research and development phases. The described protocol utilizes reverse-phase chromatography for optimal separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high sensitivity and specificity. This guide provides a foundational methodology that can be adapted for various novel benzophenone analogs, complete with detailed protocols, system parameters, and validation considerations.
Introduction
Benzophenone and its derivatives are a class of aromatic ketones widely utilized as UV-protecting agents, photoinitiators, and as privileged scaffolds in the synthesis of pharmacologically active molecules.[1][2] As new analogs are synthesized in drug discovery pipelines, a reliable, sensitive, and selective analytical method is paramount for pharmacokinetic studies, metabolite identification, and quality control.[3][4]
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is an indispensable tool for the analysis of small molecules in complex matrices.[5][6] Specifically, reverse-phase HPLC is ideally suited for separating hydrophobic compounds like benzophenones.[7][8] When coupled with a tandem mass spectrometer (MS/MS), the technique offers exceptional sensitivity and selectivity, which is crucial for distinguishing analytes from matrix interferences.[9] This is achieved through the highly specific Multiple Reaction Monitoring (MRM) scan mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, creating a unique "transition" for the target analyte.[10][11]
This document serves as a practical guide for researchers, providing a validated starting point for HPLC-MS/MS method development for novel benzophenone compounds.
Experimental
Instrumentation and Consumables
The following table summarizes the recommended instrumentation and materials for this analysis. Equivalents may be substituted, but may require re-validation.
| Component | Specification | Rationale for Selection |
| HPLC System | UHPLC/HPLC system with binary pump | Provides precise gradient control and stable flow rates essential for reproducible chromatography. |
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer | The gold standard for quantitative analysis, offering superior sensitivity and selectivity via MRM.[10] |
| Ion Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique that minimizes in-source fragmentation, preserving the molecular ion for MS/MS analysis.[12] |
| Analytical Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 stationary phases provide excellent hydrophobic retention for aromatic compounds like benzophenones.[13][14] The smaller particle size (1.8 µm) enhances separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC-grade) | Formic acid acts as a proton source, promoting the formation of [M+H]+ ions in positive ESI mode, thereby increasing sensitivity. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid (HPLC-grade) | Acetonitrile is a common organic solvent in reverse-phase LC with good elution strength for moderately nonpolar compounds. |
| Sample Diluent | 50:50 (v/v) Acetonitrile:Water | A diluent that approximates the initial mobile phase composition ensures good peak shape. |
Standard and Sample Preparation Protocol
Accuracy begins with proper sample preparation. The following protocol is a general guideline.
Step 1: Preparation of Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 2.0 mg of the novel benzophenone reference standard.
-
Dissolve the standard in 2.0 mL of the sample diluent (50:50 Acetonitrile:Water) to achieve a final concentration of 1 mg/mL.
-
Vortex for 30 seconds until fully dissolved. This is your primary stock solution.
Step 2: Preparation of Working Standard Solutions
-
Perform serial dilutions from the primary stock solution using the sample diluent to create a calibration curve.
-
A typical concentration range for a calibration curve might be: 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 8 ng/mL, 80 ng/mL, and 800 ng/mL) from a separate stock weighing.
Step 3: Preparation of Test Samples
-
Dissolve the unknown sample (e.g., from a reaction mixture or biological extract) in the sample diluent to an estimated concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.
HPLC-MS/MS Method Parameters
The following tables outline the optimized starting parameters for the HPLC and MS systems. These should be considered a starting point and may require further optimization for specific novel benzophenone analogs.
HPLC Parameters
| Parameter | Value | Justification |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.[15] |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from solvent effects. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Gradient Elution | See Table Below | A gradient is essential for eluting compounds with varying polarities and for cleaning the column after each injection. |
HPLC Gradient Program:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
Mass Spectrometer Parameters
| Parameter | Value | Justification |
| Ionization Mode | ESI Positive | Benzophenones typically contain carbonyl groups that can be readily protonated to form positive ions ([M+H]+). |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion formation. |
| Source Temperature | 150 °C | Assists in the desolvation of droplets from the electrospray.[16] |
| Desolvation Gas Temp | 400 °C | High-temperature nitrogen gas aids in rapid solvent evaporation from the ESI droplets.[17] |
| Desolvation Gas Flow | 800 L/hr | Facilitates the desolvation process. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification by monitoring specific precursor-product ion transitions.[18] |
MRM Transition Development (Hypothetical Example for Benzophenone):
-
Precursor Ion (Q1): 183.1 m/z ([M+H]+ for C13H10O)
-
Product Ion (Q3): 105.1 m/z (Loss of phenyl group)
-
Collision Energy: 20 eV (This must be optimized for each new compound)
Analytical Workflow and Data Processing
The overall analytical process follows a systematic workflow from sample preparation to final report generation.
Sources
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- 3. pharmasalmanac.com [pharmasalmanac.com]
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- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
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- 10. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? | AxisPharm [axispharm.com]
- 11. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. pp.bme.hu [pp.bme.hu]
- 14. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 18. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Synthesis of Azetidinomethyl-Substituted Aromatics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1] Azetidinomethyl-substituted aromatics, in particular, are prevalent scaffolds in a range of biologically active compounds, from antibacterial agents to central nervous system modulators.[2][3][4][5] This comprehensive guide provides detailed, field-proven protocols for the synthesis of these valuable compounds, with a focus on practical application and mechanistic understanding. We will delve into the nuances of two primary synthetic strategies: Palladium-Catalyzed Buchwald-Hartwig Amination and Reductive Amination. Furthermore, we will explore the burgeoning field of photoredox catalysis as an emerging frontier for direct C-H functionalization. This document is designed to equip researchers with the knowledge to not only replicate these methods but also to rationally troubleshoot and adapt them for their specific synthetic challenges.
The Strategic Importance of the Azetidinomethyl Moiety in Drug Discovery
The incorporation of small, strained rings like azetidine into molecular design has become an increasingly powerful strategy in drug discovery. The four-membered ring's inherent strain and non-planar geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets. Moreover, the presence of the basic nitrogen atom provides a handle for modulating pKa and improving aqueous solubility. Azetidinomethyl-substituted aromatics are found in a variety of approved drugs and clinical candidates, highlighting their therapeutic relevance.[1]
Palladium-Catalyzed Buchwald-Hartwig Amination: A Robust Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds, and it has been successfully applied to the N-arylation of azetidine.[6][7][8] This method is particularly advantageous for its broad substrate scope and functional group tolerance.
Mechanistic Rationale: The "Why" Behind the Protocol
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a palladium catalyst, a phosphine ligand, and a base.[7][9][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: A Pd(0) species inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Ligand Exchange and Amine Coordination: The azetidine coordinates to the Pd(II) center.
-
Deprotonation: A base removes the proton from the coordinated azetidine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, yielding the N-aryl azetidine product and regenerating the Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, facilitate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: N-Arylation of Azetidine
This protocol provides a general procedure for the coupling of an aryl bromide with azetidine.
Materials:
-
Aryl bromide (1.0 equiv)
-
Azetidine (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, Pd(OAc)₂, SPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by the azetidine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 90 | 16 | 88 |
Table 1: Representative conditions for the Buchwald-Hartwig amination of azetidine with various aryl bromides.
Reductive Amination: A Versatile and Economical Pathway
Reductive amination is a highly effective method for forming C-N bonds, proceeding through the in-situ formation and reduction of an iminium ion intermediate.[12] This approach is often more economical than cross-coupling reactions as it does not require a transition metal catalyst.
Mechanistic Considerations: The Role of the Reducing Agent
The reaction begins with the condensation of an aromatic aldehyde with azetidine to form a hemiaminal, which then dehydrates to an iminium ion. A mild and selective reducing agent is then used to reduce the iminium ion to the desired azetidinomethyl-substituted aromatic product.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation.[13][14][15] Its steric bulk and reduced reactivity compared to other borohydrides allow for the selective reduction of the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[13][15] The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[14][15]
Caption: Workflow for the reductive amination of an aromatic aldehyde with azetidine.
Detailed Experimental Protocol: Synthesis of 1-(Azetidin-1-ylmethyl)-4-methoxybenzene
This protocol details the reductive amination of 4-methoxybenzaldehyde with azetidine using sodium triacetoxyborohydride.[16]
Materials:
-
4-Methoxybenzaldehyde (1.0 equiv)
-
Azetidine hydrochloride (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) (or THF)
Procedure:
-
To a round-bottom flask, add 4-methoxybenzaldehyde, azetidine hydrochloride, and DCE.
-
Cool the mixture to 0 °C and add triethylamine dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 25 °C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aromatic Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 16 | 95 |
| 2 | Benzaldehyde | NaBH(OAc)₃ | THF | 18 | 91 |
| 3 | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | 14 | 93 |
Table 2: Representative yields for the reductive amination of various aromatic aldehydes with azetidine.
Emerging Frontiers: Photoredox Catalysis for C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions.[17] While specific protocols for the direct azetidinomethylation of arenes are still nascent, the underlying principles suggest a promising future direction. This approach typically involves the generation of a radical intermediate that can then engage with an aromatic ring.
Conceptual Framework
A potential pathway could involve the generation of an azetidinomethyl radical from a suitable precursor, which then undergoes addition to an arene. The resulting radical intermediate would then be oxidized to a cation and subsequently deprotonated to afford the final product. While direct C-H azolation of arenes has been demonstrated using photoredox catalysis, the analogous azetidinomethylation remains an area for future exploration.[17][18] Researchers are encouraged to explore this cutting-edge methodology for novel synthetic disconnections.
Conclusion
The synthesis of azetidinomethyl-substituted aromatics is a critical endeavor in medicinal chemistry. This guide has provided detailed, mechanistically-grounded protocols for two of the most robust and widely used methods: Buchwald-Hartwig amination and reductive amination. By understanding the causality behind the experimental choices, researchers can confidently apply and adapt these procedures to their specific targets. The exploration of emerging technologies like photoredox catalysis will undoubtedly continue to expand the synthetic chemist's toolbox for accessing these valuable molecular scaffolds.
References
-
ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. Retrieved from [Link]
-
Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467–2477. Retrieved from [Link]
-
Guan, Z., & König, B. (2021). Photocatalytic C−H Azolation of Arenes Using Heterogeneous Carbon Nitride in Batch and Flow. Chemistry–A European Journal, 27(60), 14959-14964. Retrieved from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current medicinal chemistry, 13(10), 1193-1201.
-
Guram, A. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1986–1993. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Krishnan, V. (2011). Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica, 3(1), 439-445. Retrieved from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures(1). The Journal of organic chemistry, 61(11), 3849-3862. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2019). Palladium catalyzed N‐Arylation of Iminodibenzyls and Iminostilbenes with Aryl and Hetero‐Aryl Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
JACS Au. (2022). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]
-
PubMed Central. (2021). Photocatalytic C−H Azolation of Arenes Using Heterogeneous Carbon Nitride in Batch and Flow. Retrieved from [Link]
-
PubMed Central. (2021). Dearomatization of Unactivated Arenes via Catalytic Hydroalkylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Transition metal-free, photocatalytic arylation and dioxygenation for vicinal diketone synthesis using alkynes and arene diazonium salts. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Assay Development of 2'-Azetidinomethyl-3,5-dichlorobenzophenone
Abstract
This document provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of the novel small molecule, 2'-Azetidinomethyl-3,5-dichlorobenzophenone. Given the absence of established biological targets for this compound, this guide is structured as a strategic workflow, leading researchers from initial target identification and screening through to detailed mechanism of action studies and cell-based functional assays. The protocols and methodologies are designed to be robust, reproducible, and grounded in established principles of drug discovery, ensuring the generation of high-quality, decision-driving data.
Introduction: Characterizing a Novel Chemical Entity
The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is underpinned by rigorous biological characterization. This compound is a small molecule with a distinct chemical structure, but its biological targets and mechanism of action remain to be elucidated. The benzophenone scaffold is present in various known bioactive molecules, suggesting a potential for interaction with a range of biological targets. Therefore, a systematic and multi-pronged in vitro testing strategy is essential.
This guide provides the scientific rationale and detailed protocols for a phased approach to assay development. We will begin with broad, target-agnostic screening to identify potential biological activities, followed by the development of specific, robust assays to confirm and characterize these activities. The ultimate goal is to build a comprehensive in vitro pharmacological profile of this compound.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | [3-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone | [1] |
| Molecular Formula | C17H15Cl2NO | [1] |
| Molecular Weight | 320.21 g/mol | [1] |
| CAS Number | 898772-12-8 | [1] |
The structure features a dichlorinated benzophenone core, which may confer affinity for various protein pockets, and an azetidinomethyl group, which can influence solubility and interactions with target proteins.
Phase 1: Initial Target Identification and High-Throughput Screening
The first step is to cast a wide net to identify potential biological targets. This can be achieved through broad panel screening against common drug target families or through phenotypic screening.
Rationale for Initial Screening
Given the lack of a known target, a combination of biochemical and cell-based screening is recommended. Biochemical screens against panels of purified enzymes (e.g., kinases, proteases, phosphatases) can rapidly identify direct molecular interactions.[2] Concurrently, phenotypic screens using various cancer cell lines can reveal effects on cell health and proliferation, which can then be traced back to a specific pathway or target.[3][4]
Experimental Workflow: Initial Screening
Caption: Workflow for initial screening of the novel compound.
Protocol 1: General Biochemical Enzyme Inhibition Assay
This protocol provides a template for a 384-well plate-based enzymatic assay, which can be adapted for various enzymes.[5]
Objective: To determine the in vitro inhibitory activity of the compound against a purified enzyme.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Cofactors, if required (e.g., ATP, NADH)
-
384-well microplates (e.g., white, solid bottom for luminescence)
-
Microplate reader (for absorbance, fluorescence, or luminescence detection)
-
Acoustic liquid handler or multichannel pipettes
Procedure:
-
Prepare Solutions:
-
Dissolve the compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare a serial dilution of the compound in DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is common.
-
Prepare enzyme and substrate solutions in the appropriate assay buffer. The optimal concentrations should be determined during assay development (see Phase 2).
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the serially diluted compound, positive control inhibitor, and DMSO (negative control) into the appropriate wells of the 384-well plate.
-
Add a defined amount of enzyme to each well (e.g., 5 µL).
-
Include control wells:
-
Negative Control (0% inhibition): Enzyme + Substrate + DMSO
-
Positive Control (100% inhibition): Enzyme + Substrate + known potent inhibitor
-
Blank (background): Substrate + Buffer (no enzyme)
-
-
-
Enzyme and Inhibitor Pre-incubation:
-
Gently mix the plate and allow the enzyme and compound to pre-incubate for 15-30 minutes at room temperature. This allows for the binding of the inhibitor to the enzyme before the reaction starts.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the substrate to each well (e.g., 5 µL).
-
-
Monitor the Reaction:
-
Immediately place the plate in a microplate reader and measure the signal (e.g., luminescence for a kinase assay using ADP-Glo™) at time 0 and then kinetically or at a fixed endpoint (e.g., 60 minutes). The optimal read time should be within the linear range of the reaction.[6]
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_compound - Signal_blank) / (Signal_DMSO - Signal_blank))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Assay Development and Optimization for a Confirmed Target
Once a "hit" is confirmed from the initial screen, the next step is to develop a robust and reliable assay for that specific target. This involves optimizing various parameters to ensure the assay is sensitive, accurate, and reproducible.
Key Optimization Parameters
-
Enzyme Concentration: Determine the lowest enzyme concentration that gives a robust signal well above the background.
-
Substrate Concentration (Km Determination): It is crucial to determine the Michaelis constant (Km) for the substrate. For competitive inhibitor screening, the substrate concentration in the assay should be at or below the Km value to ensure sensitivity.[6][7]
-
Incubation Time and Linearity: The reaction should be monitored over time to ensure that the measurements are taken during the initial linear velocity phase of the reaction.[8]
-
DMSO Tolerance: Assess the effect of different DMSO concentrations on enzyme activity to establish the maximum allowable concentration in the assay.
Protocol 2: Km Determination for a Selected Enzyme
Objective: To determine the Michaelis constant (Km) of the substrate for the target enzyme.
Procedure:
-
Prepare a 2-fold serial dilution of the substrate in assay buffer.
-
In a 96- or 384-well plate, add a fixed, optimized concentration of the enzyme to each well.
-
Add the serially diluted substrate to the wells to initiate the reaction.
-
Measure the reaction rate (initial velocity, V₀) at each substrate concentration.
-
Plot V₀ versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
Phase 3: Mechanism of Action (MoA) Studies
Understanding how a compound inhibits its target is critical for lead optimization. MoA studies can differentiate between competitive, non-competitive, uncompetitive, or mixed-mode inhibitors.[7]
Rationale for MoA Studies
The mode of inhibition provides insights into the binding site of the compound and its relationship with the substrate. For example, a competitive inhibitor binds to the same site as the substrate, and its inhibition can be overcome by high substrate concentrations. This has significant implications for its in vivo efficacy.
Experimental Design for MoA
Caption: Logic diagram for determining the mechanism of inhibition.
Protocol 3: Determining Mode of Inhibition
Objective: To determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor.
Procedure:
-
Based on the previously determined Km (Protocol 2), select a range of fixed substrate concentrations (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).
-
For each fixed substrate concentration, perform a full 10-point IC50 curve for the compound as described in Protocol 1.
-
Data Analysis:
-
Calculate the IC50 value at each substrate concentration.
-
Plot the IC50 values as a function of the substrate concentration.
-
Interpretation:
-
If the IC50 increases linearly with substrate concentration, the compound is likely a competitive inhibitor.
-
If the IC50 remains constant across all substrate concentrations, it is likely a non-competitive inhibitor.
-
If the IC50 decreases as substrate concentration increases, it is likely an uncompetitive inhibitor.[7]
-
-
Phase 4: Cell-Based Assays for Physiological Relevance
Biochemical assays are essential for understanding direct molecular interactions, but they do not fully replicate the complex environment inside a cell. Cell-based assays are crucial for confirming that a compound is active in a more physiologically relevant setting.[9][10]
Rationale for Cell-Based Assays
Cell-based assays can provide information on:
-
Cell Permeability: Does the compound get into the cell to reach its target?
-
On-Target Efficacy: Does the compound inhibit the target in a cellular context, leading to a measurable downstream effect?
-
Cellular Toxicity: Is the observed effect due to specific target inhibition or general cytotoxicity?[4]
Protocol 4: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of the compound on the viability and proliferation of a relevant cell line.
Materials:
-
Human cell line expressing the target of interest (e.g., a cancer cell line for an oncology target).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well or 384-well clear-bottom, white-walled tissue culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in the microplates at a pre-determined optimal density (e.g., 5,000 cells/well) in their growth medium.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include DMSO as a vehicle control.
-
Incubate the cells for a relevant period (e.g., 72 hours).
-
-
Assay Readout:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation and Validation
Clear data presentation and robust assay validation are essential for making informed decisions.
Example Data Tables
Table 1: IC50 Determination
| Compound Concentration (µM) | % Inhibition |
|---|---|
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.7 | 75.4 |
| 1.2 | 52.3 |
| 0.4 | 25.6 |
| 0.1 | 10.1 |
| 0.04 | 2.3 |
| IC50 (µM) | 1.15 |
Table 2: MoA Study - IC50 Shift
| [Substrate] | IC50 (µM) |
|---|---|
| 0.5 x Km | 0.6 |
| 1 x Km | 1.15 |
| 5 x Km | 5.8 |
| 10 x Km | 11.2 |
Assay Validation Parameters
For any developed assay, especially in a high-throughput setting, it is critical to assess its quality and robustness using statistical parameters.
-
Z'-factor: A measure of the statistical effect size and an indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the uninhibited control to the mean signal of the background. A higher S/B ratio is desirable.
-
Coefficient of Variation (%CV): A measure of the variability of the data. %CV should typically be less than 15%.
Conclusion
The successful in vitro characterization of a novel compound like this compound hinges on a systematic, hypothesis-driven approach. By progressing through the phases of broad screening, dedicated assay development, detailed mechanism of action studies, and finally, validation in a cellular context, researchers can build a comprehensive understanding of the compound's biological activity. The protocols and strategies outlined in this document provide a robust framework for this endeavor, enabling the generation of high-quality data to guide future drug development efforts.
References
-
PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]
-
Bentham Science. (n.d.). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Retrieved from [Link]
-
PubMed. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]
-
Marin Biologic. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
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BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]
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NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
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PubMed. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Retrieved from [Link]
-
ACS Publications. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2',5-dichlorobenzophenone. Retrieved from [Link]
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- 10. bioagilytix.com [bioagilytix.com]
Application Note: A High-Throughput Screening Workflow for Characterizing the Bioactivity of 2'-Azetidinomethyl-3,5-dichlorobenzophenone Derivatives
Abstract: The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including notable antitumor effects.[1][2][3] This application note details a comprehensive, multi-tiered cell-based screening cascade designed for the novel class of 2'-Azetidinomethyl-3,5-dichlorobenzophenone derivatives. We present a strategic workflow, from initial high-throughput cytotoxicity assessment to secondary mechanistic assays for apoptosis and cell cycle arrest, and finally to a target-specific pathway analysis. The protocols herein are designed to be robust and self-validating, enabling researchers to efficiently identify promising lead compounds and elucidate their mechanism of action, thereby accelerating the drug discovery pipeline.
The Screening Cascade: A Strategic Overview
A tiered or cascaded screening approach is fundamental to efficient drug discovery. It maximizes resource allocation by using a broad, high-throughput primary assay to identify "hits" from a large compound library, which are then subjected to more complex, lower-throughput secondary and tertiary assays to characterize their specific biological effects. This strategy minimizes the cost and effort of detailed analysis on inactive compounds. Our proposed workflow is designed to first identify cytotoxic agents and then systematically unravel their mechanism of action (MOA).
The logic of this cascade is as follows:
-
Primary Screen: Rapidly identify all compounds that reduce cancer cell viability. This is the broadest net to catch any potential anticancer agent.
-
Secondary Screens: Differentiate the MOA of the primary "hits." We aim to answer: Does the compound trigger programmed cell death (apoptosis) or does it halt cell division (cell cycle arrest)? These are two of the most common and desirable mechanisms for anticancer drugs.[1][3][4]
-
Tertiary (Target-Specific) Screen: Investigate if the compound modulates a specific signaling pathway known to be dysregulated in cancer. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, proliferation, and inflammation, making it a prime target for cancer therapeutics.[5][6][7]
Caption: A logical workflow for the cell-based screening cascade.
Foundational Requirements: Cell Line Selection and Culture
The quality and relevance of any cell-based assay are fundamentally dependent on the health and appropriate choice of the cell line.[8] Inconsistent cell culture practices are a major source of experimental variability.
2.1. Cell Line Selection The choice of cell line should be guided by the therapeutic goal. For general anticancer screening, commonly used and well-characterized cell lines are recommended.
-
A549 (Human Lung Carcinoma): A robust and widely used cell line for cytotoxicity studies.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, which is relevant as some benzophenone derivatives are known to interact with ER.[9][10]
-
PC3 (Human Prostate Cancer): A common model for androgen-independent prostate cancer.[3]
2.2. Best Practices for Cell Culture
-
Consistency is Key: Use a single, large, low-passage stock of cells for the entire screening campaign to minimize variability from genetic drift.[11]
-
Maintain Healthy Cultures: Never allow cells to become over-confluent, as this can alter their morphology, viability, and gene expression.[11] Ensure the culture medium is fresh and appropriate for the cell line.[8]
-
Gentle Handling: Cells are delicate. Avoid over-trypsinization and perform all pipetting gently to minimize mechanical stress.[8][11]
-
Optimize Seeding Density: The number of cells seeded per well is a critical parameter. It must be high enough for a robust signal but low enough to prevent overcrowding during the assay period.[8] This should be optimized for each cell line and assay.
Primary Screening Protocol: Assessing General Cytotoxicity
The primary screen aims to rapidly identify compounds that reduce cell viability. We recommend a fluorescence-based assay over colorimetric assays like MTT, as they often have a better signal-to-noise ratio and are more amenable to high-throughput automation. The CellTox™ Green Cytotoxicity Assay is an excellent choice.[12]
Principle: The assay utilizes a proprietary asymmetric cyanine dye that is excluded from viable cells but binds to the DNA of cells with compromised membrane integrity (i.e., dead cells), producing a fluorescent signal proportional to the number of dead cells.[12]
Protocol: High-Throughput Cytotoxicity Screening
-
Cell Seeding: a. Prepare a single-cell suspension of the chosen cancer cell line (e.g., A549) in the appropriate culture medium. b. Using a multichannel pipette or automated liquid handler, dispense 90 µL of the cell suspension into each well of a 384-well, clear-bottom, black-walled assay plate. The seeding density should be optimized to ensure cells are in the exponential growth phase for the duration of the experiment. c. Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: a. Prepare serial dilutions of the this compound derivatives in DMSO. Then, dilute further in culture medium to a 10X final concentration. b. Add 10 µL of the 10X compound solution to the appropriate wells. Include vehicle controls (DMSO only) and a positive control for maximum cytotoxicity (e.g., a known cytotoxic drug like staurosporine).
-
Incubation: a. Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe significant cytotoxic effects.
-
Assay Readout: a. Prepare the CellTox™ Green reagent according to the manufacturer's instructions. b. Add 15 µL of the reagent to each well. c. Incubate for 15 minutes at room temperature, protected from light. d. Measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Data Analysis: a. Normalize the data to controls (0% cytotoxicity for vehicle control, 100% for positive control). b. Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value for each active compound.
Example Data Presentation:
| Compound ID | Structure | IC₅₀ (µM) on A549 cells |
|---|---|---|
| BZD-001 | [Structure] | 1.2 |
| BZD-002 | [Structure] | > 50 |
| BZD-003 | [Structure] | 5.7 |
| BZD-004 | [Structure] | 0.8 |
| Staurosporine | (Positive Control) | 0.01 |
Secondary Screening Protocols: Elucidating the Mechanism of Action
Compounds identified as "hits" in the primary screen are further investigated to determine if they act via apoptosis or cell cycle arrest.
Apoptosis Induction Assay
The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[13] Luminescent assays that measure this activity offer high sensitivity and a broad dynamic range.
Principle: The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate. When cleaved by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.
Protocol: Caspase-3/7 Activation Assay
-
Cell Seeding and Treatment: a. Seed cells (e.g., A549) in a 96-well, white-walled plate and treat with hit compounds at their IC₅₀ and 10x IC₅₀ concentrations for 24 hours, as described in the primary screen protocol.
-
Assay Readout: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add 100 µL of the reagent to each 100 µL of cell culture medium in the wells. c. Mix gently by orbital shaking for 1 minute. d. Incubate at room temperature for 1-2 hours, protected from light. e. Measure luminescence using a plate reader.
-
Data Analysis: a. Calculate the fold-change in luminescence relative to the vehicle-treated control wells. A significant increase indicates apoptosis induction.
Example Data Presentation:
| Compound ID | Caspase-3/7 Activation (Fold Change vs. Vehicle) |
|---|---|
| BZD-001 | 8.5 |
| BZD-003 | 1.2 |
| BZD-004 | 12.1 |
| Staurosporine | 15.0 |
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[14] It is a powerful method to identify compounds that cause cell cycle arrest.
Principle: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The fluorescence intensity of individual cells is then measured by flow cytometry, which directly correlates with DNA content.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere. b. Treat cells with hit compounds at their IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: a. Harvest both adherent and floating cells and wash with cold PBS. b. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining and Analysis: a. Centrifuge the fixed cells and wash with PBS to remove ethanol. b. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. c. Incubate for 30 minutes at room temperature in the dark. d. Analyze the samples on a flow cytometer.
-
Data Analysis: a. Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Example Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|
| Vehicle (DMSO) | 55 | 30 | 15 |
| BZD-001 | 53 | 29 | 18 |
| BZD-003 | 15 | 10 | 75 |
| BZD-004 | 56 | 31 | 13 |
Target-Specific Pathway Analysis: NF-κB Inhibition Assay
For compounds that induce apoptosis, it is valuable to investigate upstream signaling pathways. Given the central role of NF-κB in promoting cell survival, its inhibition is a validated anticancer strategy.[6][15][16]
Principle: A reporter-gene assay is used. A cell line is engineered to contain a plasmid where the expression of a reporter gene (e.g., Luciferase) is controlled by a promoter with multiple NF-κB response elements. When the NF-κB pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives luciferase expression. An inhibitor will block this process, leading to a decrease in the luminescent signal.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding: a. Seed HEK293T cells stably expressing an NF-κB luciferase reporter into a 96-well, white-walled plate.
-
Compound Pre-treatment: a. Treat cells with the hit compounds (e.g., BZD-001, BZD-004) at various concentrations for 1 hour.
-
Pathway Activation: a. Stimulate the cells by adding TNF-α (a potent NF-κB activator) to a final concentration of 10 ng/mL to all wells except the unstimulated control. b. Incubate for 6-8 hours at 37°C, 5% CO₂.
-
Assay Readout: a. Add a luciferase assay reagent (e.g., Bright-Glo™) to each well. b. Measure luminescence with a plate reader.
-
Data Analysis: a. Normalize the data to the TNF-α stimulated control. b. Plot the normalized response against compound concentration to determine the IC₅₀ for NF-κB inhibition.
Example Data Presentation:
| Compound ID | NF-κB Inhibition IC₅₀ (µM) |
|---|---|
| BZD-001 | 0.9 |
| BZD-004 | 2.1 |
| Bay 11-7082 (Control Inhibitor) | 0.5 |
References
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- High throughput screening of small molecule library: procedure, challenges and future. (2016).
- Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers. (2024).
- Targeting The Nuclear Factor Kappa-B (NF-κB)
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI Bookshelf.
- NF-ΚB Signaling Pathway Inhibitors as Anticancer Drug Candidates. (2017). Current Cancer Drug Targets.
- Cytotoxicity Assay Protocol & Troubleshooting. (N/A).
- High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.
- Cytotoxicity MTT Assay Protocols and Methods. (N/A).
- 10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks.
- The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. (N/A). MDPI.
- NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candid
- MTT Assay Protocol for Cell Viability and Prolifer
- Optimizing Your Cell Based Assay Performance Key Strategies. (N/A).
- Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent p
- The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (N/A). MedChemComm (RSC Publishing).
- Apoptosis Assays. (N/A). Thermo Fisher Scientific - US.
- Tools for Assessing Cell Events: Apoptosis, Cell Cycle, and Cell Prolifer
- BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W
- Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (N/A).
- Synthesis and bioactivity investigation of benzophenone and its deriv
- Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010).
- Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prost
- Synthesis and biological activity of azetidinone. (2025).
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Application Notes and Protocols for Preclinical Assessment of Anxiolytic Compounds
Authored by: A Senior Application Scientist
Introduction: The Imperative for Robust Anxiolytic Screening
Anxiety disorders represent a significant global health challenge, necessitating the development of novel, more effective anxiolytic therapies.[1] Preclinical research, primarily utilizing rodent models, forms the bedrock of this discovery pipeline.[2][3] These animal models are indispensable tools for elucidating the neurobiological underpinnings of anxiety and for screening the therapeutic potential of new chemical entities.[4] The predictive validity of these models is crucial, as it directly impacts the translation of preclinical findings to clinical efficacy. This guide provides an in-depth overview of the most widely used and validated animal models for assessing anxiolytic potential, complete with detailed protocols and the scientific rationale behind their application.
The core principle of most anxiety models in rodents is the generation of a conflict between the innate drive to explore a novel environment and the aversion to brightly lit, open, or elevated spaces.[5][6] Anxiolytic compounds are expected to reduce the natural aversion and increase exploratory behaviors in these aversive environments.[7] This document will detail several such paradigms, categorized into ethological models based on naturalistic behaviors and conflict tests that involve conditioned responses.
I. Ethological Models of Anxiety: Unconditioned Responses to Aversive Environments
Ethological models are foundational in anxiolytic research as they leverage the innate, unlearned behaviors of rodents.[5] These tests are generally straightforward to implement, require no prior training of the animals, and avoid confounding factors such as food or water deprivation.[8]
1.1 The Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is one of the most widely used assays for screening anxiolytic drugs.[8][9] It is based on the rodent's natural aversion to open and elevated spaces.[10]
Scientific Rationale: The apparatus consists of four arms arranged in a plus shape and elevated from the floor. Two arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).[11] The conflict arises from the animal's desire to explore the novel maze versus its fear of the open, elevated arms. Anxiolytic compounds decrease the aversion to the open arms, leading to increased exploration.[7][11]
Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze test.
Detailed Protocol:
-
Apparatus: A plus-shaped maze, typically made of non-reflective material, elevated 50-70 cm above the floor. The two closed arms have walls (e.g., 40 cm high), while the two open arms have no walls.
-
Acclimation: Allow animals to habituate to the testing room for at least 45-60 minutes before the experiment.[9][10] Maintain consistent and moderate lighting conditions.[11]
-
Drug Administration: Administer the test compound or vehicle at the appropriate time before testing, allowing for optimal bioavailability.
-
Procedure: Place the mouse or rat in the central square of the maze, facing one of the open arms.[10] Allow the animal to explore the maze freely for a 5-10 minute session.[10]
-
Data Collection: An overhead video camera and tracking software are used to record and score the behavior.[10]
-
Key Parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the percentage of time spent and the number of entries into the open arms.[12]
1.2 The Light-Dark Box (LDB) Test
The Light-Dark Box (LDB) test is another widely used paradigm that relies on the conflict between the drive to explore and the innate aversion of rodents to brightly illuminated areas.[13][14]
Scientific Rationale: The apparatus consists of a large, brightly lit compartment and a smaller, dark compartment, connected by an opening.[15] Rodents naturally prefer the dark, enclosed space.[16] Anxiolytic compounds reduce this aversion, leading to increased time spent and exploratory behavior in the light compartment.[14]
Detailed Protocol:
-
Apparatus: A rectangular box divided into a large (two-thirds) brightly illuminated compartment (200-400 lux) and a small (one-third) dark compartment (<5 lux).[15] An opening allows passage between the two.[15]
-
Acclimation: As with the EPM, animals should be habituated to the testing room for at least 30 minutes prior to the test.[15]
-
Procedure: Place the animal in the center of the brightly lit compartment and allow it to explore freely for 5-10 minutes.[15][17]
-
Data Collection: Behavior is recorded and analyzed using a video tracking system.
-
Key Parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.[16]
-
-
Interpretation: A compound is considered to have anxiolytic potential if it significantly increases the time spent in the light compartment and the number of transitions.[16]
1.3 The Open Field Test (OFT)
The Open Field Test (OFT) is a versatile assay used to assess general locomotor activity and anxiety-like behavior.[18][19]
Scientific Rationale: The test is based on the conflict between the drive to explore a novel environment and the fear of open, exposed areas.[20] When placed in a novel open field, rodents tend to stay close to the walls (a behavior known as thigmotaxis).[20] Anxiolytic compounds reduce this anxiety, leading to increased exploration of the central, more anxiogenic area of the field.[20]
Detailed Protocol:
-
Apparatus: A square or circular arena (e.g., 42 x 42 cm for mice) with high walls to prevent escape.[18] The floor is typically divided into a central zone and a peripheral zone by the analysis software.[18]
-
Acclimation: Proper habituation to the testing room is essential.
-
Procedure: Place the animal in the center or a corner of the open field and allow it to explore for a set period (typically 5-10 minutes).
-
Data Collection: An automated video tracking system records the animal's movements.[21]
-
Key Parameters:
-
Time spent in the center zone vs. the peripheral zone.
-
Distance traveled in the center zone.
-
Total distance traveled (a measure of overall locomotion).
-
Rearing frequency (exploratory behavior).[20]
-
-
Interpretation: Anxiolytic effects are inferred from an increase in the time spent and distance traveled in the center of the arena.[1] It is crucial to analyze total locomotion, as a general increase in activity could be a confounding factor.
Table 1: Comparison of Key Ethological Models
| Model | Principle | Key Anxiolytic Indicator | Strengths | Limitations |
| Elevated Plus Maze (EPM) | Aversion to height and open spaces[10] | Increased time/entries in open arms[12] | High throughput, well-validated[8] | Animals can't be re-tested (habituation)[22] |
| Light-Dark Box (LDB) | Aversion to brightly lit areas[16] | Increased time in the light compartment[14] | Simple, quick, no food/water deprivation[14] | May be less sensitive than EPM for certain compounds[14] |
| Open Field Test (OFT) | Aversion to open, exposed areas (thigmotaxis)[20] | Increased time/activity in the center zone[1] | Assesses both anxiety and locomotion[20] | Interpretation of center time can be complex[23] |
II. Conflict-Based Models: Conditioned Responses
Conflict tests involve a conditioned response where an animal's motivation to perform a behavior (e.g., drinking or eating) is suppressed by a mild aversive stimulus, such as a foot shock.[3][24] These models are particularly valuable for predicting the efficacy of drugs for generalized anxiety disorders.[24]
2.1 The Vogel Conflict Test (VCT)
The Vogel Conflict Test (VCT) is a classic paradigm for screening potential anxiolytic drugs by measuring their ability to release punished behavior.[25][26]
Scientific Rationale: The test creates a conflict between the motivation of a water-deprived animal to drink and its fear of receiving a mild electric shock upon drinking.[24] Anxiolytic drugs reduce the fear component, thus increasing the number of "punished" licks the animal is willing to take.[24][25]
Experimental Workflow:
Caption: Workflow for the Vogel Conflict Test.
Detailed Protocol:
-
Apparatus: An operant conditioning chamber with a grid floor and a drinking spout connected to a lick sensor and a shock generator.[24][27]
-
Pre-conditioning: Animals (typically rats) are water-deprived for a period (e.g., 18-48 hours) to ensure motivation.[24]
-
Drug Administration: The test compound or vehicle is administered prior to the test session.
-
Procedure: The animal is placed in the chamber. When it attempts to drink from the spout, a mild electric shock is delivered through the spout or the floor grid after a set number of licks (e.g., every 20th lick).[24][28] The session typically lasts for 3-5 minutes.[24]
-
Data Collection: The total number of licks and the number of shocks received are automatically recorded.[28]
-
Interpretation: An increase in the number of shocks the animal is willing to accept is indicative of an anxiolytic effect.[25] It is essential to include control groups to ensure the compound does not have analgesic properties or alter thirst, which could confound the results.[25]
III. Other Relevant Models
While the above models are the most common, other tests can provide complementary information about the anxiolytic profile of a compound.
3.1 Stress-Induced Hyperthermia (SIH)
Scientific Rationale: When exposed to stress, mammals exhibit a transient rise in core body temperature.[29][30] This physiological response is mediated by the hypothalamic-pituitary-adrenal (HPA) axis.[29] Anxiolytic drugs can attenuate this stress-induced hyperthermia (SIH).[29][31]
Detailed Protocol:
-
Procedure: The test can be performed with singly or group-housed mice.[30] A baseline rectal temperature (T1) is taken. The animal is then subjected to a mild stressor, which can be the temperature measurement itself or placement in a novel cage.[32] After a short interval (e.g., 10-15 minutes), a second temperature reading (T2) is taken.[30]
-
Data Collection: The change in temperature (ΔT = T2 - T1) is calculated.[30]
-
Interpretation: Anxiolytic compounds are expected to significantly reduce the ΔT compared to vehicle-treated controls.[30] A key advantage of this model is that its endpoint is not dependent on locomotor activity, avoiding a common confound in other behavioral tests.[30]
3.2 Models for Specific Anxiety Subtypes
For a more nuanced understanding, specific models targeting different anxiety disorders are employed:
-
Social Anxiety Disorder (SAD): The Social Interaction Test measures the time an animal spends in social investigation of an unfamiliar conspecific.[33] Anxiolytics can increase social interaction time.[4] Other models involve inducing social fear through paradigms like social defeat or social fear conditioning.[33][34][35]
-
Panic Disorder: Models often measure escape responses to proximal threats. The Elevated T-Maze can distinguish between inhibitory avoidance (related to generalized anxiety) and one-way escape from an open arm (related to panic).[36][37] Pharmacological induction with agents like cholecystokinin tetrapeptide (CCK-4) can also be used to model panic-like states in rodents.[38][39]
Table 2: Predictive Validity of Models for Anxiolytic Drug Classes
| Behavioral Model | Benzodiazepines (e.g., Diazepam) | 5-HT1A Agonists (e.g., Buspirone) | SSRIs (e.g., Fluoxetine) |
| Elevated Plus Maze | Strong Positive Effect[12] | Positive Effect[8] | Variable/Weak Effects (acute) |
| Light-Dark Box | Strong Positive Effect[14] | Positive Effect | Variable/Contradictory Effects[14] |
| Vogel Conflict Test | Strong Positive Effect[25] | Positive Effect[26] | Positive Effect (chronic) |
| Stress-Induced Hyperthermia | Strong Positive Effect[31] | Positive Effect[31] | No Effect (acute)[31] |
IV. Conclusion and Best Practices
No single animal model can fully recapitulate the complexity of human anxiety disorders.[40] Therefore, a battery of tests is essential for the comprehensive evaluation of a novel compound's anxiolytic potential.
Key Recommendations:
-
Standardization: Maintain consistent environmental conditions (lighting, noise), animal handling procedures, and testing times to ensure reproducibility.[36]
-
Controls: Always include vehicle-treated control groups and, when possible, a positive control group treated with a known anxiolytic (e.g., diazepam).
-
Locomotor Activity: Always assess general locomotor activity (e.g., via the OFT or total distance traveled in other mazes) to rule out sedation or hyperactivity as confounding factors.
-
Translational Relevance: Consider the specific type of anxiety being targeted and select models with the highest predictive validity for that condition.[6]
By employing these robust models and adhering to rigorous scientific standards, researchers can confidently identify and characterize promising new anxiolytic agents, ultimately paving the way for improved treatments for anxiety disorders.
References
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Application Notes and Protocols for Radioligand Binding Assays targeting CNS Receptors
This guide provides a comprehensive overview and detailed protocols for conducting radioligand binding assays focused on Central Nervous System (CNS) receptor targets. It is intended for researchers, scientists, and drug development professionals seeking to accurately characterize receptor-ligand interactions. This document emphasizes the theoretical underpinnings, practical considerations, and robust data analysis required for generating high-quality, reproducible results.
Foundational Principles of Radioligand Binding Assays
Radioligand binding assays are a cornerstone technique in pharmacology and neuroscience, providing a direct measure of the interaction between a ligand and its receptor.[1][2][3] These assays utilize a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the receptor of interest.[4][5] By quantifying the amount of bound radioligand, researchers can determine key parameters of the receptor-ligand interaction, including receptor density (Bmax), ligand affinity (Kd), and the affinity of unlabeled competing drugs (Ki).[2][6][7]
The significance of these assays in CNS drug discovery is paramount. They are instrumental in:
-
Screening compound libraries for novel receptor ligands.[1]
-
Determining the potency and selectivity of drug candidates.
-
Characterizing receptor subtypes within the CNS.[8]
-
Investigating the regulation of receptor expression under various physiological and pathological conditions.[1][3]
The law of mass action governs the reversible binding of a radioligand ([L]) to its receptor ([R]) to form a receptor-ligand complex ([LR]):
[R] + [L] ⇌ [LR]
At equilibrium, the ratio of the rate of dissociation (koff) to the rate of association (kon) defines the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor. A lower Kd value signifies higher affinity.[9]
Critical Components and Pre-Assay Considerations
The success of a radioligand binding assay hinges on the careful selection and optimization of its components.
Receptor Preparation
The source of CNS receptors is typically either native tissue (e.g., rodent brain homogenates) or recombinant cell lines overexpressing the target receptor.
-
Brain Homogenates: Provide a physiologically relevant context but may contain a heterogeneous population of receptor subtypes.
-
Recombinant Cell Lines (e.g., HEK293, CHO): Offer a homogenous receptor population, enabling the study of a specific receptor subtype in isolation.
Protocol for CNS Tissue Membrane Preparation:
-
Euthanize the animal in accordance with approved ethical guidelines and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[10]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer, often containing a cryoprotectant like 10% sucrose if storing at -80°C.[10]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[10]
Radioligand Selection
The choice of radioligand is critical and should be guided by the following properties[4][9]:
-
High Affinity (Low Kd): Ensures that the ligand binds tightly to the receptor, allowing for the use of low radioligand concentrations and minimizing non-specific binding.
-
High Specificity: The radioligand should selectively bind to the target receptor with minimal off-target interactions.
-
High Specific Activity: This refers to the amount of radioactivity per mole of ligand (Ci/mmol). High specific activity enables the detection of low receptor densities.[9]
-
Low Non-Specific Binding: The radioligand should have minimal binding to non-receptor components like lipids, plastics, and filters.[9][11]
Commonly used radioisotopes for labeling CNS ligands include Tritium (³H) and Iodine-125 (¹²⁵I).
| Feature | Tritium (³H) | Iodine-125 (¹²⁵I) |
| Specific Activity | Lower (typically <100 Ci/mmol) | Higher (up to 2200 Ci/mmol) |
| Energy Emission | Low-energy beta particles | Gamma rays and X-rays |
| Half-life | 12.3 years | 60 days |
| Application | High receptor density targets | Low receptor density targets |
Defining Non-Specific Binding
Total binding measured in an assay is the sum of specific binding to the receptor and non-specific binding to other components. To determine specific binding, non-specific binding must be measured and subtracted from the total binding.[9][11] This is achieved by incubating the receptor preparation and radioligand in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[11]
Key Considerations for the Competing Ligand:
-
It should have high affinity and selectivity for the target receptor.
-
Ideally, it should be structurally different from the radioligand to minimize interactions with non-specific sites that the radioligand might bind to.[12][13]
-
It is used at a concentration typically 100- to 1000-fold higher than its Kd to ensure complete displacement of the radioligand from the specific receptor sites.[11][12]
Types of Radioligand Binding Assays and Protocols
There are three primary types of radioligand binding assays, each providing unique insights into the receptor-ligand interaction.[2][5][6]
Saturation Binding Assays
Saturation assays are performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[6][12] In these experiments, a fixed amount of receptor preparation is incubated with increasing concentrations of the radioligand until saturation is reached.[4]
Caption: Workflow for a saturation radioligand binding assay.
Detailed Protocol for Saturation Binding:
-
Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, designate triplicate wells for "Total Binding" and triplicate wells for "Non-Specific Binding" (NSB).
-
Reagent Preparation:
-
Prepare serial dilutions of the radioligand in assay buffer. A typical range would be 0.1x to 10x the expected Kd.[12]
-
Prepare a high concentration of the unlabeled competing ligand for NSB determination.
-
-
Assay Incubation:
-
To the "Total Binding" wells, add 50 µL of assay buffer.
-
To the "NSB" wells, add 50 µL of the unlabeled competing ligand.
-
Add 50 µL of the appropriate radioligand dilution to all wells.
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 3-20 µg of protein for cells or 50-120 µg for tissue) to all wells.[10]
-
-
Equilibration: Incubate the plate at a defined temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]
-
Termination and Filtration:
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[10]
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for total and non-specific binding at each radioligand concentration.
-
Determine specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Fit the data using non-linear regression to the one-site binding (hyperbola) equation to determine Bmax and Kd.[13][14]
-
Competition (or Inhibition) Binding Assays
Competition assays are used to determine the affinity (Ki) of an unlabeled test compound for a receptor.[2][6] These assays measure the ability of increasing concentrations of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor.[7][15]
Caption: Workflow for a competition radioligand binding assay.
Detailed Protocol for Competition Binding:
-
Assay Setup: Similar to the saturation assay, set up a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations for the unlabeled test compound.
-
Reagent Preparation:
-
Assay Incubation:
-
To the appropriate wells, add 50 µL of the test compound dilutions.
-
Add 50 µL of the radioligand solution to all wells.
-
Initiate the reaction by adding 150 µL of the membrane preparation.
-
-
Equilibration, Termination, and Quantification: Follow steps 4-6 from the saturation binding protocol.
-
Data Analysis:
-
Plot the percentage of specific binding (or inhibition) against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][13]
-
Kinetic Binding Assays
Kinetic assays measure the rate of association (kon) and dissociation (koff) of a radioligand.[6][16] These experiments provide a more dynamic view of the binding interaction and are crucial for optimizing incubation times in equilibrium assays.
-
Association Kinetics (kon): Measures the binding of the radioligand over time. A fixed concentration of radioligand is added to the receptor preparation, and the amount of binding is measured at various time points until equilibrium is reached.[16]
-
Dissociation Kinetics (koff): Measures the rate at which the radioligand dissociates from the receptor. The receptor and radioligand are first allowed to reach equilibrium. Then, an excess of an unlabeled ligand is added to prevent re-binding of the dissociated radioligand, and the decrease in receptor-bound radioactivity is measured over time.
Assay Formats: Filtration vs. Scintillation Proximity Assay (SPA)
Two primary formats are used to separate bound from free radioligand.[6][12]
| Feature | Filtration Assay | Scintillation Proximity Assay (SPA) |
| Principle | Physical separation of receptor-ligand complexes from free ligand via vacuum filtration.[6][9] | Homogeneous assay where receptor-coated beads emit light when a radioligand binds in close proximity.[6][9] |
| Separation Step | Required (filtration and washing).[9] | Not required (mix-and-measure).[6] |
| Throughput | Lower to medium. | High, easily automated. |
| Receptor Type | Primarily for membrane-bound receptors.[6] | Can be adapted for both membrane-bound and soluble receptors.[6] |
| Considerations | Risk of ligand dissociation during washing steps. | Potential for interference from colored compounds. |
Data Analysis and Interpretation: A Self-Validating System
Robust data analysis is crucial for the trustworthy interpretation of binding assays.
-
Non-linear Regression: This is the gold standard for analyzing binding data.[14] Software like GraphPad Prism provides built-in equations for fitting saturation and competition curves.
-
Scatchard Plot: A historical method for linearizing saturation data (Bound/Free vs. Bound). While useful for visualization, it is less accurate for parameter estimation than non-linear regression due to distortion of error variance.[4][14]
-
Hill Slope: Derived from competition curves, a Hill slope close to 1.0 suggests that the unlabeled ligand binds to a single site in a competitive manner. Deviations from unity can indicate allosteric interactions, receptor heterogeneity, or other complex binding phenomena.
Key Parameters and Their Significance:
| Parameter | Derived From | Description | Significance in CNS Drug Discovery |
| Kd | Saturation Assay | Equilibrium Dissociation Constant | A measure of the radioligand's affinity for the receptor.[9] |
| Bmax | Saturation Assay | Maximum number of binding sites | Indicates the density of the target receptor in the tissue or cell preparation.[6][14] |
| IC50 | Competition Assay | Inhibitory Concentration 50% | The concentration of a test compound that displaces 50% of the specific radioligand binding. |
| Ki | Competition Assay | Inhibitor Constant | The affinity of the unlabeled test compound for the receptor, corrected for the radioligand concentration.[2][6] |
Troubleshooting and Best Practices
-
High Non-Specific Binding (>50% of total): Can be caused by a hydrophobic radioligand.[11] To mitigate, try adding BSA to the buffer, using PEI-coated filters, or selecting a different radioligand.[9]
-
Low Specific Binding Signal: May indicate low receptor expression or inactive receptors. Ensure the receptor preparation is of high quality and has not undergone multiple freeze-thaw cycles.
-
Ligand Depletion: If more than 10% of the added radioligand is bound, the assumption that the free ligand concentration equals the total added concentration is violated.[12][13] This can be addressed by reducing the amount of receptor in the assay.[12][13]
-
Equilibrium Not Reached: Incubation times must be sufficient for the lowest concentration of radioligand to reach equilibrium. This should be determined empirically through kinetic experiments.[12]
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Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
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Analyzing Radioligand Binding Data. GraphPad. [Link]
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Radioligand Binding Detection of Receptors in Brain Membranes. Springer Link. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. [Link]
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Radioligand Binding Assay. Creative Bioarray. [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PubMed Central. [Link]
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A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands. ScienceDirect. [Link]
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Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]
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Analyzing Kinetic Binding Data. NCBI Bookshelf. [Link]
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Application Notes & Protocols for the Preclinical Evaluation of Psychoactive Compounds
Introduction: Charting the Course for Novel Psychoactive Drug Discovery
The development of novel psychoactive compounds presents a unique and complex challenge in pharmaceutical research. These molecules, designed to interact with the central nervous system (CNS) to treat psychiatric and neurological disorders, require a meticulously planned preclinical evaluation to ensure both safety and efficacy before human trials.[1] This guide provides a comprehensive framework for the experimental design of such evaluations, moving beyond a simple checklist of assays to explain the causal logic behind each step.
The journey from a promising lead compound to a potential therapeutic is fraught with attrition; adverse CNS effects are a significant cause of these failures.[2] Therefore, a robust preclinical package is not merely a regulatory hurdle but a critical scientific endeavor to build a strong translational bridge from animal models to clinical outcomes.[3][4] This process integrates in vitro characterization, in vivo safety and pharmacokinetic studies, and a battery of behavioral assays to build a complete profile of a compound's psychoactive potential and therapeutic window.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide foundational guidelines, such as the ICH S7A for safety pharmacology, which outlines a "core battery" of tests required before first-in-human studies.[5][6] For psychedelic drugs specifically, the FDA has issued draft guidance acknowledging the unique challenges in their development, emphasizing the need for thorough nonclinical assessment.[7][8][9][10]
This document is structured to mirror the logical progression of a preclinical program, from foundational molecular interactions to complex behavioral outcomes in living systems.
Phase 1: In Vitro Characterization - Understanding the Molecular Fingerprint
The initial phase of evaluation occurs "in the glass" (in vitro) and is designed to answer the most fundamental questions: Where does the compound bind, and what is the functional consequence of that binding?[11][12] This stage is cost-effective, high-throughput, and essential for early go/no-go decisions.[13]
Receptor Binding and Neurochemical Profiling
Principle: A compound's psychoactive effects are dictated by its affinity and selectivity for specific CNS targets. Many psychoactive substances interact with monoamine transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), or with specific neurotransmitter receptors.[14][15][16] Understanding this binding profile is the first step in predicting a compound's pharmacological action. For example, classic hallucinogens are typically agonists at the serotonin 5-HT2A receptor, while stimulants often potently inhibit DAT and NET.[17][18][19]
Protocol: Radioligand Binding Assay
-
Preparation: Homogenize brain tissue (e.g., rodent cortex) or use cell lines expressing the human receptor of interest.
-
Incubation: Incubate the membrane preparation with a specific radioligand (a radioactively labeled drug that is known to bind to the target) and varying concentrations of the test compound.
-
Separation: Rapidly filter the mixture to separate the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity of the filter using a scintillation counter.
-
Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is inversely proportional to the compound's binding affinity.
Functional Assays: From Binding to Biological Effect
Principle: A binding assay shows affinity, but a functional assay reveals whether the compound activates (agonist), blocks (antagonist), or modulates the receptor's activity. This is a critical distinction; for instance, a 5-HT2A agonist may be hallucinogenic, while a 5-HT2A antagonist may have antipsychotic properties. Functional assays, often conducted in cell lines, measure downstream signaling events like calcium mobilization or cyclic AMP (cAMP) production.
Early Neurotoxicity Screening
Principle: Before advancing to costly in vivo studies, it is crucial to assess for potential neurotoxicity. Human-derived neuronal cell lines, such as the SH-SY5Y neuroblastoma line, provide a valuable tool for this purpose.[20][21][22] These assays can measure various endpoints, including cell viability, oxidative stress, and the induction of apoptosis (programmed cell death) or necrosis.[20][21][22]
Protocol: MTT Assay for Cell Viability in SH-SY5Y Cells
-
Cell Culture: Plate differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 hours). Include vehicle-only and positive (known toxin) controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant decrease indicates cytotoxicity.
Visualizing the Preclinical Workflow
The overall preclinical evaluation follows a structured, tiered approach, ensuring that foundational safety and characterization data are gathered before moving to more complex and resource-intensive behavioral studies.
Caption: High-level workflow for preclinical evaluation of psychoactive compounds.
Phase 2: Foundational In Vivo Assessment
Once a compound demonstrates a desirable in vitro profile, the evaluation moves into living systems (in vivo).[11][12] These initial studies are designed to assess the compound's basic safety and determine if it can reach its intended target in the brain.
Pharmacokinetics (PK) and Blood-Brain Barrier (BBB) Penetration
Principle: A psychoactive drug is useless if it cannot cross the blood-brain barrier to reach the CNS. Pharmacokinetic studies describe the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME).[23][24][25][26] For CNS drugs, the key "Distribution" parameter is the brain-to-plasma concentration ratio, which quantifies BBB penetration.
Safety Pharmacology Core Battery (ICH S7A)
Principle: Regulatory guidelines mandate a "core battery" of safety pharmacology studies to investigate potential adverse effects on vital organ systems before any human exposure.[5][6] These studies are critical for identifying potential liabilities that could halt development.
| System | Objective | Typical Assays | Key Parameters Measured |
| Central Nervous System (CNS) | Assess effects on behavior, motor coordination, and sensory/motor reflexes.[5] | Functional Observational Battery (FOB) or Irwin Test; Locomotor Activity.[2][6] | Posture, gait, grooming, convulsions, startle response, motor activity. |
| Cardiovascular System | Evaluate effects on heart rate, blood pressure, and cardiac electrical activity.[5] | In vivo telemetry in conscious, freely moving animals (e.g., dogs, non-human primates). | Blood pressure, heart rate, ECG intervals (e.g., QT interval). |
| Respiratory System | Determine effects on respiratory rate and function.[5] | Whole-body plethysmography in conscious animals. | Respiratory rate, tidal volume, minute volume. |
| Table 1: Summary of the ICH S7A Safety Pharmacology Core Battery. |
Phase 3: Behavioral Pharmacology - Characterizing Psychoactive Effects
This phase is the heart of the preclinical evaluation, employing a range of specialized animal models to predict a compound's effects on human behavior and psychology.[27][28] The choice of assays is driven by the compound's in vitro profile and intended therapeutic indication.
General Behavioral and Locomotor Screening
Principle: The initial in vivo behavioral tests provide a broad assessment of a compound's effects. The Functional Observational Battery (FOB) or Irwin test is a systematic way to observe overt behavioral, neurological, and autonomic changes.[2] Locomotor activity tests quantify general stimulant or sedative effects, which can confound the interpretation of more complex behavioral assays.
Models for Specific Psychoactive Properties
The following table summarizes key behavioral paradigms used to model distinct psychoactive effects.
| Psychoactive Property | Primary Assay | Principle | Primary Endpoint |
| Hallucinogen-like | Head-Twitch Response (HTR) | A rapid, involuntary head rotation in rodents mediated by 5-HT2A receptor activation; a proxy for hallucinogenic potential.[18][29] | Frequency of head twitches. |
| Hallucinogen-like | Drug Discrimination | Animals are trained to recognize the subjective effects of a drug and press a specific lever for a reward.[19][30] | Lever selection after administration of the test compound. |
| Antidepressant-like | Forced Swim Test (FST) | Measures behavioral despair in rodents. Antidepressants typically reduce the time the animal spends immobile.[29] | Immobility time. |
| Abuse Liability | Conditioned Place Preference (CPP) | Assesses the rewarding properties of a drug by pairing its effects with a specific environment. | Time spent in the drug-paired chamber vs. the vehicle-paired chamber. |
| Abuse Liability | Drug Self-Administration | The "gold standard" for abuse potential, where animals learn to perform an action (e.g., lever press) to receive an infusion of the drug.[31] | Number of drug infusions self-administered. |
| Table 2: Key Behavioral Assays for Characterizing Psychoactive Properties. |
Protocol: Head-Twitch Response (HTR) in Mice
-
Acclimation: Acclimate mice to the testing chambers (e.g., clear cylindrical enclosures) for at least 30 minutes before testing.
-
Dosing: Administer the test compound or vehicle control via the appropriate route (e.g., intraperitoneal injection). A known 5-HT2A agonist (e.g., DOI) should be used as a positive control.
-
Observation: Immediately after dosing, place the animal back in the chamber and record behavior using a video camera for 30-60 minutes.
-
Scoring: A trained observer, blind to the experimental conditions, manually scores the number of head twitches. A head twitch is defined as a rapid, spasmodic rotational movement of the head not associated with grooming.
-
Analysis: Compare the frequency of head twitches between treatment groups using appropriate statistical methods (e.g., ANOVA). A significant increase relative to the vehicle indicates hallucinogen-like potential.
Visualizing the Abuse Liability Decision Pathway
Assessing abuse liability is a mandatory and ethically critical component of the evaluation. The results from these studies heavily influence a drug's scheduling and clinical development path.
Caption: Decision tree for preclinical assessment of abuse liability.
Phase 4: Advanced Mechanistic Insights
For promising candidates, further studies can provide deeper insights into the neurobiological mechanisms of action.
-
In Vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions of awake, freely moving animals.[14] This can directly link a behavioral effect to a neurochemical change, for example, confirming that a stimulant drug increases dopamine release in the nucleus accumbens.
-
Electroencephalography (EEG): EEG measures electrical activity in the brain.[31] It can be used to assess a compound's effects on sleep/wake cycles, seizure threshold, and overall patterns of brain activity, providing a translational biomarker that can also be used in human studies.
Conclusion
The preclinical evaluation of psychoactive compounds is a dynamic, multi-faceted process that relies on a logical, tiered approach to experimental design. By integrating in vitro molecular profiling, in vivo safety and pharmacokinetic assessments, and a carefully selected battery of behavioral paradigms, researchers can build a comprehensive data package. This not only satisfies regulatory requirements but, more importantly, provides the robust scientific rationale needed to justify the transition to clinical development, ultimately increasing the probability of successfully delivering novel and safe CNS therapeutics to patients in need.
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Title: Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances Source: PubMed URL: [Link]
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Title: Safety Pharmacology Studies Source: Nucro-Technics URL: [Link]
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Title: Safety Pharmacology Studies Source: Charles River Laboratories URL: [Link]
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Title: Central Nervous System (CNS) Safety Pharmacology Studies | Request PDF Source: ResearchGate URL: [Link]
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Title: Neurochemical profiles of some novel psychoactive substances Source: PubMed URL: [Link]
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Title: Unpacking FDA’s Draft Guidance on Psychedelic Research Source: Precision for Medicine URL: [Link]
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Title: (PDF) Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances Source: ResearchGate URL: [Link]
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Title: Psychedelic Drug Development: FDA Guidance Source: MMS Holdings URL: [Link]
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Title: A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics Source: PubMed Central URL: [Link]
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Title: Behavioral Pharmacology of Classical and Novel Psychedelics: Frameworks for Drug Development Source: Columbia Academic Commons URL: [Link]
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Title: Pharmacokinetic/pharmacodynamic modeling in drug research and development Source: PubMed URL: [Link]
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Title: Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine Source: Portland Press URL: [Link]
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Title: Molecular and Medical Aspects of Psychedelics Source: MDPI URL: [Link]
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Title: Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials Source: Wiley Online Library URL: [Link]
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Title: Neurochemical Profiles of some novel psychoactive substances | Request PDF Source: ResearchGate URL: [Link]
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Title: Early preclinical studies of discriminable sedative and hallucinogenic drug effects Source: PubMed URL: [Link]
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Title: Behavioral Pharmacology Source: Biotech Encyclopedia - Anilocus URL: [Link]
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Title: Behavioral Pharmacology Source: Journal of Advanced Pharmaceutical Science And Technology URL: [Link]
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Application Notes and Protocols: Formulation of 2'-Azetidinomethyl-3,5-dichlorobenzophenone for In Vivo Studies
Disclaimer: 2'-Azetidinomethyl-3,5-dichlorobenzophenone is presumed to be a novel, poorly water-soluble chemical entity. The following guide is constructed based on established principles for formulating lipophilic, poorly soluble benzophenone derivatives and similar small molecules. Researchers must adapt these protocols based on the empirically determined physicochemical properties of their specific compound.
Introduction
The successful in vivo evaluation of novel chemical entities (NCEs) is fundamentally dependent on achieving adequate systemic exposure. A significant challenge in modern drug discovery is that a large percentage of NCEs are poorly water-soluble, leading to dissolution rate-limited absorption and low bioavailability.[1][2] The benzophenone scaffold, characterized by its lipophilic nature (log P ≈ 3.18 for the parent molecule), often results in derivatives with poor aqueous solubility.[3][4] This application note provides a systematic, science-driven framework for formulating this compound, a representative lipophilic compound, for nonclinical in vivo studies.
Our approach is grounded in the Quality by Design (QbD) principles outlined in the ICH Q8 guidelines, which emphasize a thorough understanding of the product and process to ensure consistent quality and performance.[5][6][7][8][9] We will guide the researcher through a logical workflow, from initial physicochemical characterization to the selection and preparation of appropriate vehicle systems, and finally, the critical quality control assays required to validate the formulation before administration.
Section 1: Pre-Formulation Assessment - The Foundation of Rational Design
1.1 Critical Physicochemical Characterization
The goal is to understand the API's solubility, stability, and physical form. Several analytical techniques are essential for this characterization.[16][17]
-
Solubility Profiling: Determine the equilibrium solubility in various media. This is the most critical parameter. Start with aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) to understand the impact of ionization. Then, assess solubility in common organic solvents and co-solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol) that may be used in the final vehicle.
-
Log P (Partition Coefficient): The octanol-water partition coefficient (Log P) quantifies the lipophilicity of the compound.[15] A high Log P value (typically >3) suggests poor aqueous solubility and a preference for lipid-based formulations.[11]
-
Solid-State Characterization: Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to determine if the compound is crystalline or amorphous and to identify the presence of polymorphs.[14] Different polymorphs can have significantly different solubilities and stabilities.[11]
-
Chemical Stability: The API's stability in the solid state and in solution must be evaluated under stressed conditions (e.g., heat, light, varying pH). This helps identify potential degradation pathways and ensures the chosen formulation will not compromise the integrity of the API.[10]
1.2 Pre-Formulation Workflow
The data gathered from the characterization phase feeds directly into the formulation strategy.
Caption: Pre-formulation to In Vivo Workflow.
Section 2: Formulation Strategy Selection
The choice of vehicle is critical and depends on the API's properties, the intended route of administration (e.g., oral, intravenous, intraperitoneal), and the required dose.[18][19][20] For a poorly soluble, lipophilic compound like our target molecule, several strategies can be considered.[1][21][22][23]
2.1 Common Vehicle Systems for Poorly Soluble Compounds
-
Co-Solvent Systems: These are mixtures of water-miscible solvents (e.g., DMSO, PEG 400) and aqueous buffers. They are simple to prepare and suitable for early-stage screening.[24] However, high concentrations of organic solvents can cause toxicity or affect the pharmacology of the test compound.[25][26]
-
Suspensions: If the compound is insoluble but stable, it can be administered as a micronized suspension. This involves reducing the particle size to increase surface area and dissolution rate.[21] Stabilizers like celluloses (e.g., methylcellulose) or surfactants (e.g., Tween 80) are required to prevent particle aggregation.[27]
-
Nanosuspensions: A more advanced approach involves reducing particle size to the sub-micron (nanometer) range.[28][29] This dramatically increases the surface area, leading to enhanced dissolution velocity and bioavailability.[30] Nanosuspensions can be prepared by methods like media milling or high-pressure homogenization.[31]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or microemulsions.[22] These are particularly effective for oral administration.
2.2 Decision Tree for Formulation Selection
This diagram helps guide the selection process based on pre-formulation data.
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- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. qualio.com [qualio.com]
- 8. ICH Q8 (R2) Pharmaceutical development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. books.rsc.org [books.rsc.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. bspublications.net [bspublications.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. pharmaworld.es [pharmaworld.es]
- 15. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. jddtonline.info [jddtonline.info]
- 18. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. hrcak.srce.hr [hrcak.srce.hr]
- 25. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 27. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 28. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach [wisdomlib.org]
- 31. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Azetidinomethyl-3,5-dichlorobenzophenone as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of Substituted Benzophenones in Drug Discovery
The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, diarylketone framework serves as a versatile template for the spatial orientation of pharmacophoric elements. The introduction of specific substituents, such as the dichlorophenyl and azetidinomethyl moieties in 2'-Azetidinomethyl-3,5-dichlorobenzophenone, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its binding affinity and selectivity for biological targets. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound as a key intermediate in the development of novel therapeutics, particularly in the realm of neurokinin receptor antagonists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various solvent systems and for the development of appropriate analytical and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅Cl₂NO | Inferred |
| Molecular Weight | 320.22 g/mol | Inferred |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | > 450 °C (predicted) | Inferred |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water (predicted) | Inferred |
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached in a three-step sequence starting from readily available commercial reagents. This proposed pathway leverages well-established synthetic transformations, ensuring a reliable and scalable route to the target intermediate.
// Nodes Toluene [label="Toluene"]; DCBC [label="3,5-Dichlorobenzoyl\nchloride"]; AlCl3 [label="AlCl₃ (Lewis Acid)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate1 [label="2'-Methyl-3,5-dichlorobenzophenone"]; NBS [label="N-Bromosuccinimide\n(NBS), Initiator", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate2 [label="2'-(Bromomethyl)-3,5-\ndichlorobenzophenone"]; Azetidine [label="Azetidine", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF"]; FinalProduct [label="2'-Azetidinomethyl-3,5-\ndichlorobenzophenone", fillcolor="#E8F0FE", fontcolor="#1967D2", style="rounded,filled,bold"];
// Edges Toluene -> Reaction1; DCBC -> Reaction1; AlCl3 -> Reaction1 [label=" Friedel-Crafts\nAcylation ", arrowhead=none]; Reaction1 [shape=point, width=0]; Reaction1 -> Intermediate1;
Intermediate1 -> Reaction2; NBS -> Reaction2 [label=" Radical\nBromination ", arrowhead=none]; Reaction2 [shape=point, width=0]; Reaction2 -> Intermediate2;
Intermediate2 -> Reaction3; Azetidine -> Reaction3; Base -> Reaction3 [label=" Nucleophilic\nSubstitution ", arrowhead=none]; Reaction3 [shape=point, width=0]; Reaction3 -> FinalProduct; }
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Friedel-Crafts Acylation of Toluene
The initial step involves the electrophilic aromatic substitution of toluene with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3][4][5] This reaction establishes the core dichlorobenzophenone structure. It is important to note that this reaction will yield a mixture of ortho and para isomers due to the directing effect of the methyl group on the toluene ring.[4][6] The desired ortho-isomer, 2'-methyl-3,5-dichlorobenzophenone, will need to be separated from the para-isomer by chromatographic methods.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in an inert solvent such as dichloromethane (DCM) at 0 °C, add 3,5-dichlorobenzoyl chloride (1.0 eq.) dropwise.
-
After stirring for 15-20 minutes, add toluene (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude mixture by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 2'-methyl-3,5-dichlorobenzophenone isomer.
Step 2: Radical Bromination of the Methyl Group
The benzylic methyl group of 2'-methyl-3,5-dichlorobenzophenone is then functionalized via a radical bromination reaction. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, typically used with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions.
Protocol:
-
Dissolve 2'-methyl-3,5-dichlorobenzophenone (1.0 eq.) in a suitable solvent like carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2'-(bromomethyl)-3,5-dichlorobenzophenone, which can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.
Step 3: Nucleophilic Substitution with Azetidine
The final step is a nucleophilic substitution reaction where the benzylic bromide is displaced by azetidine to form the target molecule. This reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid generated during the reaction.
Protocol:
-
Dissolve 2'-(bromomethyl)-3,5-dichlorobenzophenone (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add azetidine (1.5 eq.) and a base such as potassium carbonate or triethylamine (2.0 eq.).
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a DCM/methanol gradient to afford pure this compound.
Application in the Synthesis of Neurokinin-2 (NK₂) Receptor Antagonists
The structural motif of a substituted benzophenone coupled with a small, saturated nitrogen heterocycle like azetidine is a key feature in a number of potent and selective neurokinin-2 (NK₂) receptor antagonists.[7][8] These antagonists have therapeutic potential in the treatment of various conditions, including asthma, irritable bowel syndrome, and anxiety. The this compound intermediate provides a crucial building block for the synthesis of such compounds.
// Nodes Intermediate [label="2'-Azetidinomethyl-3,5-\ndichlorobenzophenone", fillcolor="#E8F0FE", fontcolor="#1967D2", style="rounded,filled,bold"]; Reagents [label="Further Synthetic\nTransformations", shape=ellipse, fillcolor="#FFFFFF"]; API [label="NK₂ Receptor Antagonist\n(API)", fillcolor="#E6F4EA", fontcolor="#1E8E3E", style="rounded,filled,bold"];
// Edges Intermediate -> Reaction [label=" Multi-step\nSynthesis ", arrowhead=normal]; Reagents -> Reaction [arrowhead=none]; Reaction [shape=point, width=0]; Reaction -> API; }
Figure 2: General application of the intermediate in API synthesis.
The azetidine nitrogen of the intermediate can be further functionalized, for example, by reductive amination or amide coupling, to introduce additional diversity and optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidate. The dichlorophenyl moiety often plays a critical role in binding to the receptor, while the azetidinomethyl group can influence solubility, metabolic stability, and receptor subtype selectivity.
Analytical Quality Control (QC) Protocols
Robust analytical methods are essential for ensuring the purity and identity of the this compound intermediate. The following are recommended QC protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the intermediate and for monitoring reaction progress. A reverse-phase method is generally suitable.
Table of HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for structural confirmation of the intermediate.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene bridge, and signals for the azetidine ring protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons, the methylene carbon, and the carbons of the azetidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the intermediate. Electrospray ionization (ESI) in positive ion mode is typically effective for this type of molecule, and the spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. The proposed synthetic route provides a reliable method for its preparation on a laboratory scale, and its structural features make it an attractive building block for the synthesis of complex drug molecules, particularly neurokinin-2 receptor antagonists. The analytical protocols outlined in this document will ensure the quality and consistency of the intermediate, which is a critical aspect of the drug development process.
References
-
Friedel Crafts reaction/Acylation of toluene. (2020). YouTube. Retrieved from [Link]
-
Kybernetikum. (n.d.). Friedel-Crafts Acylation of Toluene. Scribd. Retrieved from [Link]
-
Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
G. F. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed. Retrieved from [Link]
-
Brainly. (2023). In a Friedel-Crafts acylation reaction, toluene is reacted with CH3CH2CH2COCl and FeCl3. brainly.com. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. byjus.com. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Retrieved from [Link]
-
G. F. (1998). Synthesis and neurokinin antagonist activity of 2-benzylidene- and 2-benzyl-3-benzylamino quinuclidines. PubMed. Retrieved from [Link]
-
RSC. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubMed Central. Retrieved from [Link]
-
Xu, J. X., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Mykhailiuk, P. K. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. Retrieved from [Link]
- Zarnegar, B. M. (1993). U.S. Patent No. 5,210,313. Google Patents.
-
University College London. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. UCL Discovery. Retrieved from [Link]
-
Menarini. (2004). Menarini reports a new class of NK2 antagonists with potential as analgesic agents. Prous Science. Retrieved from [Link]
-
ResearchGate. (2002). Structure−Activity Relationships of 1Alkyl5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin2 Receptor. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. Retrieved from [Link]
-
G. F. (2002). Stepwise modulation of neurokinin-3 and neurokinin-2 receptor affinity and selectivity in quinoline tachykinin receptor antagonists. PubMed. Retrieved from [Link]
-
Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. PubMed. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. ResearchGate. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. molbase.com. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin- 2-ones to Azetidine-3-carboxylic Acid Esters. ResearchGate. Retrieved from [Link]
Sources
- 1. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Azetidinomethyl-3,5-dichlorobenzophenone
Welcome to the dedicated technical support guide for the synthesis of 2'-Azetidinomethyl-3,5-dichlorobenzophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on improving reaction yield and purity.
As Senior Application Scientists, we understand that synthesizing novel compounds can present unique challenges. This guide is structured as a series of troubleshooting questions and in-depth answers, providing not just solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you may encounter.
Question 1: Low Yield in the Friedel-Crafts Acylation Step to Form 3,5-Dichlorobenzoylbenzene
You're observing a low yield (under 50%) in the initial acylation of benzene with 3,5-dichlorobenzoyl chloride. What are the likely causes and how can they be rectified?
Answer:
Low yields in Friedel-Crafts acylations are common and can typically be traced back to several key factors related to reagents, catalysts, and reaction conditions.
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic. Any moisture in your reagents or glassware will quench the catalyst, reducing its activity. The catalyst also forms a complex with the product ketone, which can hinder further reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. It is also crucial to use a stoichiometric amount of the catalyst, as it complexes with the carbonyl product. Some literature suggests that using slightly more than one equivalent of AlCl₃ can improve yields by ensuring enough active catalyst is present throughout the reaction.
-
-
Sub-optimal Reaction Temperature: Friedel-Crafts reactions are sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, you risk side reactions, such as polysubstitution or decomposition.
-
Solution: The acylation of benzene is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion. We recommend monitoring the reaction by TLC or LC-MS to determine the optimal reaction time and temperature for your specific setup.
-
-
Reagent Purity: The purity of 3,5-dichlorobenzoyl chloride is critical. Any residual 3,5-dichlorobenzoic acid will react with the AlCl₃ and inhibit the reaction.
-
Solution: If you are preparing the acid chloride from the corresponding carboxylic acid (e.g., using thionyl chloride or oxalyl chloride), ensure the complete removal of the reagent and HCl gas. Purification of the acid chloride by distillation before use is highly recommended.
-
Question 2: Formation of Multiple Side Products During the Bromination of the Benzophenone Core
During the bromination of the methyl group at the 2'-position of an intermediate (e.g., 2'-methyl-3,5-dichlorobenzophenone), you observe multiple spots on your TLC plate, indicating a mixture of products. How can you improve the selectivity of this reaction?
Answer:
The radical bromination of a benzylic position is a common strategy, but achieving high selectivity can be challenging. The formation of multiple products often points to over-bromination or competing reactions.
-
Radical Initiator and Brominating Agent: The choice of radical initiator and brominating agent is paramount.
-
Solution: N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which minimizes side reactions. Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Ensure the initiator is added in catalytic amounts and is fresh.
-
-
Reaction Conditions: Light and temperature can significantly influence the outcome.
-
Solution: The reaction should be carried out under inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen. Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is typically initiated by heat or UV light. Careful control of the reaction temperature is crucial to avoid decomposition and promote the desired mono-bromination.
-
-
Work-up Procedure: The work-up must effectively remove unreacted NBS and the succinimide byproduct.
-
Solution: After the reaction is complete, cool the mixture and filter off the succinimide. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Question 3: Low Conversion in the Final Nucleophilic Substitution with Azetidine
The final step, reacting the 2'-(bromomethyl)-3,5-dichlorobenzophenone with azetidine, is resulting in a low yield of the target compound, with a significant amount of starting material remaining. What are the key parameters to optimize?
Answer:
This is a nucleophilic substitution reaction (likely S_N2), and its success hinges on the nucleophilicity of azetidine, the reactivity of the benzylic bromide, and the reaction conditions.
-
Azetidine Reactivity: Azetidine can act as both a nucleophile and a base. It can also be volatile.
-
Solution: Use a slight excess of azetidine (1.1 to 1.5 equivalents) to drive the reaction forward. The reaction should be performed in a sealed vessel if the reaction temperature is elevated, to prevent the loss of volatile azetidine.
-
-
Solvent and Base: The choice of solvent and the potential need for an additional base are important considerations.
-
Solution: A polar aprotic solvent like acetonitrile or DMF is generally suitable for this type of reaction as it can solvate the cation without deactivating the nucleophile. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be beneficial. This external base will neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the azetidine nucleophile.
-
-
Temperature and Reaction Time: These parameters need to be carefully optimized.
-
Solution: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 40-60 °C) can increase the rate. However, be cautious of higher temperatures which may lead to decomposition or side reactions.
-
Experimental Workflow Overview
The synthesis of this compound can be envisioned as a multi-step process. The following diagram outlines a plausible synthetic route and highlights the key transformations.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation in the first step?
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acid chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring (toluene), forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the benzophenone product.
Q2: Why is toluene used instead of benzene in the proposed first step?
Toluene is used as the starting material to introduce the methyl group at the 2'-position, which is later functionalized. The methyl group is an ortho-, para-director, so the acylation will primarily occur at the para position due to sterics, yielding 2'-methyl-3,5-dichlorobenzophenone.
Q3: Are there any alternative methods for the final S_N2 reaction?
Yes, while the direct reaction with azetidine is common, other strategies could be employed. For instance, one could use a protected form of azetidine if the free amine is found to be problematic. Additionally, phase-transfer catalysis could be explored to facilitate the reaction between the organic-soluble bromide and the water-soluble azetidine (if used as an aqueous solution).
Q4: What are the key analytical techniques to monitor the progress and purity at each step?
-
Thin-Layer Chromatography (TLC): Essential for quickly monitoring the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, the presence of intermediates, and the mass of the product, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural elucidation and purity assessment of the isolated intermediates and the final product.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., the carbonyl group of the benzophenone).
Data Summary: Yield Optimization
The following table summarizes hypothetical results from an optimization study for the final nucleophilic substitution step, demonstrating the impact of different bases and temperatures on the reaction yield.
| Entry | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 25 | 24 | 45 |
| 2 | TEA (1.5) | 25 | 12 | 78 |
| 3 | DIPEA (1.5) | 25 | 12 | 82 |
| 4 | TEA (1.5) | 50 | 4 | 85 |
| 5 | DIPEA (1.5) | 50 | 4 | 88 |
As the data suggests, the inclusion of a non-nucleophilic base significantly improves the yield. A moderate increase in temperature can further accelerate the reaction and enhance the final yield.
Detailed Experimental Protocol: Nucleophilic Substitution of 2'-(Bromomethyl)-3,5-dichlorobenzophenone with Azetidine
This protocol outlines the optimized procedure for the final step of the synthesis.
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2'-(bromomethyl)-3,5-dichlorobenzophenone (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (CH₃CN).
-
-
Reagent Addition:
-
Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
In a separate vial, dissolve azetidine (1.2 eq) in a small amount of anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the mobile phase).
-
If the reaction is slow, gently heat the mixture to 50 °C.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. .
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final this compound.
-
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to troubleshooting low yield in the synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- Friedel-Crafts Acylation: For a general overview of the mechanism and conditions. Title: Friedel-Crafts Reaction Source: Organic Chemistry, 5th ed., Paula Yurkanis Bruice URL: A relevant textbook or online chemical resource would be cited here.
- Radical Bromination with NBS: For details on the use of N-Bromosuccinimide in allylic and benzylic bromination. Title: N-Bromosuccinimide Source: Reagent Guides, Sigma-Aldrich
-
Nucleophilic Substitution Reactions: For the fundamental principles governing S_N2 reactions.
- Title: Nucleophilic Substitution
- Source: Khan Academy
-
URL: [Link]
Technical Support Center: Purification of Dichlorobenzophenone Derivatives
Welcome to the technical support center for the purification of dichlorobenzophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic intermediates. Drawing from extensive field experience and established scientific principles, this resource provides practical troubleshooting advice, in-depth FAQs, and validated protocols to enhance your purification success.
Troubleshooting Guide: Common Purification Challenges
The synthesis of dichlorobenzophenone derivatives, most commonly via Friedel-Crafts acylation, often yields a crude product containing a mixture of isomers, unreacted starting materials, and other byproducts.[1][2] Effective purification is paramount to ensure the quality and reliability of downstream applications. This section addresses frequent issues encountered during purification.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily or Gummy Product Instead of a Solid | Presence of isomeric impurities, residual solvent, or other byproducts that depress the melting point.[3] | - Recrystallization: Attempt recrystallization from a different solvent system. Common choices include ethanol, or hexane/acetone mixtures.[4] - Column Chromatography: If recrystallization fails, column chromatography on silica gel is highly effective for separating isomers and removing impurities.[5][6] |
| Multiple Spots on TLC After Initial Purification | - Co-eluting Isomers: Dichlorobenzophenone isomers often have very similar polarities, making separation difficult.[2][7] - Complex Impurity Profile: The presence of various side-products from the Friedel-Crafts reaction.[3] | - Optimize TLC System: Experiment with different solvent systems for TLC to achieve better separation. Reversed-phase TLC can be complementary to normal-phase silica gel for isomer separation.[2][7] - Gradient Column Chromatography: Employ a gradient elution in your column chromatography, starting with a less polar solvent and gradually increasing the polarity. This can improve the resolution of closely related compounds.[8] |
| Low Yield After Recrystallization | - High Solubility in Cold Solvent: The chosen solvent may be too good at dissolving the product, even at low temperatures. - Premature Crystallization: The product crystallizes out too quickly during hot filtration, leading to loss. | - Solvent System Optimization: Test various solvent systems to find one where the product is highly soluble when hot but poorly soluble when cold.[9] - Minimize Hot Filtration Volume: Use the minimum amount of hot solvent to dissolve the crude product and keep the filtration apparatus hot to prevent premature crystallization.[4] |
| Product Degradation During Purification | - Acidic Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. - Thermal Decomposition: Some derivatives may be unstable at the boiling point of the recrystallization solvent or during solvent removal under high heat. | - Deactivate Silica Gel: Flush the silica gel column with a solvent system containing a small amount of a neutralizer like triethylamine (1-3%) before loading your sample.[8] - Use Lower Temperatures: Choose a lower boiling point solvent for recrystallization and use a rotary evaporator with a water bath at a moderate temperature for solvent removal.[4] |
| Presence of Starting Materials in the Final Product | Incomplete reaction during the synthesis.[3] | - Monitor Reaction Progress: Use TLC or GC to ensure the reaction has gone to completion before workup.[5] - Column Chromatography: Unreacted starting materials can usually be separated from the product by column chromatography. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of dichlorobenzophenone derivatives, explaining the underlying scientific principles.
Q1: Why is the separation of dichlorobenzophenone isomers so challenging?
The primary challenge in separating dichlorobenzophenone isomers (e.g., 2,2'-, 2,4'-, and 4,4'-) stems from their very similar molecular weights and polarities.[2] During Friedel-Crafts acylation, the directing effects of the chloro substituent on the aromatic ring can lead to the formation of a mixture of these isomers.[1] Their structural similarity results in comparable interactions with stationary phases in chromatography and similar solubilities in common solvents, making their separation by standard techniques difficult.
Q2: What is the best starting point for developing a purification strategy?
The best starting point is to analyze the crude reaction mixture using an appropriate analytical technique. Thin-Layer Chromatography (TLC) is a quick and effective method to get a preliminary idea of the number of components in your mixture.[5] For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative information about the purity and the identity of the impurities.[1][10] Based on this initial assessment, you can decide on the most suitable purification technique.
Q3: When should I choose recrystallization over column chromatography?
Recrystallization is an excellent choice when you have a relatively pure crude product (typically >90%) with a small amount of impurities that have different solubility profiles from your desired compound.[4] It is a more scalable and often less labor-intensive method than chromatography. However, if your crude product is a complex mixture with multiple components, especially isomers with similar properties, column chromatography is the more powerful technique for achieving high purity.[5][6]
Q4: How can I improve the separation of isomers using column chromatography?
To improve isomeric separation:
-
Use a long, thin column: This increases the number of theoretical plates and improves resolution.
-
Employ a shallow solvent gradient: A slow and gradual increase in the polarity of the mobile phase can enhance the separation of closely eluting compounds.[8]
-
Consider different stationary phases: While silica gel is common, other stationary phases like alumina or reversed-phase C18 may offer different selectivity for your specific isomers.[11]
-
Dry loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a solid onto the column can lead to sharper bands and better separation.[8]
Q5: Are there any safety concerns I should be aware of during purification?
Yes, several safety precautions are essential:
-
Solvent Handling: Many organic solvents used in chromatography and recrystallization are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Silica Gel: Fine silica gel particles can be a respiratory hazard. Handle silica gel carefully, preferably in a fume hood, to avoid inhaling the dust.
-
Dichlorobenzophenone Derivatives: The toxicological properties of many dichlorobenzophenone derivatives may not be fully characterized. It is prudent to treat them as potentially hazardous and avoid direct contact.
Experimental Protocols
Here are detailed, step-by-step protocols for common purification techniques applied to dichlorobenzophenone derivatives.
Protocol 1: Recrystallization of 2,4'-Dichlorobenzophenone
This protocol is a general guideline and may require optimization for different dichlorobenzophenone derivatives and impurity profiles.
Materials:
-
Crude 2,4'-dichlorobenzophenone
-
Ethanol (or a suitable hexane/acetone mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 2,4'-dichlorobenzophenone in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[4]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of a Dichlorobenzophenone Isomer Mixture
This protocol describes a general procedure for separating dichlorobenzophenone isomers using silica gel chromatography.
Materials:
-
Crude dichlorobenzophenone mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Develop a solvent system using TLC that provides good separation of the desired isomer from impurities. A good starting point for dichlorobenzophenones is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel bed. Alternatively, for better resolution, perform a dry loading by adsorbing the sample onto a small amount of silica gel before adding it to the column.[8]
-
Elution: Begin eluting the column with the starting solvent mixture, collecting fractions.
-
Gradient Elution (if necessary): If the separation is not adequate, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dichlorobenzophenone derivative.
Visualizing the Purification Workflow
A logical approach is crucial for efficient purification. The following diagram illustrates a typical decision-making workflow.
Caption: A decision workflow for purifying dichlorobenzophenone derivatives.
References
-
Smith, S. L., Bishara, R. H., & Drummond, G. E. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. Journal of Liquid Chromatography, 4(12), 2205-2215. Available from: [Link]
-
The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. Taylor & Francis Online. Available from: [Link]
-
Separation of 4,4'-Dichlorobenzophenone on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Purification [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of 4,4’-Dichlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing N-Alkylation of Azetidine
Welcome to the technical support center for the N-alkylation of azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical transformation. Azetidine's incorporation into molecular scaffolds is a key strategy for enhancing physicochemical properties, but its reactivity, driven by ring strain, presents unique challenges.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for a typical N-alkylation of azetidine with an alkyl halide?
A common starting point for the N-alkylation of azetidine involves reacting the azetidine with a slight excess (1.1–1.5 equivalents) of an alkyl halide in the presence of a base.[2] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used, typically in 2-3 equivalents.[2][3] The reaction is often run in a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) at temperatures ranging from room temperature to 50-60 °C.[2][3]
Q2: How do I choose the best base and solvent for my specific substrates?
The choice of base and solvent is critical and depends on the reactivity of your alkylating agent and the solubility of your materials.
-
Bases: For reactive alkylating agents like primary iodides or bromides, a milder base such as K₂CO₃ is often sufficient. For less reactive halides (e.g., secondary bromides or alkyl chlorides), a stronger base like Cs₂CO₃ or an organic base such as diisopropylethylamine (DIPEA) may be necessary to facilitate the reaction.[2]
-
Solvents: Acetonitrile (ACN) is an excellent, versatile solvent with a convenient boiling point that is easy to remove during work-up. DMF is a stronger solvent that can be beneficial for poorly soluble starting materials but requires aqueous washes for removal.[2][3] For reactions with sensitive substrates, dichloromethane (DCM) can be used at lower temperatures, though reaction times may be longer.
Q3: How does the reactivity of azetidine in N-alkylation compare to other cyclic amines like pyrrolidine or piperidine?
Azetidine's reactivity is distinct due to its four-membered ring structure. The inherent ring strain makes the nitrogen lone pair slightly more sterically accessible but also makes the resulting azetidinium salt susceptible to side reactions, such as ring-opening.[4][5][6] Pyrrolidine and piperidine are less strained and generally less prone to ring-opening pathways, but their nitrogen can be more sterically hindered, potentially leading to slower reaction rates with bulky electrophiles.
Troubleshooting Guide: Specific Experimental Issues
Problem Area 1: Low or No Conversion
Q: My reaction shows little to no consumption of the azetidine starting material after 24 hours. What are the likely causes and solutions?
Low conversion is a common issue that can typically be traced back to insufficient reactivity in one of the reaction components or suboptimal conditions.
Root Causes & Recommended Actions:
-
Poor Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or a sterically hindered bromide, the reaction may be sluggish.
-
Solution: Consider converting the alkyl halide to the more reactive iodide in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). This is known as the Finkelstein reaction.[3] If possible, switching to the corresponding alkyl bromide or iodide is the most direct solution.
-
-
Insufficient Base Strength or Solubility: The base must be strong enough to deprotonate the azetidinium salt that forms and soluble enough to be effective. K₂CO₃ has limited solubility in solvents like acetone or ACN, which can stall the reaction.[3]
-
Solution: Switch to a more soluble base like cesium carbonate (Cs₂CO₃) or an organic base like DIPEA. Alternatively, moving to a more polar solvent like DMF can improve the solubility of inorganic bases.
-
-
Inadequate Temperature: Many N-alkylations require thermal energy to overcome the activation barrier, especially with less reactive electrophiles.
Problem Area 2: Complex Reaction Mixture & Side Product Formation
Q: My TLC/LC-MS analysis shows multiple new spots/peaks. What are the most common side reactions in azetidine N-alkylation?
The formation of multiple products is a clear indicator of competing reaction pathways. For azetidine, the primary culprits are over-alkylation and ring-opening.
1. Over-alkylation (Quaternary Salt Formation): The N-alkylated azetidine product is often more nucleophilic than the starting secondary amine, making it susceptible to reacting with another equivalent of the alkylating agent to form a quaternary azetidinium salt.[7] This is especially problematic with highly reactive alkylating agents like methyl iodide.
-
Identification: Quaternary salts are highly polar and often insoluble in typical organic solvents. They will appear at the baseline on a silica TLC plate and can be detected by LC-MS as a peak with the expected mass of the di-alkylated product.
-
Mitigation Strategies:
-
Control Stoichiometry: Use the azetidine as the limiting reagent or use only a slight excess (1.05-1.1 eq) of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing the chance of the product reacting further.
-
Alternative Methods: For challenging substrates, consider reductive amination, which involves reacting the azetidine with an aldehyde or ketone followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9] This method inherently prevents over-alkylation.[7]
-
2. Ring-Opening of the Azetidinium Salt: The strained four-membered ring of an azetidinium salt (either the protonated starting material or the quaternary product) is electrophilic and can be attacked by nucleophiles, leading to ring-opening.[4][5][10][11] The nucleophile can be the halide counter-ion, solvent molecules, or even another amine.
-
Identification: Ring-opened products will have a mass corresponding to the addition of the azetidine and the nucleophile (e.g., R-NH-(CH₂)₃-X). Their polarity will vary depending on the structure.
-
Mitigation Strategies:
-
Avoid Protic Acids: Strong protic acids can protonate the azetidine nitrogen, activating the ring for nucleophilic attack.[6] Use of inorganic bases or hindered organic bases is preferred.
-
Choose a Non-Nucleophilic Solvent: Solvents like DMF or water can act as nucleophiles at elevated temperatures. Where possible, use less nucleophilic solvents like ACN, THF, or DCM.
-
Moderate Temperature: High temperatures increase the rate of ring-opening. Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Problem Area 3: Work-up and Purification Challenges
Q: I'm struggling to isolate my pure N-alkylated azetidine. The work-up is messy, and it co-elutes with starting material during chromatography.
Purification of amines can be challenging due to their basic nature and potential water solubility.
Recommended Procedures:
-
Aqueous Work-up:
-
Salt Removal: After the reaction, filter off any insoluble inorganic salts (like K₂CO₃).[2] If DMF was used as a solvent, dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or DCM and wash extensively with water and brine to remove the DMF.[2]
-
Acid/Base Extraction: To separate the basic amine product from non-basic impurities, you can perform an acid wash. Dilute the organic layer and extract with dilute aqueous HCl (e.g., 1M). The amine product will move to the aqueous layer as the hydrochloride salt. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and re-extract the free amine back into an organic solvent. Caution: This should be avoided if your product contains acid-labile functional groups.
-
-
Chromatography:
-
Tailing on Silica Gel: Amines are notorious for "tailing" or streaking on standard silica gel due to strong interactions with acidic silanol groups.
-
Solution 1: Basic Eluent: Add a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%), to your eluent system (e.g., ethyl acetate/hexanes). This will compete for the acidic sites on the silica, allowing your product to elute with better peak shape.
-
Solution 2: Deactivated Silica: Use commercially available amine-deactivated silica gel or "plug" the column by first flushing it with the eluent containing triethylamine before loading your sample.
-
Problem Area 4: Scale-up and Consistency
Q: My reaction worked well on a 100 mg scale, but when I tried a 10 g scale-up, the yield dropped significantly and I saw more byproducts. What went wrong?
Scaling up reactions can introduce issues related to mass and heat transfer that are not apparent on a small scale.[12][13]
Key Scale-Up Considerations:
-
Exotherm Control: N-alkylation reactions are often exothermic. On a small scale, this heat dissipates quickly. On a larger scale, poor heat transfer can cause the internal temperature to rise uncontrollably, leading to side reactions like ring-opening or decomposition.
-
Solution: Use a jacketed reactor or an ice bath to maintain the target temperature. Add the alkylating agent portion-wise or via an addition funnel to control the rate of heat generation.
-
-
Mixing and Heterogeneity: In reactions using solid bases like K₂CO₃, efficient stirring is crucial. In a large flask, standard magnetic stirring may not be sufficient to keep the solid suspended, creating a non-homogenous reaction mixture and leading to poor conversion.[13]
-
Solution: Use an overhead mechanical stirrer for reactions larger than 1-2 liters to ensure efficient mixing.
-
-
Continuous Flow Chemistry: For industrial applications or frequent large-scale synthesis, transitioning to a continuous flow process can offer superior control over temperature, mixing, and reaction time, often leading to higher yields and purity.[12][13]
Summary of Recommended Conditions
| Parameter | Recommendation for Primary Alkyl Halides | Recommendation for Secondary/Less Reactive Halides | Rationale |
| Alkylating Agent | 1.1 - 1.5 eq. Alkyl Bromide or Iodide | 1.5 - 2.0 eq. Alkyl Bromide/Chloride + cat. KI | Ensures sufficient driving force for the reaction. KI converts less reactive halides to more reactive iodides. |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (2.0 eq.) or DIPEA (2.5 eq.) | Milder base is sufficient for reactive halides. Stronger/more soluble base needed for less reactive partners. |
| Solvent | Acetonitrile (ACN) | DMF or Acetonitrile (under pressure/heat) | ACN is effective and easy to remove. DMF offers better solubility and higher boiling point for sluggish reactions. |
| Temperature | Room Temp to 50 °C | 60 °C to 100 °C (or Microwave) | Higher energy input is required to overcome the activation barrier for less reactive electrophiles. |
| Work-up | Filter salts, evaporate solvent | Dilute with EtOAc, wash with H₂O/Brine | Straightforward for ACN. Aqueous washes are necessary to remove high-boiling solvents like DMF. |
Experimental Protocol: General Procedure for N-methylation of 3-substituted Azetidine
Materials:
-
3-substituted Azetidine (1.0 eq)
-
Methyl Iodide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the 3-substituted azetidine (1.0 eq) and anhydrous acetonitrile.[2]
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Add methyl iodide (1.2 eq) dropwise to the mixture.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting azetidine is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography, using an appropriate eluent system (e.g., 5-10% methanol in dichloromethane, or ethyl acetate/hexanes with 1% triethylamine) to afford the pure N-methyl-3-substituted azetidine.[2]
References
- Benchchem. Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
- RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow.
- Journal of the American Chemical Society. Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.
- ResearchGate. Nucleophilic ring-opening of α-ethyl azetidinium salt 12 with Bu4NF.
- Benchchem. Application Notes and Protocols for N-alkylation of 2-(4-Ethylphenyl)azetidine.
- ACS Publications. Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry.
- ResearchGate. Nucleophilic ring-opening of a-aryl azetidinium salt 2a with various salts.
- Benchchem. experimental protocol for N-alkylation of 3-(2-Ethylbutyl)azetidine.
- DigitalCommons@Fayetteville State University. Ring Opening of Azetidinols by Phenols: Regiochemistry and Stereochemistry.
- arkat usa. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.
- ResearchGate. Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF.
- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- YouTube. Azetidine: Chemical Reactivity.
- Benchchem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Reddit. Difficulties with N-Alkylations using alkyl bromides.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. "Ring Opening of Azetidinols by Phenols: Regiochemistry and Stereochemi" by Robert H. Higgins, William J. Faircloth et al. [digitalcommons.uncfsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 2'-Azetidinomethyl-3,5-dichlorobenzophenone
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the stability testing of 2'-Azetidinomethyl-3,5-dichlorobenzophenone. This document provides a comprehensive resource structured in a question-and-answer format to directly address potential challenges and offer scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing stability testing on this compound?
A1: Stability testing is a critical component of pharmaceutical development that establishes the shelf-life and recommended storage conditions for a drug substance.[1] For this compound, the key objectives are:
-
To identify potential degradation products: Forced degradation studies, also known as stress testing, are performed to intentionally degrade the molecule under more severe conditions than accelerated stability studies. This helps to identify the likely degradation products that could form under various environmental stresses.[2][3]
-
To understand degradation pathways: By subjecting the molecule to specific stress conditions such as acid, base, oxidation, heat, and light, we can elucidate the chemical pathways through which it degrades.[3] This knowledge is invaluable for formulation development and packaging selection.
-
To develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[4][5] Forced degradation studies are essential for demonstrating the specificity of these methods.
-
To determine appropriate storage conditions and shelf-life: Long-term and accelerated stability studies provide the data to propose a retest period for the drug substance and a shelf-life for the drug product, ensuring its quality, safety, and efficacy throughout its lifecycle.[6][7]
Q2: What are the potential degradation pathways for a molecule like this compound based on its structure?
A2: Based on the functional groups present in this compound (a benzophenone core, a dichlorinated phenyl ring, and an azetidinomethyl substituent), several degradation pathways can be anticipated:
-
Hydrolysis: The amide-like linkage within the azetidine ring could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening. While benzophenones themselves are generally stable to hydrolysis, the presence of the azetidinomethyl group introduces a potential point of cleavage.[2]
-
Oxidation: The tertiary amine in the azetidinomethyl group and the benzophenone carbonyl group can be susceptible to oxidation.[5] Common oxidative degradation pathways can lead to the formation of N-oxides or other oxidized species.
-
Photodegradation: Benzophenone derivatives are known to be photoreactive and are even used as UV filters.[8] Exposure to light, particularly UV radiation, can lead to the formation of photoproducts. The specific degradation pathway can involve radical reactions, hydroxylation, or cleavage of the molecule.[9]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to a variety of degradation products. The specific pathway would depend on the weakest bonds in the molecule.
Q3: What are the regulatory guidelines I should follow for stability testing?
A3: The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing. The most relevant guidelines for this compound would be:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the core principles of stability testing, including the conditions for long-term, intermediate, and accelerated studies.[10]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline provides specific recommendations for assessing the photostability of a drug substance.[10]
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. This guideline details the requirements for validating analytical methods, including those used for stability testing.
It is also important to consult the specific requirements of the regulatory agencies in the regions where the drug will be marketed, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11]
Section 2: Troubleshooting Guide
Issue 1: Unexpected Peaks Observed in the Chromatogram During Stability Analysis
Q: I am observing new, unidentified peaks in my HPLC chromatogram after subjecting my sample of this compound to accelerated stability conditions. How can I identify these peaks and determine their significance?
A: This is a common and expected outcome of stability studies. Here is a systematic approach to troubleshoot and address this issue:
-
Confirm the Peak is a Degradant:
-
Analyze a placebo/blank: Inject a sample containing only the formulation excipients (if applicable) that has been subjected to the same stress conditions. This will help differentiate between degradants of the API and those from the excipients.
-
Analyze a control sample: Compare the chromatogram of the stressed sample to that of a control sample stored under recommended conditions. The new peaks should be absent or significantly smaller in the control.
-
-
Characterize the Degradant:
-
Mass Spectrometry (MS): The most powerful tool for identifying unknown peaks is mass spectrometry. If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the degradant.
-
Tandem Mass Spectrometry (MS/MS): To gain structural information, perform MS/MS on the parent ion of the unknown peak. The fragmentation pattern can provide clues about the structure of the degradant. For example, a loss of a specific fragment may indicate cleavage at a particular bond.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradant.
-
-
Investigate the Source of Degradation:
-
Review the Stress Conditions: Correlate the appearance of the new peak with the specific stress condition that was applied (e.g., acidic, basic, oxidative, photolytic, thermal). This will provide strong evidence for the degradation pathway. For instance, if the peak is prominent only in the acid-stressed sample, hydrolysis is a likely cause.
-
Forced Degradation Studies: If not already performed, conduct systematic forced degradation studies to intentionally generate the degradants. This will help in confirming the identity of the peaks observed in the stability study.[3][12]
-
Workflow for Investigating Unexpected Peaks
Caption: Workflow for investigating unexpected chromatographic peaks.
Issue 2: Poor Mass Balance in Stability Studies
Q: My stability data shows a significant decrease in the assay value of this compound, but I am not seeing a corresponding increase in the known degradation products. What could be the reason for this poor mass balance?
A: Achieving good mass balance (typically 95-105%) is a key indicator of a well-controlled stability study and a reliable analytical method. Here are the potential causes and troubleshooting steps:
-
Non-Chromophoric Degradants:
-
Causality: The degradation products may not have a UV chromophore at the wavelength you are using for detection. The benzophenone core is a strong chromophore, but if degradation involves cleavage that separates the chromophore from a significant portion of the molecule, you may not detect all degradants.
-
Solution: Employ a universal detection method like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. Mass spectrometry is also an excellent tool for detecting non-chromophoric compounds.
-
-
Volatile Degradants:
-
Causality: Some degradation products may be volatile and lost during sample preparation or analysis.
-
Solution: Consider using Gas Chromatography (GC) with a headspace sampler to analyze for volatile degradants.
-
-
Precipitation or Adsorption:
-
Causality: The degradants may be insoluble in the sample diluent and precipitate out, or they may adsorb to the sample vial or HPLC column.
-
Solution:
-
Visually inspect your samples for any precipitation.
-
Experiment with different sample diluents to ensure all components remain in solution.
-
Use silanized vials to minimize adsorption.
-
Evaluate different HPLC column chemistries.
-
-
-
Incomplete Elution from the HPLC Column:
-
Causality: Highly polar or non-polar degradants may be irreversibly retained on the column under the current chromatographic conditions.
-
Solution:
-
Extend the gradient run time to ensure all components have eluted.
-
Perform a high-organic wash of the column at the end of each run.
-
Consider using a different column with a different stationary phase.
-
-
Logical Decision Tree for Poor Mass Balance
Caption: Troubleshooting poor mass balance in stability studies.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound. The conditions may need to be optimized based on the observed stability of the molecule.
Objective: To generate potential degradation products and evaluate the stability-indicating nature of the analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
If no degradation is observed, repeat with 1 M NaOH or gentle heating.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze at appropriate time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of the API in a calibrated oven at a temperature significantly higher than the accelerated stability condition (e.g., 80°C).
-
Analyze the sample at various time points.
-
-
Photodegradation:
-
Expose a solution and a solid sample of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Representative HPLC Method for Stability Indicating Analysis
This is a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products. Method development and validation are required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent[13] |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[13] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.[13] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV absorbance at a suitable wavelength (e.g., 254 nm, to be determined by UV scan) |
References
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [Link]
-
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. Molecules. [Link]
-
A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Pollution. [Link]
-
Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Journal of Hazardous Materials. [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]
-
Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity. ResearchGate. [Link]
-
Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Journal of Hazardous Materials. [Link]
-
Guidelines for Pharmaceutical Stability Study. Pharmaguideline. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]
-
Quality Guidelines. ICH. [Link]
Sources
- 1. seed.nih.gov [seed.nih.gov]
- 2. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. mdpi.com [mdpi.com]
- 9. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. pharmtech.com [pharmtech.com]
- 12. acdlabs.com [acdlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Enhancing Benzophenone Solubility
Welcome to the Technical Support Center for Benzophenone Compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with benzophenone and its derivatives. Benzophenones are a class of organic compounds with a diphenyl ketone core structure, widely used as photoinitiators, UV-blocking agents in sunscreens, and as scaffolds in medicinal chemistry.[1][2][3][4] However, their aromatic, non-polar nature often leads to poor aqueous solubility, a significant hurdle in formulation and development.[1][5]
This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding benzophenone solubility.
Q1: My benzophenone derivative is practically insoluble in water. Is this normal, and what is the first step I should take?
A: Yes, this is entirely expected. The benzophenone core is hydrophobic, making it practically insoluble in water.[1][5] The first and most fundamental step is to characterize its solubility in a range of common organic solvents. This will establish a baseline and guide your selection of a suitable solubilization strategy. Benzophenone itself is soluble in organic solvents like ethanol, acetone, ether, and chloroform.[5][6]
Q2: Can I just heat the solution to dissolve my compound?
A: Increasing the temperature can enhance the dissolution process for many organic compounds, including benzophenones.[6] However, this is often not a standalone solution. While it may help in preparing a stock solution, the compound is likely to precipitate upon cooling to ambient or physiological temperatures. Furthermore, prolonged heating can lead to the degradation of the compound.[5] Use heating as a tool to facilitate initial dissolution, but it must be combined with a robust formulation strategy to maintain solubility.
Q3: Is sonication a viable method for improving solubility?
A: Sonication is a useful physical method for breaking down particle aggregates and increasing the rate of dissolution by providing kinetic energy. It is particularly effective for overcoming the initial energy barrier to dissolve crystalline solids. However, like heating, it does not increase the equilibrium solubility of the compound. If the concentration exceeds the saturation point, the compound will eventually crash out of solution. It is best used in conjunction with other chemical methods described in this guide.
Q4: My benzophenone has a hydroxyl group. Will this make it soluble in aqueous bases?
A: Potentially, yes. If the benzophenone derivative possesses an ionizable group, such as a phenolic hydroxyl or a carboxylic acid, its solubility can be highly pH-dependent.[7] By adjusting the pH of the aqueous medium to a value approximately 2-3 units above the pKa of an acidic group (like a hydroxyl), you can deprotonate it, forming a more soluble salt.[8] For example, the pKa of 4-hydroxybenzophenone is approximately 7.8, meaning it will become significantly more soluble in buffers at pH 9.8 or higher.[9] This is a cornerstone of solubility enhancement for ionizable molecules.[]
Q5: When should I move from simple solvent screening to more advanced techniques like solid dispersions or cyclodextrins?
A: You should consider advanced techniques when:
-
Simple co-solvent systems are not achieving the target concentration without using a toxicologically unacceptable level of the organic solvent.[11]
-
The compound precipitates upon aqueous dilution from an organic stock, which is common when preparing for in-vitro assays.
-
The required concentration for therapeutic efficacy is well above the solubility achievable with pH modification or co-solvents alone.
-
You are developing a final dosage form (e.g., an oral tablet or parenteral formulation) and need to ensure long-term stability and bioavailability.[12]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides structured, step-by-step guidance for systematically overcoming solubility challenges.
Guide 1: Systematic Co-Solvent Screening
Co-solvency is a primary and effective strategy to increase the solubility of non-polar compounds by reducing the overall polarity of the aqueous solvent system.[13][14][15] Water-miscible organic solvents act as co-solvents, creating a more favorable environment for the hydrophobic benzophenone molecule.[16]
Causality: The mechanism of co-solvency involves the reduction of the interfacial tension between the aqueous medium and the hydrophobic solute.[13] Co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) have both polar (hydroxyl) and non-polar (hydrocarbon) regions, allowing them to act as a bridge between the water and the drug molecule.[17]
Caption: Decision workflow for co-solvent selection and optimization.
-
Preparation: Add an excess amount of the benzophenone compound to a series of glass vials.
-
Solvent Addition: To each vial, add a fixed volume (e.g., 1 mL) of the desired co-solvent/water mixture.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, allow the vials to stand until the excess solid settles. Centrifuge the samples to pellet any remaining undissolved solid.
-
Quantification: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a quantifiable concentration.
-
Analysis: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
| Co-Solvent System (50% v/v in Water) | Solubility of Benzophenone-X (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble |
| Ethanol / Water | 1.5 | Clear solution |
| Propylene Glycol / Water | 2.8 | Viscous solution |
| PEG 400 / Water | 5.2 | Highest solubility |
| DMSO / Water | 12.5 | Potential for toxicity concerns[7] |
This is example data. Actual solubility will vary based on the specific benzophenone derivative.
Guide 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[18] This structure allows them to encapsulate poorly soluble "guest" molecules, like benzophenones, forming a more water-soluble inclusion complex.[18][19][20]
Causality: The hydrophobic benzophenone molecule partitions into the non-polar interior of the cyclodextrin torus, driven by the displacement of high-energy water molecules from the cavity.[21] The exterior of the cyclodextrin, rich in hydroxyl groups, interacts favorably with water, thereby carrying the "guest" molecule into the solution.[18]
Sources
- 1. Benzophenone - Sciencemadness Wiki [sciencemadness.org]
- 2. Benzophenone - Wikipedia [en.wikipedia.org]
- 3. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzophenone [webbook.nist.gov]
- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 9. mdpi.com [mdpi.com]
- 11. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 12. jddtonline.info [jddtonline.info]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Co-solvency: Significance and symbolism [wisdomlib.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. arborpharmchem.com [arborpharmchem.com]
- 19. lookchem.com [lookchem.com]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. researchgate.net [researchgate.net]
overcoming poor cell permeability of small molecule drug candidates
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to diagnose and solve the challenges you face with the cell permeability of your small molecule drug candidates. This guide is structured in a question-and-answer format to directly address the specific issues you might encounter in the lab.
Part 1: The Fundamentals - Understanding the Permeability Problem
This section addresses the foundational concepts of cell permeability. A solid understanding of these principles is the first step in troubleshooting any experimental issues.
Q1: What is cell permeability and why is it so critical for my drug candidate?
A: Cell permeability refers to the ability of a drug candidate to cross the cell membrane to reach its intracellular target.[1][2] For many drugs, the target is inside the cell (e.g., enzymes, nuclear receptors). If the drug cannot efficiently cross the cell membrane, it cannot engage its target and will have no therapeutic effect, regardless of how potent it is in a cell-free assay.[3] Therefore, poor permeability is a major cause of clinical trial failure.
The cell membrane is a phospholipid bilayer that acts as a selective barrier.[2] Molecules can cross this barrier through several mechanisms:
-
Passive Diffusion: The molecule dissolves in the lipid bilayer and moves across, driven by a concentration gradient. This is the most common route for small, lipophilic drugs.[1][2][4]
-
Facilitated Diffusion: The molecule is helped across the membrane by a protein transporter, but still moves down its concentration gradient. No energy is required.[2][4]
-
Active Transport: A transporter protein uses energy (e.g., from ATP hydrolysis) to move a molecule across the membrane, often against its concentration gradient.[4][5]
-
Paracellular Transport: The molecule moves through the tight junctions between cells. This is more relevant for very small, hydrophilic molecules.[6]
Q2: My compound has poor permeability. What are the likely physicochemical culprits?
A: The most common reasons for poor passive diffusion are rooted in a compound's physicochemical properties. A useful framework for this is Lipinski's Rule of Five , which states that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules[1][7][8][9][10][11]:
-
Molecular Weight (MW) > 500 Da: Larger molecules have more difficulty diffusing across the lipid bilayer.[1][8][11]
-
LogP > 5: LogP is a measure of lipophilicity. While some lipophilicity is needed to enter the lipid membrane, excessively lipophilic compounds can get "stuck" in the membrane and may have poor aqueous solubility.[3][12]
-
More than 5 Hydrogen Bond Donors (HBDs): These are typically O-H and N-H groups.[1][8][9]
-
More than 10 Hydrogen Bond Acceptors (HBAs): These are typically oxygen or nitrogen atoms.[1][8][9]
Too many hydrogen bonds increase a molecule's "polarity," making it less favorable to leave the aqueous environment and enter the lipophilic membrane interior.[1]
Q3: What are efflux transporters and how do they affect my compound's permeability?
A: Efflux transporters are proteins on the cell surface that act like pumps, actively removing substances from the cell's interior.[6][13][14][15][16] Common examples include P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[15][17]
These transporters are a major cause of low intracellular drug concentration and can lead to multidrug resistance in cancer therapy.[6][14] If your compound is a substrate for an efflux transporter, it may show high influx into the cell but still have a low net permeability because it is being pumped out as quickly as it enters.[15] This is a critical consideration that cannot be assessed by simple passive diffusion assays alone.[15]
Part 2: The Toolkit - How to Measure and Characterize Permeability
Choosing the right assay is crucial for accurately diagnosing a permeability issue. This section details the most common in vitro models.
Q4: What are the main in vitro assays to measure permeability, and how do I choose the right one?
A: The two most widely used assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[1][3][12] The choice depends on the stage of your project and the specific question you are asking.
| Assay | Principle | Throughput | Cost | Measures | When to Use |
| PAMPA | A filter plate is coated with an artificial lipid membrane, separating a donor and acceptor well.[3][12] | High | Low | Passive transcellular diffusion only. [12][18] | Early discovery, lead optimization, ranking compounds for passive permeability. |
| Caco-2 | A monolayer of human colorectal adenocarcinoma cells is grown on a semipermeable support.[19][20][21] | Medium | High | All transport mechanisms: passive, active, and paracellular.[12][21] | Later stage validation, investigating active transport/efflux, predicting in vivo absorption.[20] |
Workflow: Initial Permeability Assessment
This diagram outlines a typical workflow for assessing a new compound.
Caption: A decision workflow for characterizing compound permeability.
Q5: How do I interpret the data from these assays?
A: The primary output is the apparent permeability coefficient (Papp), usually in units of cm/s.[1]
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Typical Human Absorption |
| > 10 | High | > 80% |
| 1 - 10 | Medium | 20% - 80% |
| < 1 | Low | < 20% |
Data adapted from various sources for illustrative purposes.
In a bidirectional Caco-2 assay , you measure permeability in both directions: apical (top) to basolateral (bottom) (Papp A→B) and B→A. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B).[19]
-
ER > 2: Suggests the compound is a substrate for an efflux transporter.[19]
-
ER < 2: Suggests poor permeability is likely due to physicochemical properties (poor passive diffusion).
Part 3: Troubleshooting Guide - When Experiments Go Wrong
Even with standard protocols, things can go wrong. This section provides solutions to common experimental problems.
Q6: In my Caco-2 assay, the TEER values are low or inconsistent. What does this mean?
A: Transepithelial Electrical Resistance (TEER) is a measure of the integrity of the cell monolayer.[21] Low TEER values indicate that the junctions between the cells are not properly formed, and the monolayer is "leaky." This invalidates the experiment, as the compound can simply leak through the gaps instead of crossing the cells.
-
Possible Cause: Cells were not cultured long enough (typically 18-22 days are needed).[19]
-
Solution: Ensure cells are cultured for the recommended time. Always check TEER values before starting the transport experiment. Monolayers not meeting the quality control threshold (e.g., ≥ 200 Ω x cm²) should not be used.[22]
-
Possible Cause: The test compound is toxic to the cells, causing the monolayer to lose integrity.
-
Solution: Run a cytotoxicity assay (e.g., MTT or LDH release) at your test concentration. If toxic, you may need to lower the concentration for the permeability assay.
Q7: My % recovery is very low in both PAMPA and Caco-2 assays. What's happening?
A: Low recovery means the total amount of compound in the donor, acceptor, and cell lysate (for Caco-2) at the end of the experiment is significantly less than the starting amount.[19]
-
Possible Cause: Poor aqueous solubility. The compound may be precipitating out of the buffer during the experiment.[19][23]
-
Solution: Visually inspect the wells for precipitate. Re-evaluate the compound's solubility in the assay buffer. Consider using a buffer with a small percentage of a co-solvent like DMSO, but be aware this can affect membrane integrity.[23]
-
Possible Cause: Non-specific binding. The compound is sticking to the plastic of the assay plate.[19] This is common for highly lipophilic compounds.
-
Solution: Include Bovine Serum Albumin (BSA) in the receiver buffer (e.g., 4% BSA).[19][20] BSA can act as a "sink" and reduce binding to the plastic, improving recovery.
-
Possible Cause (Caco-2 only): Metabolism. The Caco-2 cells are metabolizing your compound.[19]
-
Solution: Analyze the samples by LC-MS/MS not just for the parent compound, but also for potential metabolites to confirm this hypothesis.
Q8: My high-permeability control (e.g., Propranolol) shows low permeability. What should I do?
A: This is a critical quality control failure and points to a systemic issue with the assay setup.
-
Possible Cause (PAMPA): Improper membrane coating. The lipid solution was not applied correctly, or the solvent did not evaporate completely, creating a barrier.
-
Solution: Review your membrane coating procedure. Ensure the lipid is fully dissolved and sonicated before application.[18] Allow adequate time for the solvent to evaporate.
-
Possible Cause (Caco-2): Unhealthy cell monolayer. The cells may be overgrown, have microbial contamination, or are from a high passage number, which can alter their characteristics.[20]
-
Solution: Use cells within a defined passage number range (e.g., 40-60).[19][20] Regularly check for contamination. Ensure proper cell seeding density and culture conditions.[24]
Part 4: The Solutions - Strategies to Improve Permeability
Once you've diagnosed the problem, the next step is to fix it. Here are several strategies employed in drug discovery.
Q9: How can I chemically modify my compound to improve its passive permeability?
A: This is an iterative process of medicinal chemistry focused on balancing the physicochemical properties.
-
Reduce H-bonds: Masking polar groups like carboxylic acids or amines as esters or amides can reduce the H-bond count and increase lipophilicity.[1] This is the basis of many prodrug strategies .[25][26] An ester prodrug, for example, can be cleaved by intracellular esterases to release the active parent drug.[27]
-
Reduce Molecular Weight: If possible, simplify the molecular scaffold to reduce its size.
-
Optimize Lipophilicity (LogP/LogD): The goal is a "sweet spot." If a compound is too polar, it won't enter the membrane. If it's too lipophilic, it won't leave the membrane.[3] Systematically modify substituents to fine-tune the LogP into an optimal range (often 1-3).
-
Intramolecular Hydrogen Bonding: Introduce groups that can form an internal hydrogen bond. This effectively "hides" the polar groups from the solvent, reducing the energy penalty for entering the lipid membrane.
Q10: My compound is an efflux substrate. Can I do anything about that?
A: Yes. This is a common challenge.
-
"Saturate" the Transporter: Some drugs can be dosed at high enough concentrations to overwhelm the efflux pump's capacity, leading to sufficient intracellular accumulation. This is often not an ideal strategy.
-
Co-dosing with an Efflux Inhibitor: Administering your drug with a known inhibitor of the specific transporter (e.g., P-gp) can increase its absorption. This approach can be complicated by potential drug-drug interactions.
-
Chemical Modification: The most robust strategy is to design the molecule to no longer be recognized by the transporter. This involves altering the structural features that the transporter recognizes. This often involves subtle changes to the molecule's shape, charge distribution, and hydrogen bonding patterns.
Q11: Can formulation strategies help improve the permeability of my compound?
A: Absolutely. Formulation can be a powerful tool, especially for compounds with solubility-limited absorption.[27][28]
-
Lipid-Based Formulations: For highly lipophilic (poorly water-soluble) drugs, formulating them in lipids, oils, or surfactants can help.[28][29][30] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine emulsions in the gut, which can keep the drug in solution and present it to the intestinal wall in a more absorbable form.[27][28]
-
Nanoparticles: Encapsulating a drug in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can protect it from degradation and alter its absorption pathway, sometimes improving uptake.[28][29][30]
-
Amorphous Solid Dispersions: Converting a crystalline drug, which is often poorly soluble, into an amorphous form dispersed within a polymer can dramatically increase its dissolution rate and, consequently, its absorption.[28][29]
Part 5: Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is a generalized method for assessing passive permeability.
Workflow: PAMPA Experimental Setup
Caption: Diagram of the PAMPA plate assembly.
Materials:
-
MultiScreen-IP PAMPA filter plate (Donor plate)
-
96-well acceptor plate
-
Lecithin from soybean (or other phospholipid mixture)
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
Test compounds, high and low permeability controls
-
UV-compatible 96-well plates (for analysis)
Procedure:
-
Prepare Solutions:
-
Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[18]
-
Compound Stock: Prepare 10 mM stock solutions of test and control compounds in DMSO.
-
Donor Solution: Dilute the compound stock to a final concentration of 10-100 µM in PBS. The final DMSO concentration should be low (e.g., < 1%) to avoid disrupting the membrane.[18]
-
Acceptor Solution: Prepare PBS buffer (pH 7.4). For lipophilic compounds, consider adding a solubility enhancer like BSA.
-
-
Coat the Donor Plate:
-
Using a pipette, carefully apply 5 µL of the lipid solution to each well of the donor filter plate, ensuring the entire membrane surface is covered.[18]
-
Allow the solvent to sit for at least 5 minutes.
-
-
Assemble the PAMPA "Sandwich":
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.[18]
-
Add 150-200 µL of the donor solution (containing the compound) to each well of the lipid-coated donor plate.[18]
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution.
-
-
Incubate:
-
Analyze:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[31]
-
-
Calculate Papp: The apparent permeability is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This is a more complex assay requiring sterile cell culture techniques.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transwell® permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
TEER meter
-
Test compounds and controls (e.g., Atenolol - low, Antipyrine - high, Talinolol - P-gp substrate).[19]
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[19]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Only use monolayers that meet your pre-defined quality control criteria (e.g., TEER > 200 Ω x cm²).[22]
-
-
Transport Experiment:
-
Gently wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
For A→B transport: Add the dosing solution (compound in buffer) to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.[22]
-
For B→A transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[22]
-
Incubate the plates at 37°C, typically with gentle shaking, for a defined period (e.g., 2 hours).[21][24]
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both the A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).[19]
-
References
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. National Institutes of Health. [Link]
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. [Link]
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]
-
In silico model of drug permeability across sublingual mucosa. PubMed. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. National Institutes of Health. [Link]
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BDDCS, the Rule of 5 and Drugability. National Institutes of Health. [Link]
-
Transport of Small Molecules. National Institutes of Health. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]
-
Drug Permeation against Efflux by Two Transporters. National Institutes of Health. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Sekisui XenoTech. [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]
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TRANSPORT OF SMALL MOLECULES ACROSS CELL MEMBRANES: WATER CHANNELS AND UREA TRANSPORTERS. American Physiological Society. [Link]
-
Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Caco2 assay protocol. University of Washington. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols. [Link]
-
Transport Across Cell Membrane. Chemistry LibreTexts. [Link]
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Predicting a Drug's Membrane Permeability. Wipf Group. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
-
Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers Media. [Link]
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Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health. [Link]
-
lipinski rule of five. Lecture Notes. [Link]
-
Passive transport and active transport across a cell membrane article. Khan Academy. [Link]
-
In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. MDPI. [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers Media. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]
-
Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess. [Link]
-
Drug Permeation against Efflux by Two Transporters. ACS Publications. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
PAMPA Permeability Assay. Technology Networks. [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]
-
Controlling cellular distribution of drugs with permeability modifying moieties. National Institutes of Health. [Link]
-
Using membrane perturbing small molecules to target chronic persistent infections. National Institutes of Health. [Link]
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Technical Support Center: Scale-Up Synthesis of Azetidinomethyl Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of azetidinomethyl benzophenones. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the transition from laboratory-scale to larger-scale production. As Senior Application Scientists, we understand that scaling up a synthesis is not merely about increasing reactant quantities; it involves navigating a complex interplay of chemical and physical parameters.[1][2] This resource is structured to address the specific challenges associated with this important class of compounds, which are valuable intermediates in medicinal chemistry.[3]
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of azetidinomethyl benzophenones, providing foundational knowledge for a successful scale-up campaign.
Q1: What are the primary synthetic routes to azetidinomethyl benzophenones and their key scale-up considerations?
A1: The most prevalent synthetic strategy involves a multi-step process, typically beginning with a Friedel-Crafts acylation to form the benzophenone core, followed by functionalization to introduce the azetidinomethyl moiety.[4][5][6]
-
Friedel-Crafts Acylation: This classic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] Key scale-up considerations include:
-
Catalyst Quality: Anhydrous conditions are critical as moisture deactivates the Lewis acid catalyst.[7] Ensure fresh, high-quality AlCl₃ is used.
-
Exothermic Reaction Control: The Friedel-Crafts acylation is highly exothermic.[7] Inadequate temperature control on a large scale can lead to the formation of tarry by-products.[7] A phased addition of reagents and efficient cooling are essential.[8]
-
Mixing Efficiency: Poor agitation can result in localized overheating and non-uniform reaction, leading to lower yields.[7][8] Mechanical stirrers are generally necessary for larger vessels.[8]
-
-
Introduction of the Azetidine Moiety: This can be achieved through various methods, such as the reaction of a suitable benzophenone precursor with a pre-formed azetidine derivative. The stability of the azetidine ring, which is driven by ring strain, is a key consideration.[9][10][11] While more stable than aziridines, the four-membered ring can be susceptible to opening under harsh reaction conditions.[9][10]
Q2: Why is the azetidine ring a desirable feature in medicinal chemistry, and how does this impact synthesis?
A2: The azetidine ring is a "privileged motif" in medicinal chemistry.[10] Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability and binding affinity.[12] The inherent ring strain of approximately 25.4 kcal/mol makes it a unique synthetic handle, allowing for specific chemical transformations.[10] From a synthesis perspective, this means that while the ring is generally stable for handling, its reactivity must be carefully managed to avoid unwanted ring-opening reactions, especially during scale-up where temperature and reagent concentrations can be more challenging to control.[9][10]
Q3: What are the most common analytical techniques for monitoring reaction progress and ensuring product quality during scale-up?
A3: A robust analytical strategy is crucial for successful scale-up.[13]
-
In-Process Controls (IPCs):
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These are workhorse techniques for monitoring the consumption of starting materials and the formation of the product and any impurities.
-
In-situ Spectroscopy (FTIR, Raman): These process analytical technologies (PAT) can provide real-time data on reaction kinetics and conversion without the need for sampling.[8]
-
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine purity and quantify any impurities.
-
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD): Important for characterizing the solid-state properties of the final product, especially if it is crystalline.
-
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the scale-up synthesis of azetidinomethyl benzophenones.
Problem 1: Low Yield in Friedel-Crafts Acylation Step
Symptoms: The isolated yield of the benzophenone intermediate is significantly lower than in the lab-scale synthesis.
| Potential Cause | Underlying Reason | Recommended Solution |
| Catalyst Deactivation | Moisture in reagents or glassware hydrolyzes the AlCl₃ catalyst.[7] | Oven-dry all glassware and use anhydrous solvents. Use a fresh, high-quality batch of AlCl₃.[7] |
| Poor Temperature Control | The exothermic reaction leads to localized overheating, causing side reactions and decomposition.[7][8] | Implement a controlled, slow addition of the acylating agent. Ensure the reactor's cooling system is adequate for the scale. Use a reaction calorimetry study to understand the thermal profile of the reaction.[8] |
| Inefficient Mixing | Inadequate agitation leads to poor mass and heat transfer, resulting in a non-uniform reaction.[7][8] | Switch from magnetic stirring to a mechanical overhead stirrer with appropriate impeller design for the reactor geometry. |
| Product Loss During Work-up | Emulsion formation during aqueous extraction or incomplete extraction can lead to significant product loss.[7] | Carefully perform extractions, allowing adequate time for phase separation. If emulsions persist, consider adding a small amount of brine. Ensure all organic layers are combined. |
Problem 2: Formation of Tarry By-products
Symptoms: A dark, viscous, or solid tar-like substance is observed in the reaction mixture, complicating isolation and purification.
Primary Cause: This is almost always due to the reaction temperature being too high during the Friedel-Crafts acylation.[7] The highly reactive acylium ion can lead to polymerization and other side reactions at elevated temperatures.
Solutions:
-
Strict Temperature Monitoring and Control: Maintain the reaction temperature within the optimal range determined during process development. Use a calibrated temperature probe placed directly in the reaction mixture.
-
Reverse Addition: Consider adding the aromatic substrate to the mixture of the acylating agent and Lewis acid to maintain a low concentration of the reactive species.
-
Solvent Choice: The choice of solvent can influence the reaction rate and exotherm. While nitrobenzene is sometimes used, less reactive solvents might offer better control on a larger scale.
Problem 3: Azetidine Ring Opening
Symptoms: The final product contains impurities corresponding to a ring-opened azetidine structure, or the desired product is not formed at all in the final step.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: The azetidine ring can be susceptible to cleavage under strongly acidic or basic conditions, or at high temperatures.
-
Incompatible Reagents: Certain reagents may be too aggressive for the strained four-membered ring.
-
Solution: Screen alternative reagents that are known to be compatible with azetidines. For example, if a strong base is causing issues, explore the use of a non-nucleophilic organic base.
-
Problem 4: Crystallization and Purification Issues
Symptoms: The final product is a persistent oil that will not crystallize, or the purity does not meet specifications after initial crystallization.
| Potential Cause | Underlying Reason | Recommended Solution |
| Residual Impurities | Even small amounts of impurities can inhibit crystallization. | Re-purify the crude product using column chromatography to remove impurities before attempting crystallization. |
| Incorrect Solvent System | The chosen solvent or solvent mixture is not optimal for inducing crystallization. | Perform a systematic crystallization screening with a variety of solvents and solvent mixtures of differing polarities. |
| Supersaturation Issues | The solution may be too dilute or too concentrated for crystals to form. | Experiment with different concentrations. Consider techniques like slow cooling, anti-solvent addition, or seeding with a small crystal of the pure compound.[14] |
| Polymorphism | The compound may exist in different crystalline forms (polymorphs), some of which may be more difficult to crystallize. | Characterize the solid form using techniques like DSC and PXRD. A detailed polymorphism screen may be necessary. |
A common purification method for benzophenones involves dissolving the crude product in a suitable solvent like methanol, ethanol, or benzene, followed by treatment with activated carbon for decolorization, and then crystallization by adding an anti-solvent such as petroleum ether, n-hexane, or n-pentane.[15]
III. Experimental Protocols & Workflows
Exemplary Protocol: Scale-Up of Friedel-Crafts Acylation
This protocol is a general guideline and should be optimized for the specific substrates and scale.
-
Reactor Setup: Equip a clean, dry, glass-lined reactor with a mechanical overhead stirrer, a temperature probe, a condenser with a drying tube, and an addition funnel.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Charge Reagents:
-
Charge the anhydrous solvent (e.g., dichloromethane) and the aromatic substrate to the reactor.
-
Cool the mixture to 0-5 °C using an appropriate cooling bath.
-
Slowly and portion-wise add anhydrous aluminum chloride (AlCl₃) while maintaining the internal temperature below 10 °C.
-
-
Addition of Acylating Agent:
-
Charge the acyl chloride (e.g., benzoyl chloride) to the addition funnel.
-
Add the acyl chloride dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up:
-
Carefully and slowly quench the reaction by pouring the mixture into a separate vessel containing crushed ice and concentrated hydrochloric acid.[5]
-
Stir vigorously until all the aluminum salts have dissolved.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., 2 x 50 mL for a small scale).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous sodium sulfate.[5]
-
Concentrate the solution under reduced pressure to obtain the crude benzophenone intermediate.
-
Workflow Diagrams
IV. Concluding Remarks
The successful scale-up of azetidinomethyl benzophenone synthesis requires a multi-faceted approach that considers not only the chemistry but also the engineering principles of heat and mass transfer. A thorough understanding of the reaction mechanism, potential side reactions, and the physical properties of the materials involved is paramount. By adopting a systematic troubleshooting methodology and leveraging appropriate analytical tools, researchers and drug development professionals can navigate the challenges of scaling up and ensure a robust, reproducible, and safe manufacturing process.[13]
References
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
- Technical Support Center: Optimization of Benzophenone Synthesis - Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchG
- Purification method of benzophenone - CN1422838A - Google P
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz.
- Troubleshooting - The Pharma Master.
- CN108586224B - Method for purifying and separating benzophenone - Google P
- Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- Stability of different azetidine esters. Condition D: PG-azetidine (1...
- Friedel–Crafts acylation via interrupted Beckmann fragmentation of activ
- Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Applic
- How to Scale Up a New Synthesis Reaction - Lab Manager.
- Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry.
- What are issues/things to consider when scaling up reactions
- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.
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Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for 2'-Azetidinomethyl-3,5-dichlorobenzophenone Quantification
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2'-Azetidinomethyl-3,5-dichlorobenzophenone, a key chemical entity. We will explore two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is a critical decision, and this document aims to provide researchers, scientists, and drug development professionals with the necessary insights and supporting experimental data to make an informed choice based on their specific analytical needs. The methodologies and validation parameters discussed herein are grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.
The Critical Need for Accurate Quantification
This compound is a complex molecule whose precise quantification is vital for several reasons. As a potential synthetic intermediate or a related impurity in a final drug substance, its levels must be meticulously controlled. Inaccurate measurements can lead to incorrect dosage, the presence of unacceptable levels of impurities, and potential safety risks for patients. Therefore, the validation of analytical methods used for its quantification is not merely a regulatory requirement but a scientific necessity.
Comparative Analysis of Analytical Methodologies
The two methods under comparison, HPLC-UV and LC-MS/MS, are workhorses in the pharmaceutical analysis laboratory. While both are based on liquid chromatography for separation, their detection principles differ significantly, leading to distinct advantages and applications.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of ultraviolet light by the analyte. HPLC-UV is a robust, reliable, and cost-effective method, widely used for routine quality control and content uniformity testing.[1][2][3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[2][4] LC-MS/MS identifies and quantifies compounds based on their mass-to-charge ratio and fragmentation patterns. This makes it an exceptionally powerful tool for trace-level analysis, impurity profiling, and analysis in complex biological matrices.[5][6]
The choice between these two techniques hinges on the specific analytical challenge. For routine analysis of the bulk substance where concentration levels are relatively high, HPLC-UV is often sufficient. However, for the detection of trace-level impurities or for bioanalytical studies, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[4][7]
Visualizing the Method Validation Workflow
A systematic approach to method validation is crucial for ensuring the reliability of analytical data. The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: A flowchart illustrating the sequential steps in the validation of an analytical method.
Comparative Validation Data
The following table summarizes illustrative performance data for the quantification of this compound using validated HPLC-UV and LC-MS/MS methods. This data is representative of what can be expected for a molecule of this class and is intended to provide a basis for comparison.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | ≤ 5.0% |
| - Intermediate Precision | ≤ 3.0% | ≤ 7.0% |
| Limit of Detection (LOD) | ~ 0.3 µg/mL | ~ 0.03 ng/mL |
| Limit of Quantitation (LOQ) | ~ 1.0 µg/mL | ~ 0.1 ng/mL |
| Specificity | Demonstrated | Demonstrated |
| Robustness | Robust | Robust |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
This protocol outlines a validated method for the quantification of this compound.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as methanol or acetonitrile. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
HPLC System: An Agilent 1260 Infinity II or equivalent system is used.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is employed for separation.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is used.
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at 254 nm.[1]
LC-MS/MS Method Protocol
This protocol is suitable for trace-level analysis of this compound.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover the concentration range of 0.1 ng/mL to 100 ng/mL.
-
LC-MS/MS System: A Sciex Triple Quad™ 5500 or equivalent system is used.
-
Column: A UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is used for fast and efficient separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used.
-
Gradient Program: A rapid gradient is employed to ensure high throughput.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are determined during method development to ensure selectivity and sensitivity.
Causality Behind Experimental Choices
The selection of specific experimental parameters is driven by the physicochemical properties of this compound and the desired performance characteristics of the method.
-
Choice of Column: A C18 column is a versatile and robust choice for the reversed-phase separation of moderately non-polar compounds like benzophenone derivatives.[3] The smaller particle size in the LC-MS/MS method (1.7 µm) allows for higher efficiency and faster analysis times, which is beneficial for high-throughput applications.
-
Mobile Phase Composition: The use of acetonitrile and water is a common mobile phase system in reversed-phase chromatography. The addition of formic acid helps to improve peak shape and ionization efficiency in LC-MS.[8]
-
Detection Method: UV detection at 254 nm is chosen for the HPLC method as benzophenones typically exhibit strong absorbance at this wavelength. For the LC-MS/MS method, Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity and sensitivity, allowing for the quantification of the analyte even in the presence of co-eluting impurities.
Self-Validating Systems: Ensuring Trustworthiness
Every protocol described in this guide is designed to be a self-validating system. This means that built-in checks and quality control measures are incorporated to ensure the reliability of the results. For instance, the use of a system suitability test before each analytical run confirms that the chromatographic system is performing optimally. This typically involves injecting a standard solution and verifying that parameters such as peak area, retention time, and theoretical plates are within predefined limits.
Logical Framework for Method Selection
The decision-making process for selecting the most appropriate analytical method can be visualized as follows:
Caption: A decision tree to guide the selection between HPLC-UV and LC-MS/MS.
References
- Separation of Benzophenone on Newcrom R1 HPLC column - SIELC Technologies.
- Benzophenone Analyzed with HPLC - AppNote - MicroSolv.
- Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Mass Spectrometry in Small Molecule Drug Development.
- Identity and Purity - Small Molecules - Pacific BioLabs.
- Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI.
- HPLC Methods for analysis of Benzophenone - HELIX Chrom
- Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil in: Acta Chromatographica Volume 31 Issue 4 (2019) - AKJournals.
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
- Structure Elucidation of Unknown Impurity using LC-MS/MS - SynThink Research Chemicals.
- A Comparative Guide to the Validation of Analytical Methods for 2,4'-Dichlorobenzophenone - Benchchem.
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comparative analysis of 2'-Azetidinomethyl-3,5-dichlorobenzophenone with known benzodiazepine precursors
An In-Depth Comparative Analysis of 2'-Azetidinomethyl-3,5-dichlorobenzophenone and Established Benzodiazepine Precursors
Introduction: The Architectural Foundations of Benzodiazepines
Benzodiazepines are a cornerstone class of psychoactive drugs, valued for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] Their therapeutic efficacy is intrinsically linked to their core chemical structure: a fusion of a benzene ring and a seven-membered diazepine ring.[1][2] The synthesis of this privileged scaffold has been a subject of intense research, with the choice of starting material—the precursor—dictating the efficiency of the synthesis, the potential for molecular diversity, and the ultimate pharmacological profile of the final compound.
For decades, 2-aminobenzophenones have been the quintessential precursors for the synthesis of 1,4-benzodiazepines, the most common subclass of these drugs.[3][4] Among them, 2-amino-5-chlorobenzophenone stands out as a workhorse intermediate, serving as the gateway to blockbuster drugs like diazepam and lorazepam.[4][5]
This guide presents a comparative analysis, contrasting this "gold standard" precursor with a structurally distinct alternative: This compound . While less conventional, this compound introduces a unique structural motif—the azetidine ring—which presents both novel synthetic challenges and opportunities for developing new benzodiazepine analogues. We will dissect their respective synthetic pathways, compare their chemical logic, and provide the experimental framework necessary for their practical application.
Part 1: The Established Precursor: 2-Amino-5-chlorobenzophenone
2-Amino-5-chlorobenzophenone is a substituted aromatic ketone that serves as a critical starting point for a vast array of benzodiazepines.[4][6] Its structure features the essential pharmacophores required for cyclization: an amino group nucleophile and a ketone electrophile, ortho-positioned on a benzene ring.
Molecular Profile & Physicochemical Data
The utility of 2-Amino-5-chlorobenzophenone is well-documented, with its physical and chemical properties thoroughly characterized.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀ClNO | [4][5] |
| Molecular Weight | 231.68 g/mol | [4][5] |
| CAS Number | 719-59-5 | [4][5] |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 96-98 °C | [4] |
| Solubility | Soluble in DMSO and methanol | [4] |
Synthetic Logic & Experimental Protocol
The synthesis of 2-Amino-5-chlorobenzophenone is robust, with multiple established routes. A common and effective method involves the reductive cleavage of a 5-chloro-3-phenyl-benzisoxazole intermediate.[5][7] This approach avoids the harsh conditions of some classical methods like Friedel-Crafts acylation and often provides higher purity.
Experimental Protocol: Synthesis via Isoxazole Reduction [5][7]
-
Neutralization & Dissolution: Add 5-chloro-3-phenyl benzisoxazole to a 95% ethanol solution (mass ratio of 1:3). Adjust the pH of the mixed solution to 7.5 and heat to 50°C with ultrasonic oscillation until fully dissolved.[7]
-
Hydrogenation: Transfer the solution to a hydrogenation reactor. Add a palladium-carbon (Pd/C) catalyst.
-
Reduction Reaction: Introduce hydrogen gas into the reactor and maintain pressure. The reaction proceeds as the isoxazole ring is reductively cleaved. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield high-purity 2-amino-5-chlorobenzophenone.[7]
Role in Benzodiazepine Synthesis
The true value of 2-amino-5-chlorobenzophenone lies in its straightforward conversion to the benzodiazepine core. The synthesis of Diazepam, for example, involves a multi-step process starting with the acylation of the amino group.[4][8]
Part 2: The Novel Precursor: this compound
This compound represents a departure from the classical 2-aminobenzophenone structure. The primary amine is replaced by a tertiary amine embedded within a strained four-membered azetidine ring, and the halogen substitution pattern is different. As this is a novel or less-common compound, a plausible synthetic route must be proposed based on established chemical principles.
Proposed Molecular Profile
Based on its structure, we can predict its key properties.
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₅Cl₂NO |
| Molecular Weight | 320.21 g/mol |
| CAS Number | Not readily available (similar compounds exist[9][10]) |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected solubility in common organic solvents |
Proposed Synthetic Logic & Protocol
A logical approach to synthesizing this molecule involves two main stages: the formation of the dichlorobenzophenone core via a Friedel-Crafts reaction, followed by the introduction of the azetidinomethyl group.
Proposed Experimental Protocol
Step A: Friedel-Crafts Acylation to form 2'-(Bromomethyl)-3,5-dichlorobenzophenone
-
Catalyst Suspension: In a reaction flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃, Lewis acid) in an excess of 1,3-dichlorobenzene, which acts as both reactant and solvent.
-
Acyl Chloride Addition: Cool the mixture in an ice bath. Slowly add 2-(bromomethyl)benzoyl chloride dropwise to the stirred suspension. The reaction is exothermic and should be controlled to prevent side reactions.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction & Purification: Separate the organic layer. Wash with water, a sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step B: Nucleophilic Substitution with Azetidine
-
Dissolution: Dissolve the purified 2'-(Bromomethyl)-3,5-dichlorobenzophenone from Step A in a suitable aprotic solvent like acetonitrile or DMF.
-
Amine Addition: Add azetidine to the solution, typically in a slight excess, along with a non-nucleophilic base such as potassium carbonate to neutralize the HBr formed during the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the final product, this compound, via column chromatography or recrystallization.
Part 3: Comparative Analysis
The fundamental difference between these precursors lies in the nature and placement of the key nitrogen nucleophile, which has profound implications for the subsequent benzodiazepine synthesis.
| Feature | 2-Amino-5-chlorobenzophenone (Established) | This compound (Novel) |
| Nitrogen Nucleophile | Primary aromatic amine (-NH₂) | Tertiary aliphatic amine (part of an azetidine ring) |
| Reactivity | Moderately nucleophilic. Requires acylation before cyclization to form an amide, which then cyclizes.[8][11] | The tertiary amine is non-acylated and cannot directly participate in amide formation for a classical benzodiazepine cyclization. Its role would be fundamentally different. |
| Synthetic Pathway | Well-established, high-yielding routes are available.[5][7] | Proposed multi-step synthesis involving a Friedel-Crafts reaction, which can sometimes have regioselectivity issues. |
| Potential for Cyclization | Direct precursor to the 1,4-benzodiazepine core after activation (acylation).[4] | Not a direct precursor for a classical 1,4-benzodiazepine. Cyclization would require a different strategy, possibly involving ring-opening of the azetidine or an intramolecular C-H activation/amination, representing a more complex and novel synthetic challenge.[12] |
| Structural Diversity | Allows for modification at the N1 position and on the fused benzene ring, leading to a wide range of known analogues (e.g., Diazepam, Lorazepam).[5][11] | The presence of the azetidine ring offers a unique spirocyclic or fused ring system if cyclization can be achieved, leading to entirely new benzodiazepine scaffolds not accessible from classical precursors. |
Conclusion and Future Outlook
The comparison between 2-amino-5-chlorobenzophenone and this compound highlights the classic trade-off between established reliability and innovative potential in drug development.
-
2-Amino-5-chlorobenzophenone remains the precursor of choice for synthesizing known 1,4-benzodiazepine structures. Its chemical behavior is predictable, and its synthetic routes are optimized and scalable. It is the foundation upon which much of the benzodiazepine therapeutic landscape was built.
-
This compound , while synthetically more challenging and not a direct precursor in the classical sense, opens a door to novel chemical space. The reactivity of the azetidinomethyl group under cyclization conditions is an area ripe for exploration. Successful cyclization strategies could lead to new classes of benzodiazepine analogues with unique three-dimensional structures, potentially altering their binding affinity at the GABA-A receptor and leading to new pharmacological profiles.[13]
For researchers aiming to produce well-characterized benzodiazepines, the classical precursor is the logical choice. However, for those in drug discovery seeking to innovate and develop next-generation modulators of the central nervous system, exploring the synthetic utility of novel precursors like this compound could be a highly rewarding endeavor.
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Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: A Case Study of 2'-Azetidinomethyl-3,5-dichlorobenzophenone
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and meaningful data. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of small molecules in immunoassays, with a specific focus on 2'-Azetidinomethyl-3,5-dichlorobenzophenone. While specific experimental data for this compound is not widely published, this guide will leverage established principles of immunoassay validation to propose a robust investigational strategy. We will explore the causality behind experimental choices, describe self-validating protocols, and compare the potential cross-reactivity profile of this compound with other relevant compounds.
The Critical Role of Specificity in Small Molecule Immunoassays
This compound is a hapten, a small molecule that can elicit an immune response only when attached to a large carrier protein.[5] Its structure, characterized by a dichlorinated benzophenone core and an azetidinomethyl substituent, presents several epitopes that an antibody could potentially recognize.
Designing a Cross-Reactivity Study: A Proposed Workflow
A systematic approach is essential for thoroughly characterizing the cross-reactivity of an immunoassay for this compound. The following workflow outlines the key experimental stages.
Figure 1: Proposed workflow for assessing the cross-reactivity of a this compound immunoassay.
Experimental Protocols
Development of a Competitive ELISA
For small molecules like this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format.[9][10][11][12] This is because the small size of the analyte makes it difficult to create a "sandwich" with two antibodies.[3]
Principle of Competitive ELISA: In this assay format, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites.[10][12] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[10][13]
Figure 2: Principle of a competitive ELISA for small molecule detection.
Step-by-Step Protocol:
-
Coating: Coat a 96-well microtiter plate with a capture antibody specific for this compound. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition: Add standards, controls, and unknown samples to the wells, followed immediately by the addition of a fixed concentration of enzyme-labeled this compound. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
Selection of Potential Cross-Reactants
The choice of compounds to test for cross-reactivity is critical and should be based on structural similarity to the target analyte. For this compound, potential cross-reactants would include:
-
Metabolites: Known or predicted metabolites of the parent compound.
-
Precursors and Analogs: Compounds used in the synthesis of the target molecule or other structurally related benzophenone derivatives.
-
Structurally Similar Drugs: Other therapeutic agents that share a similar core structure.
Table 1: Proposed Panel of Potential Cross-Reactants for this compound Immunoassay
| Compound Class | Specific Examples | Rationale for Inclusion |
| Parent Compound | This compound | 100% Cross-Reactivity Reference |
| Benzophenone Core | Benzophenone | To assess the contribution of the core structure to antibody binding. |
| Substituted Benzophenones | 2,4'-Dichlorobenzophenone[14] | To evaluate the impact of chlorine atom positioning. |
| 2,2'-Dichlorobenzophenone[15] | To further investigate the influence of substituent location. | |
| 2,5-Dichlorobenzophenone[16] | To assess another isomeric form. | |
| Analogs with Modified Side Chains | 3'-(Hydroxymethyl)-3,5-dichlorobenzophenone | To determine if modifications to the azetidinomethyl group affect binding. |
| 3'-(Aminomethyl)-3,5-dichlorobenzophenone | To explore the effect of a different functional group on the side chain. | |
| Unrelated Compound | Diazirine Derivative | As a negative control to ensure assay specificity.[17][18] |
Quantitative Cross-Reactivity Assessment
The degree of cross-reactivity is quantified by comparing the concentration of the cross-reactant required to displace 50% of the labeled analyte (IC50) with the IC50 of the target analyte.
Calculation:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Hypothetical Performance Comparison
The following table presents hypothetical data to illustrate how the cross-reactivity of this compound might compare with that of other compounds.
Table 2: Hypothetical Cross-Reactivity Data for a this compound Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Benzophenone | 500 | 2% |
| 2,4'-Dichlorobenzophenone | 250 | 4% |
| 2,2'-Dichlorobenzophenone | 800 | 1.25% |
| 2,5-Dichlorobenzophenone | 600 | 1.67% |
| 3'-(Hydroxymethyl)-3,5-dichlorobenzophenone | 50 | 20% |
| 3'-(Aminomethyl)-3,5-dichlorobenzophenone | 80 | 12.5% |
| Diazirine Derivative | >10,000 | <0.1% |
Interpretation of Hypothetical Data:
-
The assay demonstrates high specificity for the parent compound.
-
The benzophenone core alone shows minimal cross-reactivity, indicating that the antibody primarily recognizes the substituted structure.
-
Variations in the position of the chlorine atoms on the benzophenone ring have a modest impact on cross-reactivity.
-
Modifications to the azetidinomethyl side chain result in a more significant loss of binding affinity, suggesting this is a key part of the epitope recognized by the antibody.
-
The structurally unrelated diazirine derivative shows negligible cross-reactivity, confirming the specificity of the assay.
Concluding Remarks for the Practicing Scientist
References
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Taylor & Francis Online. (n.d.). Development of immunoassays for multi-residue detection of small molecule compounds. Retrieved from [Link]
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Drug Target Review. (2018, December 6). Immunoassay developed to detect small molecules. Retrieved from [Link]
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PubMed. (2018, December 26). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
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PubMed. (2013, June). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Small Molecule Antibodies. Retrieved from [Link]
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Forensic RTI. (2023). Validating Immunoassays for Urine and Oral Fluid Drug Testing. Retrieved from [Link]
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Arcegen. (2024, May 10). ELISA principle and selection of assay kits. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from [Link]
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NIH. (n.d.). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Retrieved from [Link]
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NCBI Bookshelf - NIH. (2012, May 1). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]
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Cusabio. (n.d.). Competitive ELISA. Retrieved from [Link]
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Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
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FDA. (n.d.). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
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Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. Retrieved from [Link]
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YouTube. (2023, March 29). Principles and applications of Competitive ELISA | CSIR Unit 13. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to Dichlorobenzophenones: A Guide for the Modern Chemist
Dichlorobenzophenones are a critical class of chemical intermediates, serving as foundational scaffolds in the synthesis of numerous pharmaceuticals, agrochemicals, and materials.[1][2] The strategic placement of chlorine atoms on the benzophenone framework provides reactive handles for constructing complex molecular architectures, making the efficient and selective synthesis of these compounds a topic of paramount importance for researchers in both academic and industrial settings.
This guide provides an in-depth, head-to-head comparison of the primary synthetic methodologies for producing dichlorobenzophenones. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each route, offering field-proven insights to guide your synthetic strategy.
Route 1: The Workhorse - Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most traditional and widely employed method for synthesizing dichlorobenzophenones.[3] This electrophilic aromatic substitution involves the reaction of a chlorobenzoyl chloride with a chlorinated benzene derivative, typically in the presence of a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]
The Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, withdrawing electron density and facilitating its departure to generate a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich chlorobenzene ring, forming a sigma complex (arenium ion). A subsequent deprotonation restores aromaticity, yielding the desired dichlorobenzophenone product and regenerating the catalyst in a complexed form that requires aqueous workup.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4,4'-Dichlorobenzophenone
-
Reaction Setup : In a dry, 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), charge anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 molar equivalents).
-
Solvent and Reactant Addition : Add excess chlorobenzene, which serves as both reactant and solvent. Cool the flask to 0-5 °C using an ice/water bath.
-
Acyl Chloride Addition : Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to 60-70 °C and maintain for 2-4 hours, monitoring progress by TLC.
-
Workup and Purification : Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or hexane to yield pure 4,4'-dichlorobenzophenone.[3]
Expertise & Trustworthiness
The primary drawback of the Friedel-Crafts acylation is its environmental footprint. The reaction requires more than a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone, rendering it inactive. This necessitates a hydrolytic workup, which generates large volumes of acidic aqueous waste. Furthermore, the use of solvents like nitrobenzene or dichloromethanes adds to environmental and safety concerns.[1]
To mitigate these issues, solid acid catalysts like zeolites (e.g., H-Beta) have been explored.[3] These offer the advantages of being reusable, non-corrosive, and easily separable from the reaction mixture by simple filtration, although they often require higher reaction temperatures.[3]
Route 2: The Modern Alternative - Suzuki-Miyaura Coupling
A more contemporary approach to diaryl ketones is the Suzuki-Miyaura cross-coupling reaction.[1][5] This powerful palladium-catalyzed method involves the carbon-carbon bond formation between an arylboronic acid and an aroyl chloride.[6] It offers a milder and more functional-group-tolerant alternative to the classical Friedel-Crafts reaction.
The Mechanism
The reaction proceeds through a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the carbon-acyl chloride bond to form a Pd(II) complex. This is followed by transmetalation, where the aryl group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the diaryl ketone product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic Cycle of Suzuki-Miyaura Acyl Coupling.
Experimental Protocol: Synthesis of 2,4'-Dichlorobenzophenone
-
Reaction Setup : To a dry flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenylboronic acid (1.05 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and the palladium catalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol %).
-
Reactant and Solvent Addition : Add 2-chlorobenzoyl chloride (1.0 equivalent) to the flask, followed by an anhydrous solvent such as toluene.
-
Reaction : Heat the reaction mixture to reflux (approx. 110 °C) and maintain stirring for 4-6 hours, monitoring completion by TLC.
-
Workup and Purification : After the reaction is complete, cool the mixture to room temperature. Wash the mixture with a 1.5 M sodium hydroxide solution. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,4'-dichlorobenzophenone.[1]
Expertise & Trustworthiness
The Suzuki coupling's main advantages are its mild reaction conditions and high tolerance for various functional groups, which can simplify multi-step syntheses.[6] However, the cost and potential toxicity of the palladium catalyst and the associated phosphine ligands can be a drawback, particularly for large-scale production. Catalyst removal from the final product is also a critical consideration in pharmaceutical applications.
Route 3: The Two-Step Approach - Oxidation of Dichlorodiphenylmethane
This route circumvents the direct acylation of an aromatic ring by first synthesizing the corresponding dichlorodiphenylmethane, which is then oxidized to the ketone. This pathway can be advantageous when the starting diarylmethane is readily available or easily synthesized, and it avoids the harsh conditions of Friedel-Crafts reactions.
The Mechanism
The core of this method is the selective oxidation of the benzylic C-H bonds of the methylene bridge. A variety of oxidizing agents can be employed, from classical stoichiometric oxidants like chromium trioxide or potassium permanganate to more modern catalytic systems. Recent methods utilize environmentally benign oxidants like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst, such as Sodium Copper Chlorophyllin (SCC), to achieve high efficiency and selectivity.[1]
Caption: General Workflow for the Oxidation Route.
Experimental Protocol: Synthesis of 2,4'-Dichlorobenzophenone
-
Reaction Setup : In a round-bottom flask, prepare a solution of 2,4'-dichlorodiphenylmethane (1.0 equivalent), Sodium Copper Chlorophyllin (SCC) catalyst (1 mol %), 70% tert-butyl hydroperoxide (TBHP) (3.0 equivalents), and 4-methylpyridine (3.0 equivalents).
-
Solvent Addition : Add a solvent mixture of acetone and water.
-
Reaction : Stir the reaction mixture at 80 °C for 10 hours.
-
Workup and Purification : After cooling to room temperature, quench the reaction by adding a saturated solution of sodium thiosulfate. Extract the mixture with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
Expertise & Trustworthiness
The oxidation route offers a valuable alternative, particularly when isomer control is challenging in a direct Friedel-Crafts acylation. The initial Friedel-Crafts alkylation to form the diarylmethane precursor is often less complex than the corresponding acylation. The development of green catalytic oxidation systems reduces the reliance on heavy metal oxidants, improving the environmental profile of the synthesis. However, it remains a two-step process, which can impact overall yield and process efficiency.
Route 4: The Organometallic Path - Grignard-based Synthesis
This classical organometallic approach utilizes a Grignard reagent, a potent carbon nucleophile, to form the diaryl ketone. The reaction typically involves the addition of a chlorophenylmagnesium halide to a chlorobenzoyl chloride. This method provides a direct and powerful way to form the C-C bond of the ketone.
The Mechanism
The reaction is a nucleophilic acyl substitution. The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. The initial tetrahedral intermediate then collapses, expelling the chloride leaving group to form the ketone. A key challenge is preventing a second addition of the Grignard reagent to the newly formed ketone product, which would lead to a tertiary alcohol. This is typically managed by using low reaction temperatures.
Experimental Protocol: Synthesis of Dichlorobenzophenone
-
Grignard Preparation : Prepare the chlorophenylmagnesium bromide Grignard reagent by reacting the corresponding chlorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF), as aryl chlorides are less reactive and require THF for efficient Grignard formation.[7]
-
Reaction Setup : In a separate dry, three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve the appropriate chlorobenzoyl chloride (1.0 equivalent) in anhydrous THF. Cool the solution to -20 °C.
-
Grignard Addition : Slowly add the prepared Grignard reagent (1.0 equivalent) dropwise to the acyl chloride solution, maintaining the temperature at -20 °C to prevent over-addition.
-
Reaction : Stir the mixture at low temperature for 1-2 hours after the addition is complete.
-
Workup and Purification : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.[8]
Expertise & Trustworthiness
The Grignard route is a versatile and powerful method in the synthetic chemist's toolbox. However, its success is critically dependent on technique. Grignard reagents are highly basic and moisture-sensitive, requiring strictly anhydrous conditions and inert atmospheres.[9] The potential for side reactions, including over-addition to form tertiary alcohols and homo-coupling of the Grignard reagent, necessitates careful control of reaction conditions, especially temperature.
Head-to-Head Performance Comparison
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling | Oxidation of Diaryl Methane | Grignard-Based Synthesis |
| Typical Yield | High (often >85%)[3] | Good to Excellent (70-95%)[1] | Moderate to Good (over 2 steps) | Good (60-85%) |
| Isomer Control | Dependent on substrate; can produce mixtures.[3] | Excellent; defined by starting materials. | Excellent; defined by diarylmethane precursor. | Excellent; defined by starting materials. |
| Reaction Conditions | Harsh (strong Lewis acid, often elevated temp.) | Mild (catalytic, often reflux in toluene) | Mild to Moderate (catalytic oxidation) | Strict (anhydrous, inert atm., low temp.) |
| Key Reagents | AlCl₃ (stoichiometric), Acyl Chloride | Pd Catalyst, Boronic Acid, Base | Diaryl Methane, Oxidant, Catalyst | Mg metal, Acyl Chloride |
| Primary Advantage | Well-established, inexpensive reagents, high throughput. | High functional group tolerance, mild conditions. | Avoids harsh acylating agents, good isomer control. | Powerful C-C bond formation, direct. |
| Primary Disadvantage | Large waste stream, corrosive reagents, potential for isomer mixtures. | Expensive catalyst, ligand sensitivity, requires boronic acids. | Two-step process, availability of starting diarylmethane. | Highly moisture/air sensitive, risk of over-addition. |
Conclusion and Recommendations
The choice of synthetic route to dichlorobenzophenones is not a one-size-fits-all decision. It requires a careful analysis of the specific research or production goals.
-
For large-scale, cost-driven production where a specific isomer like 4,4'-dichlorobenzophenone is desired, the Friedel-Crafts acylation remains a dominant and economically viable method, despite its environmental drawbacks.[10]
-
For complex, multi-step syntheses in drug discovery where preserving sensitive functional groups is paramount, the Suzuki-Miyaura coupling offers unparalleled advantages due to its mildness and selectivity.[5][6]
-
The oxidation of dichlorodiphenylmethanes presents a strategic alternative, particularly when a specific, difficult-to-isolate isomer is needed and the diarylmethane precursor is accessible.
-
The Grignard-based synthesis is a powerful tool for specific applications, offering a direct route, but its stringent operational requirements make it more suitable for smaller-scale lab syntheses where precise control is feasible.
Ultimately, the modern chemist must weigh the trade-offs between yield, cost, selectivity, and sustainability. As green chemistry principles become increasingly integrated into process development, catalytic methods like the Suzuki coupling and cleaner oxidation pathways will likely see expanded application, challenging the long-standing dominance of the Friedel-Crafts acylation.
References
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PrepChem.com. Synthesis of 4,4'-dichlorobenzophenone. [Online] Available at: [Link]
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Sciencemadness Discussion Board. Grignard Reagent 4-chlorophenylmagnesium bromide. [Online] Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 2,4'-Dichlorobenzophenone in Organic Synthesis. [Online] Available at: [Link]
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A Framework for In Vitro Efficacy Comparison: Diazepam as a Benchmark for Novel Benzodiazepine-Site Ligands like 2'-Azetidinomethyl-3,5-dichlorobenzophenone
For: Researchers, scientists, and drug development professionals.
Executive Summary
The development of novel modulators targeting the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor is a cornerstone of neuropharmacology research. This guide provides a comprehensive framework for the in vitro comparison of such compounds, using the archetypal benzodiazepine, diazepam, as a reference standard. While this document was initially conceived to directly compare diazepam with a novel compound, 2'-Azetidinomethyl-3,5-dichlorobenzophenone , an extensive review of publicly available scientific literature and chemical databases has revealed no published in vitro efficacy data for this specific molecule.
Therefore, this guide has been adapted to serve as a foundational resource. It will first detail the well-established in vitro efficacy profile of diazepam. Subsequently, it will provide rigorous, step-by-step experimental protocols that would be essential for characterizing a new chemical entity like this compound and enabling a direct, data-driven comparison with diazepam. This approach ensures scientific integrity while empowering researchers with the necessary methodologies to conduct their own evaluations.
Introduction: The GABA-A Receptor and the Legacy of Diazepam
The GABA-A receptor is a pentameric, ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission throughout the central nervous system (CNS).[1] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. The receptor complex contains multiple allosteric modulatory sites, the most prominent of which is the benzodiazepine (BZD) site, located at the interface between α and γ subunits.[1]
Diazepam (Valium), a classical benzodiazepine, functions as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2][3] It does not activate the receptor on its own but binds to the BZD site to enhance the receptor's response to GABA.[1][2] This potentiation of GABAergic inhibition is the basis for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2] Understanding the precise in vitro parameters of diazepam's interaction with the GABA-A receptor is crucial for benchmarking novel compounds.
In Vitro Efficacy Profile of Diazepam
The efficacy of a compound at the GABA-A receptor is typically quantified by two key parameters: its binding affinity (how strongly it binds to the receptor) and its functional potency and efficacy (how effectively it modulates receptor function).
Binding Affinity
Binding affinity is determined through radioligand competition assays. These experiments measure the ability of an unlabeled compound (e.g., diazepam) to displace a radiolabeled ligand (e.g., [³H]flumazenil) from the benzodiazepine binding site. The resulting value is the inhibition constant (Ki), with a lower Ki indicating higher binding affinity.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Source |
| Diazepam | α1β3γ2 | [³H]flunitrazepam | 3.8 ± 0.8 | [4] |
| Diazepam | α2β3γ2 | [³H]flunitrazepam | ~5-10 (approx.) | [5][6] |
| Diazepam | α3β3γ2 | [³H]flunitrazepam | ~5-15 (approx.) | [5][6] |
| Diazepam | α5β3γ2 | [³H]flunitrazepam | ~5-15 (approx.) | [5][6] |
Note: Ki values can vary depending on the specific receptor subunit composition, radioligand used, and experimental conditions.
Functional Potency and Efficacy
Functional potency is assessed using electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp, on cells expressing GABA-A receptors. These methods measure the ion flow through the channel in response to GABA, with and without the modulator. The EC50 value represents the concentration of the compound that produces 50% of its maximal effect, indicating potency. Efficacy refers to the maximum enhancement of the GABA-gated current the compound can produce.
| Compound | Cell Type / Receptor | Assay | Parameter | Value | Source |
| Diazepam | Rat Dentate Granule Cells | Whole-Cell Patch-Clamp | EC50 | 158 nM | [7] |
| Diazepam | Human Neurons (iPSC-derived) | Automated Patch-Clamp | EC50 | 420 nM (0.42 µM) | [8] |
| Diazepam | α1β2γ2 Receptors (Oocytes) | Two-Electrode Voltage Clamp | EC50 | 64.8 ± 3.7 nM | [9] |
Methodologies for Comparative In Vitro Analysis
To compare the efficacy of a novel compound like this compound to diazepam, a series of standardized in vitro assays must be performed. The following sections provide detailed protocols for these essential experiments.
GABA-A Receptor Signaling and Experimental Overview
The core principle of these assays is to measure how a test compound modulates the function of the GABA-A receptor channel. This is achieved by first establishing a baseline GABA response and then observing how that response is altered by the presence of the compound.
Caption: Workflow for the Radioligand Competition Binding Assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This assay determines the functional potency (EC50) and efficacy of the test compound in modulating GABA-activated chloride currents.
Objective: To measure the enhancement of GABA-evoked currents by the test compound and diazepam in cells expressing GABA-A receptors.
Materials:
-
HEK293 cells (or other suitable cell line) transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β3γ2L).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal pipette solution (in mM): e.g., 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
GABA stock solution.
-
Diazepam and test compound stock solutions (in DMSO, final concentration ≤0.1%).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Formation: Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal"). Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration. Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).
-
GABA Application: Using a rapid perfusion system, apply a low concentration of GABA (an EC₅-EC₂₀, a concentration that elicits 5-20% of the maximal response) for a short duration (e.g., 2-5 seconds) to establish a stable baseline current.
-
Co-application of Modulator: After establishing a stable baseline, co-apply the same concentration of GABA along with varying concentrations of either diazepam or the test compound. It is common to pre-apply the modulator for a few seconds before the co-application.
-
Dose-Response Curve: Repeat step 6 with a range of modulator concentrations (e.g., 1 nM to 30 µM) to generate a full dose-response curve. Ensure adequate washout periods between applications.
-
Maximal Response: At the end of the experiment, apply a saturating concentration of GABA to determine the maximal current (I_max).
Data Analysis:
-
Measure the peak amplitude of the inward chloride current for each application.
-
Normalize the potentiation by expressing the current in the presence of the modulator as a percentage of the control GABA current.
-
Plot the normalized response against the logarithm of the modulator concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 and the maximum potentiation (E_max).
Interpretation and Comparative Assessment
A successful comparison hinges on analyzing the data generated from these assays in parallel.
-
Affinity (Ki): A direct comparison of Ki values will reveal which compound binds more tightly to the benzodiazepine site. A lower Ki for the novel compound suggests higher affinity than diazepam.
-
Potency (EC50): Comparing EC50 values from electrophysiology indicates which compound is more potent at modulating receptor function. A lower EC50 suggests the novel compound achieves its effect at a lower concentration.
-
Efficacy (E_max): The maximal potentiation (E_max) reveals the intrinsic efficacy of the compound. A novel compound might be a partial modulator (lower E_max than diazepam) or a full modulator (similar E_max). This is a critical parameter, as partial modulators may offer a better side-effect profile.
-
Subtype Selectivity: By performing these assays on different cell lines expressing various α-subunit isoforms (α1, α2, α3, α5), one can determine the selectivity profile of the new compound. For example, higher affinity or potency at α2/α3-containing receptors compared to α1 might predict anxiolytic effects with less sedation. [8]
Conclusion
While a direct comparison between this compound and diazepam is precluded by the current absence of public data on the former, this guide provides the scientific community with a robust, validated framework for conducting such an evaluation. The detailed protocols for radioligand binding and patch-clamp electrophysiology assays represent the gold standard for characterizing the in vitro efficacy of novel GABA-A receptor modulators. By using diazepam as a consistent benchmark and adhering to these rigorous methodologies, researchers can effectively determine the affinity, potency, efficacy, and selectivity of new chemical entities, paving the way for the development of next-generation therapeutics with improved pharmacological profiles.
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A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel Benzophenone Derivatives
Introduction: The Double-Edged Sword of Benzophenone Scaffolds
Benzophenone derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their unique diarylketone structure allows for diverse substitutions, leading to compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] Recent research has even explored their potential as multi-target-directed ligands for complex conditions like Alzheimer's disease, targeting entities such as cholinesterases and histamine H3 receptors.[3]
However, the very structural features that grant benzophenones their therapeutic potential also present a significant challenge: the risk of off-target interactions. Unintended binding to proteins other than the intended therapeutic target can lead to adverse drug reactions and toxicity, which are major causes of late-stage clinical trial failures.[4][5] Furthermore, the inherent photoreactive nature of the benzophenone core necessitates a specific and rigorous assessment of phototoxicity.[6][7]
This guide provides a comprehensive framework for drug development professionals to navigate the complexities of off-target profiling for novel benzophenone derivatives. We will compare and contrast essential experimental methodologies, provide actionable protocols, and illustrate a strategic workflow to de-risk candidates early, ensuring that only the most selective and safe compounds advance toward the clinic.
Part 1: Deconstructing Off-Target Liabilities of Benzophenone Derivatives
Identifying potential off-target liabilities should begin early in the drug discovery process to guide lead optimization.[4] For benzophenone derivatives, liabilities often fall into two main categories: specific, unintended biomolecular interactions and broader, mechanism-based toxicities like phototoxicity.
Common Off-Target Families:
Small molecules frequently interact with a range of unintended protein families. Proactive screening against a panel of common culprits is a cornerstone of modern safety pharmacology.[8] Key families to consider include:
-
G-Protein Coupled Receptors (GPCRs): Particularly serotonin, dopamine, and muscarinic acetylcholine receptors, which are frequent off-targets for many drugs.
-
Kinases: The human kinome is a vast family of structurally related enzymes, making unintended cross-reactivity a common issue.
-
Ion Channels: hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition is a critical safety liability due to the risk of cardiac arrhythmia.
-
Nuclear Receptors: Unintended modulation can lead to widespread changes in gene expression and endocrine disruption.
-
Transporters: Inhibition or induction of drug transporters can significantly alter pharmacokinetics and lead to drug-drug interactions.
The Benzophenone-Specific Challenge: Phototoxicity
A crucial, structure-related concern for benzophenones is phototoxicity. This occurs when a compound absorbs UV or visible light (in the 290-700 nm range) and undergoes a chemical reaction that produces harmful reactive oxygen species (ROS), damaging surrounding cells and tissues.[6][9] Given that the benzophenone scaffold is a well-known photosensitizer, this assessment is not optional but mandatory for any development program.
Part 2: A Comparative Guide to Off-Target Profiling Methodologies
A multi-pronged approach combining computational, biochemical, and cell-based assays provides the most robust assessment of a compound's off-target profile.
In Silico Profiling: The First Line of Defense
Before committing to expensive and time-consuming wet lab experiments, computational methods offer a cost-effective way to predict potential off-target interactions.[10][11]
-
Principle: These methods use algorithms based on chemical similarity or molecular docking to screen a compound against vast databases of known protein targets.[12][13] The underlying principle is that molecules with similar structures are likely to bind to similar proteins.[12]
-
Application: Use in silico predictions to generate an initial "hit list" of potential off-targets. This list can then be used to prioritize and design focused in vitro screening panels, saving resources.
-
Causality: By comparing the 2D structure and 3D conformation of a novel benzophenone derivative to libraries of compounds with known bioactivities, we can preemptively flag potential liabilities. This allows for early-stage structural modifications to design out unwanted interactions.
In Vitro Biochemical & Cellular Assays: The Gold Standard
Experimental validation is essential to confirm or refute computational predictions. A tiered approach, starting broad and moving to more complex, physiologically relevant systems, is most effective.
The following diagram illustrates a logical workflow for systematically evaluating the off-target profile of a novel benzophenone derivative.
Caption: A tiered workflow for assessing off-target effects.
The table below compares key methodologies for experimental off-target profiling.
| Assay Type | Methodology | Principle | Throughput | Pros | Cons |
| Biochemical | Broad Target Panel (e.g., Eurofins SafetyScreen44) | Radioligand binding or enzymatic assays against a panel of common off-targets. | High | Industry-standard; covers diverse target classes (GPCRs, ion channels, etc.). | Lacks cellular context; may produce false positives. |
| Biochemical | KinomeScan™ | Competitive binding assay measuring interaction of test compound with a panel of kinases. | High | Comprehensive coverage of the kinome; quantitative (Kd values). | Lacks cellular context; doesn't measure functional inhibition. |
| Cell-Based | 3T3 NRU Phototoxicity Test | Measures cytotoxicity in fibroblasts with and without UV irradiation by assessing uptake of Neutral Red dye. | Medium | Gold-standard in vitro phototoxicity assay; validated against in vivo effects. | Can be overly sensitive, leading to false positives. |
| Cell-Based | Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of a protein when a ligand binds in a cellular environment.[14][15] | Low-Medium | Confirms direct target engagement in intact cells; can identify off-targets.[16][17] | Requires a specific antibody for each target; lower throughput. |
| Cell-Based | High-Content Screening (HCS) | Automated microscopy and image analysis to quantify phenotypic changes in cells (e.g., cytotoxicity, apoptosis). | High | Provides rich, multi-parameter data in a physiological context. | Data analysis can be complex; indirect measure of target engagement. |
Part 3: Detailed Experimental Protocols & Data Interpretation
Trustworthy data is built on robust, well-controlled experimental design. Here, we provide detailed protocols for two critical assays.
Protocol 1: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This protocol is adapted from the OECD Test Guideline 432. The core principle is to compare a compound's cytotoxicity in the presence (+UV) and absence (-UV) of a non-cytotoxic dose of simulated sunlight.
Diagram of the 3T3 NRU Workflow
Caption: Step-by-step workflow for the 3T3 NRU phototoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Seed Balb/c 3T3 fibroblasts into two 96-well microplates and incubate for 24 hours to allow for cell attachment and logarithmic growth.
-
Compound Treatment: Prepare a dilution series of the benzophenone derivative. Replace the culture medium in both plates with the compound dilutions (including vehicle controls) and incubate for 1 hour.
-
Irradiation:
-
+UV Plate: Expose one plate to a non-cytotoxic dose of simulated sunlight (e.g., UVA/Vis light source).
-
-UV Plate: Keep the second plate in the dark for the same duration.
-
-
Post-Incubation: Wash the cells in both plates and replace the treatment medium with fresh culture medium. Incubate for another 18-24 hours.
-
Neutral Red Uptake: Incubate cells with Neutral Red medium. Viable cells will take up the dye into their lysosomes. Subsequently, wash and extract the dye.
-
Data Analysis: Measure the optical density (OD) at 540 nm. Calculate the IC50 values (the concentration that causes 50% reduction in viability) for both the +UV and -UV conditions. A Photo-Irritation Factor (PIF) is calculated by comparing these two values. A significantly higher toxicity in the +UV plate indicates phototoxic potential.[6]
Trustworthiness Check: The protocol's validity rests on appropriate controls. A known phototoxin (e.g., chlorpromazine) should be included as a positive control, and a non-phototoxin (e.g., sodium lauryl sulfate) as a negative control. The vehicle (e.g., DMSO) concentration must be kept constant and non-toxic across all wells.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm that a compound directly binds to its intended (or unintended) target inside a cell.[18] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the benzophenone derivative at a desired concentration (and a vehicle control).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) using a thermocycler.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins via centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using a specific antibody via Western blot, ELISA, or other immunoassays.
-
Data Analysis: Plot the amount of soluble protein against temperature. A successful binding event is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, signifying thermal stabilization.
Data Interpretation: If a hit from a broad screening panel (e.g., a kinase) is being validated, CETSA can confirm engagement in a cellular context. If the benzophenone derivative stabilizes this off-target protein, it confirms a direct interaction that warrants further investigation or chemical optimization to remove.
Part 4: Case Study & Decision Making
Let's consider two hypothetical benzophenone derivatives, BP-A and BP-B , both designed to inhibit Target X.
| Assay | Parameter | BP-A Result | BP-B Result | Interpretation |
| Target X Assay | IC50 | 15 nM | 25 nM | Both compounds are potent inhibitors of the intended target. |
| SafetyScreen44 | Hits @ 10 µM | 5-HT2B Receptor (88% inh.) | No significant hits (<50% inh.) | BP-A shows a significant off-target liability at a common GPCR. |
| 3T3 NRU Assay | Photo-Irritation Factor (PIF) | 15 | 1.2 | BP-A is highly phototoxic; BP-B is not. |
| CETSA (5-HT2B) | Thermal Shift (ΔTm) | +3.5°C | Not performed | CETSA confirms direct binding of BP-A to the 5-HT2B receptor in cells. |
Final Recommendation
Assessing the off-target effects of novel benzophenone derivatives is a critical, non-negotiable phase of drug discovery. A systematic, tiered approach that begins with in silico prediction and moves through broad in vitro panels to specific, cell-based mechanistic assays like CETSA is essential. Special emphasis must be placed on phototoxicity testing due to the inherent nature of the benzophenone scaffold. By integrating these comparative methodologies, researchers can build a comprehensive safety profile, enabling informed decisions and ultimately leading to the development of safer, more effective medicines.
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The Azetidine Scaffold: A Comparative Guide to its Pharmacological Profile in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that can impart advantageous properties to drug candidates is perpetual. The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its inherent structural constraints and physicochemical properties offer a unique tool to modulate the pharmacological profile of bioactive molecules. This guide provides an in-depth comparison of azetidine-containing compounds against other alternatives, supported by experimental data and detailed protocols, to empower researchers in their drug design endeavors.
The Azetidine Advantage: Why a Four-Membered Ring Matters
The utility of the azetidine ring stems from its unique combination of properties. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the strained four-membered ring of azetidine imparts significant conformational rigidity. This rigidity can pre-organize substituents in a defined three-dimensional space, potentially leading to higher binding affinity and selectivity for a biological target.
Furthermore, the introduction of the sp³-rich azetidine motif can improve key pharmacokinetic properties. It often leads to increased aqueous solubility and metabolic stability compared to more lipophilic or metabolically labile groups.[1][2][3] The nitrogen atom within the ring can act as a hydrogen bond acceptor, while substituents on the ring can be strategically placed to engage in additional interactions with the target protein.[2]
This guide will explore the pharmacological profile of azetidine-containing compounds in three key therapeutic areas: oncology, neuroscience, and inflammatory diseases, providing a comparative analysis with relevant alternatives.
I. Azetidine-Containing Compounds in Oncology: Targeting STAT3
The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology due to its role in promoting tumor cell proliferation, survival, and angiogenesis. The development of small molecule inhibitors of STAT3 has been a significant focus of cancer research.
Comparative Analysis of STAT3 Inhibitors
A series of (R)-azetidine-2-carboxamide analogues have demonstrated potent and selective inhibition of STAT3.[4] A comparison with notable non-azetidine STAT3 inhibitors, Stattic and Cryptotanshinone, highlights the potential of the azetidine scaffold.
| Compound Class | Exemplar Compound(s) | Target | IC50 (DNA-binding) | Selectivity | Reference(s) |
| Azetidine-based | H172, H182 | STAT3 | 0.38–0.98 µM | >16-fold vs. STAT1/STAT5 | [4] |
| Non-peptidic | Stattic | STAT3 SH2 domain | 5.1 µM | Selective over STAT1 | [1][5][6] |
| Natural Product | Cryptotanshinone | STAT3 | 4.6 µM | --- | [2] |
As shown in the table, the azetidine-based inhibitors exhibit sub-micromolar potency against STAT3 DNA-binding activity, which is significantly more potent than Stattic and Cryptotanshinone in the reported assays.[1][2][4][5][6] Furthermore, these azetidine compounds demonstrate high selectivity for STAT3 over other STAT family members, a crucial aspect for minimizing off-target effects.[4]
Signaling Pathway and Experimental Workflow
The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus. Azetidine-based STAT3 inhibitors typically act by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus to initiate gene transcription.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
This protocol outlines the key steps to assess the inhibition of STAT3 DNA-binding activity by azetidine-containing compounds.
1. Preparation of Nuclear Extracts: a. Culture STAT3-dependent cancer cells (e.g., MDA-MB-231) to 80-90% confluency. b. Treat cells with various concentrations of the azetidine inhibitor or vehicle control for a specified time. c. Harvest the cells and isolate nuclear extracts using a commercial kit or a standard laboratory protocol involving hypotonic lysis and high-salt extraction. d. Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
2. Probe Labeling: a. Synthesize or purchase a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site (e.g., SIE, sis-inducible element). b. Label the 3' end of the probe with a non-radioactive label such as biotin or digoxigenin (DIG) using a terminal deoxynucleotidyl transferase (TdT) labeling kit.[7][8] c. Purify the labeled probe to remove unincorporated labels.
3. Binding Reaction: a. In a microcentrifuge tube, combine the following components on ice:
- 5-10 µg of nuclear extract
- 1X binding buffer (containing HEPES, KCl, EDTA, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC))
- The labeled probe (e.g., 20-50 fmol) b. For competition assays, add a 100-fold molar excess of unlabeled "cold" probe before adding the labeled probe. c. Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA complex formation.[9]
4. Electrophoresis and Detection: a. Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6%). b. Run the gel in a cold room or with a cooling system to prevent dissociation of the complexes. c. Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane. d. Detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or an anti-DIG antibody-HRP conjugate (for DIG), followed by a chemiluminescent substrate. e. Visualize the bands on an imager. A "shift" in the migration of the labeled probe indicates the formation of a STAT3-DNA complex. The intensity of this shifted band will decrease in the presence of an effective inhibitor.
II. Azetidine Derivatives in Neuroscience: Targeting GABA Transporters
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its signal. Inhibitors of GATs can prolong the action of GABA and are of interest for treating conditions like epilepsy and anxiety.
Comparative Analysis of GABA Uptake Inhibitors
Azetidine-based compounds have been explored as conformationally constrained analogs of GABA. Their efficacy can be compared to the clinically used GAT-1 inhibitor, Tiagabine.
| Compound Class | Exemplar Compound | Target(s) | IC50 | Reference(s) |
| Azetidine-based | Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 µM | [10] |
| Azetidine-based | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 µM | [10] |
| Nipecotic Acid Derivative | Tiagabine | GAT-1 | ~0.07 µM | [10] |
While Tiagabine demonstrates higher potency for GAT-1, the azetidine derivatives show promise, particularly with the potential for developing subtype-selective inhibitors. The azetidin-2-ylacetic acid derivative shows micromolar potency for GAT-1, and another derivative exhibits preferential, albeit weaker, inhibition of GAT-3.[10] This highlights the tunability of the azetidine scaffold for achieving desired selectivity profiles.
Signaling Pathway and Experimental Workflow
GABAergic signaling is fundamental to neuronal inhibition. GAT inhibitors enhance this process by increasing the concentration and duration of GABA in the synaptic cleft.
Experimental Protocol: [³H]-GABA Uptake Assay
This protocol describes a cell-based assay to measure the inhibition of GABA transporters.[11][12][13][14]
1. Cell Culture and Transfection: a. Culture a suitable cell line, such as HEK293 cells, in appropriate media. b. Transiently or stably transfect the cells with a plasmid encoding the desired human GABA transporter subtype (e.g., GAT-1 or GAT-3).
2. Assay Preparation: a. Seed the transfected cells into a 96-well microplate and allow them to adhere and grow to confluence. b. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.
3. Inhibition Assay: a. Prepare serial dilutions of the azetidine test compounds and a reference inhibitor (e.g., Tiagabine) in KRH buffer. b. Pre-incubate the cells with the test compounds or vehicle control for 10-30 minutes at room temperature or 37°C.[11][12] c. Prepare a solution containing a mixture of [³H]-GABA (radiolabeled) and unlabeled GABA in KRH buffer. d. Initiate the uptake by adding the [³H]-GABA containing solution to each well. e. Allow the uptake to proceed for a short period (e.g., 3-20 minutes) at room temperature or 37°C.[11][14]
4. Termination and Measurement: a. Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer. b. Lyse the cells with a scintillation cocktail or a suitable lysis buffer. c. Measure the radioactivity in each well using a liquid scintillation counter. d. The amount of radioactivity is proportional to the amount of [³H]-GABA taken up by the cells.
5. Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
III. Azetidine-Containing Drugs in Inflammatory Diseases
The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, which is central to the inflammatory process in autoimmune diseases like rheumatoid arthritis. Baricitinib, an azetidine-containing compound, is an FDA-approved JAK inhibitor.
Comparative Analysis of JAK Inhibitors
A comparison of baricitinib with tofacitinib, a non-azetidine-containing JAK inhibitor, reveals differences in their selectivity profiles.
| Compound | Azetidine Moiety? | Primary Targets | Selectivity Profile | Reference(s) |
| Baricitinib | Yes | JAK1, JAK2 | Moderate selectivity for JAK1/2 over JAK3 | [15][16][17] |
| Tofacitinib | No | JAK1, JAK3 | Preferential inhibition of JAK1/3 over JAK2 | [15][16][17] |
| Upadacitinib | No | JAK1 | Highly selective for JAK1 | [15][16] |
Baricitinib's inhibition of JAK1 and JAK2 provides a different therapeutic profile compared to the JAK1/JAK3 inhibition of tofacitinib and the highly selective JAK1 inhibition of upadacitinib.[15][16][17] This difference in selectivity can influence both the efficacy and the side-effect profile of the drug. Clinical studies have shown that baricitinib has a similar safety profile and, in some cases, better clinical outcomes compared to tofacitinib in patients with rheumatoid arthritis.[17]
Signaling Pathway and Experimental Workflow
JAK inhibitors block the phosphorylation of STAT proteins, thereby interrupting the signaling cascade that leads to the expression of pro-inflammatory genes.
IV. Pharmacokinetic Profiling of Azetidine-Containing Compounds
Beyond target engagement, the pharmacokinetic properties of a drug candidate are critical for its success. The azetidine moiety is often incorporated to improve these properties.
Comparative Analysis of Pharmacokinetic Parameters
Azelnidipine, an azetidine-containing dihydropyridine calcium channel blocker, provides a good case study when compared to amlodipine and nifedipine.
| Compound | Azetidine Moiety? | Key Pharmacokinetic/Pharmacodynamic Features | Adverse Effects | Reference(s) |
| Azelnidipine | Yes | Long-lasting antihypertensive effect, less reflex tachycardia, potential for reduced heart rate. | Lower incidence of headache, facial flush, dizziness, and palpitations compared to some other CCBs. | [18][19][20] |
| Amlodipine | No | Long-acting antihypertensive effect. | Can cause peripheral edema, headache, and flushing. | [5][18][19][20] |
| Nifedipine | No | Shorter-acting, can cause significant reflex tachycardia. | Higher incidence of reflex tachycardia, headache, and flushing. | [19] |
Clinical studies and meta-analyses have shown that azelnidipine has a similar blood pressure-lowering efficacy to amlodipine but with a significantly lower incidence of reflex tachycardia and, in some studies, a reduction in heart rate.[18][19][20] This favorable cardiovascular profile is a significant advantage.
Experimental Protocols for In Vitro ADME Assays
This assay is the gold standard for predicting intestinal drug absorption.[21][22][23][24][25]
1. Caco-2 Cell Culture: a. Culture Caco-2 cells in a suitable medium. b. Seed the cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions. c. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay: a. Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES). b. Add the test compound (typically at 1-10 µM) to the apical (A) or basolateral (B) chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B if dosing A, or A if dosing B). d. Analyze the concentration of the compound in the collected samples using LC-MS/MS.
3. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). b. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio > 2 is generally considered indicative of active efflux.
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[26][27][28][29]
1. Assay Setup: a. Prepare a reaction mixture containing liver microsomes (from human or other species) in a phosphate buffer (pH 7.4). b. Add the test compound (typically at 1 µM) to the reaction mixture and pre-incubate at 37°C.
2. Reaction Initiation and Termination: a. Initiate the metabolic reaction by adding a NADPH-regenerating system. b. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[27][28]
3. Sample Analysis: a. Centrifuge the quenched samples to precipitate the proteins. b. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound against time. b. The slope of the linear regression line gives the elimination rate constant (k). c. Calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (Clint).
Conclusion
The azetidine scaffold offers a powerful tool in drug discovery, providing a means to enhance the pharmacological and pharmacokinetic properties of small molecules. As demonstrated through the comparative analysis of compounds targeting STAT3, GABA transporters, and JAKs, the incorporation of the azetidine ring can lead to improvements in potency, selectivity, and metabolic stability. The provided experimental protocols offer a starting point for researchers to evaluate their own azetidine-containing compounds and compare them against existing alternatives. By understanding the unique advantages of this four-membered heterocycle, drug development professionals can better leverage its potential to design the next generation of innovative therapeutics.
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A Senior Application Scientist's Guide to Validating Anxiolytic-Like Effects in Secondary Animal Models
In the pursuit of novel anxiolytic therapeutics, the journey from a promising primary screen to a clinically relevant candidate is paved with rigorous validation. While primary models offer high-throughput screening, it is the secondary animal models that provide a more nuanced and specific assessment of anxiolytic-like effects. This guide offers an in-depth comparison of commonly employed secondary models, complete with detailed experimental protocols and data interpretation insights, to empower researchers in making informed decisions for their drug development programs.
The Imperative of Secondary Validation in Anxiolytic Drug Discovery
Initial identification of compounds with potential anxiolytic properties often relies on high-throughput primary screens. However, these initial assays may lack the specificity to differentiate true anxiolytic effects from confounding factors such as sedation or general motor impairment. Secondary animal models are therefore crucial for confirming and extending the findings from primary screens. These models typically present animals with approach-avoidance conflicts or ethologically relevant stressors to elicit anxiety-like behaviors.[1][2][3] A compound's ability to selectively reduce these behaviors, without causing significant sedation, provides stronger evidence of its therapeutic potential.
The selection of an appropriate secondary model is a critical decision that should be guided by the specific scientific question and the pharmacological profile of the test compound. Each model possesses unique strengths and weaknesses, and a comprehensive validation strategy often involves a battery of tests to build a robust preclinical data package.
A Comparative Overview of Key Secondary Animal Models for Anxiety
Here, we compare three widely used secondary animal models for assessing anxiolytic-like effects: the Elevated Plus Maze (EPM), the Light-Dark Box Test, and the Marble Burying Test. Each of these models leverages different innate rodent behaviors to probe anxiety states.
Elevated Plus Maze (EPM)
The EPM is a cornerstone in anxiety research, capitalizing on the conflict between a rodent's innate curiosity to explore a novel environment and its aversion to open, elevated spaces.[1][4][5] The apparatus consists of four arms arranged in a "plus" shape, with two "open" arms and two "closed" arms enclosed by high walls.[4] An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.[2][6]
Light-Dark Box Test
This model is based on the natural aversion of rodents to brightly lit areas and their preference for darker, enclosed spaces.[7][8][9][10] The apparatus is a chamber divided into a large, illuminated compartment and a smaller, dark compartment connected by an opening.[7][9] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[7][8][11]
Marble Burying Test
The marble burying test is often used to assess repetitive and compulsive-like behaviors, which can be related to certain anxiety disorders.[12][13][14] Mice are placed in a cage containing a layer of bedding with several glass marbles. The natural tendency of some strains is to bury these novel objects.[12] A reduction in the number of marbles buried is interpreted as an anxiolytic or anti-compulsive effect.[13][15] However, there is ongoing debate about whether this behavior truly reflects anxiety or is more related to digging and perseverative tendencies.[16][17][18][19]
Comparative Data Summary
The following table summarizes typical outcomes for a known anxiolytic, Diazepam, across these three models to provide a comparative baseline.
| Animal Model | Primary Behavioral Readout | Typical Effect of Diazepam (Anxiolytic) | Potential Confounding Factors |
| Elevated Plus Maze (EPM) | - Increased time in open arms- Increased entries into open arms | Significant increase in both parameters | - Sedation at higher doses can reduce overall activity- Strain and sex differences in baseline anxiety[20] |
| Light-Dark Box Test | - Increased time in the light compartment- Increased transitions between compartments | Significant increase in both parameters | - Locomotor activity changes can influence transitions[21]- Sensitivity can vary between mouse strains[20] |
| Marble Burying Test | - Decreased number of marbles buried | Significant decrease in the number of marbles buried | - Not all mouse strains exhibit robust burying behavior[12]- Debate over whether it measures anxiety or compulsive-like behavior[12][16][18] |
Experimental Workflows and Logical Relationships
Selecting the Appropriate Secondary Model
The choice of a secondary model should be a deliberate process based on the specific research question and the characteristics of the compound under investigation.
Caption: Decision tree for selecting a secondary anxiety model.
Detailed Experimental Protocols
Elevated Plus Maze (EPM) Protocol
Objective: To assess the anxiolytic-like effects of a test compound by measuring the exploration of open and closed arms of an elevated maze.
Materials:
-
Elevated Plus Maze apparatus (for mice: arms typically 30 cm long x 5 cm wide; for rats: 50 cm long x 10 cm wide), elevated 50-55 cm from the floor.[4]
-
Video tracking software (e.g., ANY-maze).[6]
-
Test compound and vehicle control.
-
Rodents (mice or rats).
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 45-60 minutes prior to the experiment.[6]
-
Drug Administration: Administer the test compound or vehicle control at the appropriate time before testing, based on the compound's pharmacokinetic profile. For example, deschloroclozapine (DCZ) injections are often administered intraperitoneally 10 minutes before testing.[2]
-
Trial Initiation: Place the animal in the center of the maze, facing an open arm.[2]
-
Data Collection: Allow the animal to freely explore the maze for 5 minutes.[1][6] Record the session using video tracking software.
-
Behavioral Parameters: Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Inter-Trial Interval: Clean the maze thoroughly with 70% ethanol between each animal to eliminate olfactory cues.[2]
-
Blinding: The experimenter should ideally be blind to the treatment conditions to minimize bias.[2]
Light-Dark Box Test Protocol
Objective: To evaluate the anxiolytic-like properties of a test compound based on the animal's natural aversion to a brightly lit environment.
Materials:
-
Light-Dark Box apparatus (typically a box with a dark compartment comprising one-third of the space and a lit compartment comprising two-thirds).[7]
-
Light source to illuminate the light compartment (e.g., 200-400 lux).[7]
-
Video camera and recording software.
-
Test compound and vehicle control.
-
Mice.
Procedure:
-
Acclimation: Transfer mice in their home cages to the testing room at least 30 minutes before the experiment begins.[7]
-
Drug Administration: Administer the test compound or vehicle control according to the predetermined dosing regimen.
-
Trial Initiation: Place the mouse in the center of the brightly illuminated compartment.[7]
-
Data Collection: Allow the mouse to move freely between the two compartments for 5 minutes and record the session.[7]
-
Behavioral Parameters: Quantify the following measures:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Inter-Trial Interval: Clean both compartments of the apparatus with 70% ethanol after each trial.[7]
Marble Burying Test Protocol
Objective: To assess the potential anxiolytic or anti-compulsive effects of a test compound by measuring the burying of glass marbles.
Materials:
-
Standard mouse cage.
-
Clean bedding (e.g., SANI-CHIPS), approximately 5 cm deep.
-
Glass marbles (typically 20-24), evenly spaced on the surface of the bedding.
-
Test compound and vehicle control.
-
Mice.
Procedure:
-
Acclimation: Acclimate the mice to the testing room.
-
Drug Administration: Administer the test compound or vehicle control.
-
Trial Initiation: Place a single mouse in the prepared cage.
-
Data Collection: Allow the mouse to explore and interact with the marbles for 30 minutes.
-
Scoring: After the 30-minute session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
Inter-Trial Interval: Use a fresh cage with clean bedding and new marbles for each animal.
Data Interpretation and Causality
A statistically significant increase in open arm exploration in the EPM or time in the light compartment of the Light-Dark Box, without a significant decrease in overall locomotor activity, is a strong indicator of an anxiolytic-like effect.[3] Conversely, a decrease in these parameters may suggest an anxiogenic effect. In the Marble Burying Test, a reduction in the number of buried marbles is the primary indicator of efficacy.[15]
It is crucial to analyze locomotor activity in conjunction with anxiety-related behaviors. A compound that reduces overall movement may artifactually increase the time spent in the closed arms or the dark compartment, leading to a false-positive for an anxiogenic-like effect or masking a true anxiolytic effect.
Experimental Workflow for Data Analysis
Caption: Workflow for the analysis of behavioral data.
Conclusion and Future Directions
The validation of anxiolytic-like effects in secondary animal models is a critical step in the drug discovery pipeline. The Elevated Plus Maze, Light-Dark Box, and Marble Burying Test each offer unique insights into the behavioral profile of a test compound. By carefully selecting the appropriate models, adhering to rigorous experimental protocols, and interpreting the data with a nuanced understanding of the underlying causality, researchers can build a compelling case for the therapeutic potential of novel anxiolytics. Future advancements in automated behavioral analysis and the development of more ethologically relevant paradigms will continue to refine our ability to translate preclinical findings into clinical success.
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Consensus. (2017, March 16). Pharmacotherapy in Generalized Anxiety Disorder: Novel Experimental Medicine Models and Emerging Drug Targets. Retrieved from [Link]
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Research and Reviews. (2021, July 30). Models to Evaluate Anti-Anxiety Effect. Retrieved from [Link]
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A Comparative Guide to the Metabolic Stability of 2'-Azetidinomethyl-3,5-dichlorobenzophenone
This guide provides a comprehensive framework for benchmarking the metabolic stability of 2'-Azetidinomethyl-3,5-dichlorobenzophenone. In drug discovery, understanding a compound's susceptibility to metabolic breakdown is a critical step in evaluating its potential as a therapeutic agent.[1][2] Poor metabolic stability can lead to low bioavailability, short duration of action, or the formation of toxic metabolites, ultimately halting the development of an otherwise promising candidate.[2][3]
This document is structured to provide not just protocols, but the scientific rationale behind them. We will compare our target compound with relevant alternatives, detail the gold-standard in vitro assays for stability assessment, and explain how to interpret the resulting data. While specific experimental data for this compound is not publicly available, this guide will use established principles of drug metabolism and data from structurally related molecules to provide a robust predictive and comparative analysis.
The Importance of Metabolic Stability in Drug Development
The liver is the primary site of drug metabolism, employing a host of enzymes to modify foreign compounds (xenobiotics) for elimination.[4][5] This process is broadly divided into Phase I and Phase II reactions.
-
Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, which introduce or unmask functional groups.[1] The Cytochrome P450 (CYP) superfamily of enzymes are the most significant contributors to Phase I metabolism.[6]
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), increasing water solubility and facilitating excretion.[1]
An ideal drug candidate should exhibit a balance: stable enough to reach its target and exert a therapeutic effect, yet susceptible to metabolism to ensure it can be cleared from the body to avoid toxicity.[3] Early-stage in vitro assays are therefore indispensable for ranking compounds and guiding medicinal chemistry efforts to optimize for a suitable pharmacokinetic profile.[1][7]
Comparative Compound Analysis
To benchmark this compound, we will compare it against two compounds that represent different ends of the stability spectrum.
-
Target Compound: this compound
-
Structural Features: A benzophenone core, which is a known substrate for CYP enzymes.[8][9] Dichloro-substitution on one phenyl ring may influence electronic properties and sterically hinder metabolism at certain positions. An azetidinomethyl group on the second phenyl ring introduces a small, saturated heterocycle, which can be a site for N-dealkylation or oxidation.
-
-
Comparator A (Baseline): Benzophenone
-
Rationale: As the parent scaffold, its metabolic fate is well-characterized. It undergoes reduction to benzhydrol and hydroxylation, and can be bioactivated by CYP enzymes like CYP2A6 and CYP1A family members to form potentially genotoxic species.[8][9] It serves as a baseline for the intrinsic metabolic liability of the core structure.
-
-
Comparator B (High Stability): Azetidinyl-Piperidone Analog (Compound 33 from Venkatraman et al.)
-
Rationale: This complex molecule, a potent neurokinin-2 (NK2) antagonist, was specifically designed to have high metabolic stability.[10] It incorporates an azetidine ring within a larger, optimized structure and demonstrated an excellent stability profile in human liver microsomes (HLM) with a half-life greater than 120 minutes.[10] This compound represents a "best-in-class" example of engineering metabolic stability.
-
Predicted Metabolic Profile and Data Comparison
The following table summarizes the predicted metabolic stability parameters for our target compound and the selected comparators. These values are illustrative and based on structural analysis and literature precedents. The key parameters are:
-
Half-Life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[11] A lower CLint value signifies higher stability.
| Compound | Structure | Key Structural Features | Predicted Primary Metabolic Pathways | Predicted t½ (HLM, min) | Predicted CLint (µL/min/mg protein) |
| Target Compound | This compound | Dichlorinated benzophenone core, Azetidinomethyl group | Ketone reduction, Aromatic hydroxylation, N-dealkylation | 45 - 75 | 15 - 30 |
| Comparator A | Benzophenone | Unsubstituted benzophenone core | Ketone reduction to benzhydrol, Aromatic hydroxylation | < 20 | > 70 |
| Comparator B | Azetidinyl-Piperidone Analog | Highly optimized structure with cyclopropylmethyl lactam and substituted azetidine | Designed to resist common metabolic routes | > 120 | < 5.8 |
Experimental Protocols for Metabolic Stability Assessment
Two primary in vitro systems are used to assess metabolic stability: liver microsomes and hepatocytes.[2] Microsomes are vesicles of the endoplasmic reticulum containing most of the Phase I enzymes, making them a cost-effective, high-throughput tool for early screening.[4] Hepatocytes are intact liver cells containing both Phase I and Phase II enzymes and their necessary cofactors, offering a more comprehensive and physiologically relevant model.[5][12]
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay measures the rate of metabolism mediated primarily by Phase I enzymes, such as CYPs.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a human liver microsomal preparation.
Materials:
-
Pooled Human Liver Microsomes (e.g., from BioIVT)
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil, Dextromethorphan)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)[13][14]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation and collection plates
-
Incubator/shaker (37°C)
Methodology:
-
Preparation:
-
Thaw pooled HLM at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.[15]
-
Prepare the test compound and positive controls by diluting the 10 mM DMSO stock to a 100 µM intermediate solution in buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation (NADPH-dependent reaction):
-
In a 96-well plate, add 188 µL of the HLM suspension (0.5 mg/mL final concentration).
-
Add 2 µL of the 100 µM test compound/control solution to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system. This is your T=0 time point for quenching.
-
-
Time-Point Sampling:
-
Negative Control (Non-enzymatic degradation):
-
Run a parallel incubation where the NADPH regenerating system is replaced with phosphate buffer to assess compound stability in the absence of enzymatic activity.[14]
-
-
Sample Processing & Analysis:
Caption: Workflow for the Hepatocyte Stability Assay.
Data Analysis and Interpretation
The data from both assays are analyzed to determine the rate of compound disappearance.
-
Calculate Percent Remaining: The LC-MS/MS peak area ratio (Compound Area / Internal Standard Area) at each time point is compared to the ratio at T=0 to calculate the percentage of the parent compound remaining.
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line is the elimination rate constant (-k).
-
Calculate Half-Life (t½): The half-life is calculated from the rate constant using the following equation:
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated as follows:
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) * 1000
-
For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / million cells) * 1000
-
Interpretation: By comparing the t½ and CLint values of this compound to the benchmark compounds, researchers can classify its metabolic stability.
-
High Clearance (Low Stability): Similar to Benzophenone (t½ < 30 min). The compound is rapidly metabolized. This may suggest a short duration of action in vivo and a need for medicinal chemistry to block metabolic "hotspots."
-
Moderate Stability: (t½ between 30-120 min). This is often a desirable range for many drug candidates.
-
Low Clearance (High Stability): Similar to the Azetidinyl-Piperidone Analog (t½ > 120 min). The compound is very stable. While this can lead to a long duration of action, it may also increase the risk of accumulation and off-target toxicity if clearance is too slow.
Conclusion
Benchmarking the metabolic stability of a novel compound like this compound is a data-driven process essential for its progression in the drug discovery pipeline. By employing standardized in vitro assays using human liver microsomes and hepatocytes, and comparing the results against compounds with known metabolic profiles, researchers can gain critical insights into its likely pharmacokinetic behavior in vivo. This systematic approach allows for the early identification of metabolic liabilities and informs the design of next-generation compounds with optimized stability and a higher probability of clinical success.
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Safety Operating Guide
Safe Disposal and Emergency Management of 2'-Azetidinomethyl-3,5-dichlorobenzophenone: A Procedural Guide
This document provides essential safety and logistical protocols for the proper disposal of 2'-Azetidinomethyl-3,5-dichlorobenzophenone. As a halogenated aromatic ketone containing a reactive azetidine moiety, this compound requires stringent handling and disposal procedures to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory settings.
Hazard Assessment and Waste Characterization
-
Dichlorobenzophenone Core: The presence of two carbon-halogen (C-Cl) bonds classifies this compound and any waste containing it as halogenated organic waste .[1][2] Halogenated compounds are subject to strict disposal regulations, are generally prohibited from landfill disposal, and require high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[1] Analogous dichlorobenzophenone compounds are known to be skin and eye irritants and may cause respiratory irritation.[3]
-
Azetidine Ring: The four-membered azetidine ring is a strained cyclic amine. Azetidine and its derivatives should be handled as potentially flammable, corrosive, and reactive substances that can cause skin and eye damage.[4][5][6][7]
-
Ketone Group: While the ketone is a relatively stable functional group, it contributes to the compound's overall characteristics as an organic solvent.
Based on this analysis, all waste streams containing this compound must be classified and segregated as Hazardous Halogenated Organic Waste .
Mandatory Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent chemical exposure via inhalation, ingestion, or skin contact.[8] Standard laboratory attire (long pants, closed-toe shoes, long-sleeved lab coat) is required at all times.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles with Side Shields | Must be worn at all times to protect against splashes. For large-volume transfers, a full face shield should be worn in addition to goggles.[9] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving is recommended. Nitrile gloves can be used for incidental contact, but for extended handling or immersion, more robust gloves are required.[8][10] Butyl rubber or Viton™ gloves offer superior protection against chlorinated solvents and ketones.[11][12] Natural rubber (latex) gloves are not recommended as they offer poor protection. |
| Body Protection | Flame-Resistant Laboratory Coat | A standard lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[9] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | If work must be performed outside a fume hood or if aerosolization is possible, a risk assessment must be performed by your institution's Environmental Health & Safety (EHS) office to determine the appropriate respirator (e.g., a full-face respirator with organic vapor cartridges).[8] |
Waste Segregation and Containment Protocol
Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated waste results in the entire volume being classified as the more hazardous (and expensive to dispose of) halogenated waste.[1][13]
Step-by-Step Containment Procedure:
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location within the laboratory, at or near the point of waste generation, for storing the hazardous waste container.[14][15][16] This area must be under the control of laboratory personnel.
-
Select an Appropriate Waste Container:
-
Label the Container Before Use:
-
Affix a hazardous waste label provided by your institution's EHS department.
-
The label must clearly state "Hazardous Waste ".[15]
-
List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages or volumes. For this specific waste, write "this compound" and the name of any solvents used (e.g., "Dichloromethane," "Ethyl Acetate").[13][14]
-
Indicate the specific hazards by checking the appropriate boxes (e.g., Flammable, Toxic).
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when adding waste.[13][16] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Do NOT mix incompatible waste streams. This compound should be collected with other halogenated organic wastes. Do not mix with acids, bases, or oxidizers.[13]
-
Maintain a log sheet near the SAA to record the amounts of waste added and the date.
-
Final Disposal Procedure
Laboratory personnel are not authorized to treat or dispose of hazardous chemical waste directly. The final disposal must be managed by your institution's EHS department, which works with licensed hazardous waste vendors.
-
Monitor Accumulation Limits: Do not exceed the storage limits for an SAA, which is typically 55 gallons of hazardous waste.[16] Furthermore, waste should not be stored for more than 12 months in an SAA.[16][17]
-
Request Pickup: Once the container is full or you are discontinuing the project, submit a chemical waste pickup request to your EHS department through your institution's designated system.
-
Prepare for Transport: Ensure the container cap is tightly sealed and the exterior is clean and free of contamination. Confirm the label is complete and accurate.
Under no circumstances should you attempt to neutralize or treat this chemical waste in the lab. Do not dispose of it down the sink or in the regular trash. [1]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.[18]
For Small Spills (< 500 mL and contained on a benchtop):
If you are trained and comfortable doing so, follow these steps.[19][20]
-
Alert & Isolate: Immediately alert others in the lab.[21] Restrict access to the spill area. Ensure the fume hood is operational to ventilate vapors.
-
Don PPE: At a minimum, don a lab coat, safety goggles, and double-layered chemical-resistant gloves (e.g., Butyl or Viton).[19]
-
Contain & Absorb: If the spill involves a liquid, create a dike around the spill using an inert absorbent material (e.g., vermiculite, kitty litter, or a chemical spill kit powder) to prevent it from spreading.[19][20] Apply absorbent over the entire spill, working from the outside in.
-
Collect Waste: Once the material is fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the absorbent material.[18][19] Place it into a heavy-duty plastic bag or a designated solid waste container.
-
Decontaminate: Wipe the spill area with a paper towel soaked in a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[20] All cleaning materials (gloves, paper towels, etc.) are considered hazardous waste and must be placed in the same container as the absorbed spill material.[18][22]
-
Label & Dispose: Seal the waste container/bag, attach a completed hazardous waste label, and request a pickup from EHS.
For Large Spills (> 500 mL), Spills Outside of Containment, or Spills of Unknown Material:
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.[20][21]
-
CONFINE: If safe to do so without risk of exposure, close the laboratory doors as you exit to confine hazardous vapors.[21]
-
NOTIFY: Call your institution's emergency number and the EHS office immediately.[20] Provide the chemical name, location, and estimated quantity of the spill.
-
ASSIST: Meet emergency responders at a safe location and provide them with any necessary information. Do not re-enter the lab until it has been declared safe by authorized personnel.
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Navigating the Unseen: A Comprehensive Safety and Handling Guide for 2'-Azetidinomethyl-3,5-dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, the introduction of novel chemical entities brings with it the dual promise of therapeutic advancement and the inherent responsibility of ensuring laboratory safety. 2'-Azetidinomethyl-3,5-dichlorobenzophenone, a compound of interest, requires meticulous handling due to its structural motifs, which suggest potential biological activity and associated hazards. This guide, developed by a Senior Application Scientist, moves beyond a simple checklist to provide a deep, logic-driven framework for the safe and effective management of this compound, from initial risk assessment to final disposal. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to maintain the integrity of your research.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
Due to the novelty of this compound, a comprehensive, peer-reviewed toxicological profile is not yet established. Therefore, a conservative approach to handling is paramount. Our assessment is based on the known hazards of structurally similar compounds, namely dichlorinated benzophenones and other potent pharmaceutical compounds.[1][2][3][4]
Anticipated Primary Hazards:
-
Dermal, Ocular, and Respiratory Irritation: The chlorinated benzophenone core is a known irritant.[1][2][3][4] Direct contact with the skin or eyes is likely to cause irritation, and inhalation of the powdered form can lead to respiratory tract irritation.
-
Potential for Systemic Toxicity: As a potent pharmaceutical compound, absorption through the skin or inhalation could lead to unforeseen systemic effects.[5][6] The azetidinomethyl group may also contribute to its biological activity and potential toxicity.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[7]
This proactive hazard identification is the foundation of a robust safety plan. It dictates the necessary engineering controls, personal protective equipment (PPE), and emergency procedures.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are non-negotiable when handling compounds of unknown toxicity. The following table outlines the recommended PPE, with the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals, including many solvents used with aromatic ketones.[5][8][9][10][11] Regularly inspect the outer glove for any signs of degradation or contamination and change it frequently. |
| Eye Protection | Chemical splash goggles with a full seal around the eyes. | Protects against airborne powder and accidental splashes. Standard safety glasses do not provide adequate protection from chemical splashes.[3] |
| Face Protection | Face shield (worn over safety goggles). | Provides an additional layer of protection for the entire face from splashes of liquids or dispersal of powders. |
| Body Protection | Disposable lab coat with long sleeves and tight cuffs. For larger quantities or tasks with a high risk of aerosolization, disposable coveralls (e.g., Tyvek) are recommended. | Prevents contamination of personal clothing and skin. Disposable garments eliminate the need for laundering, which can be a source of cross-contamination.[3] |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a certified chemical fume hood. For procedures with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) should be considered. | Protects against the inhalation of fine powders. The level of respiratory protection should be determined by a risk assessment of the specific procedure.[3] |
Visualizing the PPE Escalation Strategy
The choice of PPE is not static; it must adapt to the specific experimental context. The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on quantity and procedure.
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured approach to handling potent compounds minimizes the risk of exposure. Follow these steps meticulously.[5][6][12]
Preparation
-
Designated Area: All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to contain any airborne particles.[3]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
-
Review Safety Data Sheets (SDS): Although a specific SDS for this compound is unavailable, review the SDS for 2,5-Dichlorobenzophenone and other similar compounds to reinforce your understanding of the potential hazards.[2][4]
Donning PPE
Properly donning PPE is the first step in protecting yourself. Follow this sequence to ensure a complete and secure barrier.[2][9][13][14]
-
Lab Coat/Coveralls: Put on your disposable lab coat or coveralls.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respiratory Protection: If required, put on your N95 respirator or PAPR. Ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat or coveralls.
Handling the Compound
-
Weighing: If weighing the solid, do so within the fume hood on a disposable weigh paper.
-
Transfers: When transferring the compound, do so carefully to avoid generating dust.
-
In Solution: Once the compound is in solution, the risk of aerosolization is significantly reduced. However, continue to handle it within the fume hood and with appropriate PPE to protect against splashes.
Doffing PPE
The doffing process is a critical point where cross-contamination can occur. Follow this sequence to remove your PPE safely.[2][9][13][14]
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat/Coveralls: Remove your lab coat or coveralls by rolling it down and away from your body, turning it inside out as you go. Dispose of it in the hazardous waste container.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Emergency Procedures: Planning for the Unexpected
Spill Cleanup
In the event of a spill, your immediate response is crucial to preventing exposure and further contamination.[7][8][15][16][17]
-
Evacuate and Alert: If the spill is large or you feel it is unsafe to clean up, evacuate the area and alert your supervisor and the institutional safety office.
-
Contain the Spill: For small spills of the powder, gently cover it with a damp paper towel to prevent it from becoming airborne. For liquid spills, use an inert absorbent material, working from the outside of the spill inwards.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.[7][18][19][20]
-
Waste Segregation: All solid waste, including contaminated PPE, weigh papers, and absorbent materials, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal vendor. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these comprehensive safety and handling protocols, you can confidently work with this compound, ensuring your safety and the integrity of your valuable research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
